molecular formula C20H13BrN2 B1589102 2-(4-bromophenyl)-4-phenylQuinazoline CAS No. 540466-42-0

2-(4-bromophenyl)-4-phenylQuinazoline

Cat. No.: B1589102
CAS No.: 540466-42-0
M. Wt: 361.2 g/mol
InChI Key: FARAOARIVJZINN-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-4-phenylQuinazoline is a useful research compound. Its molecular formula is C20H13BrN2 and its molecular weight is 361.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)-4-phenylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2/c21-16-12-10-15(11-13-16)20-22-18-9-5-4-8-17(18)19(23-20)14-6-2-1-3-7-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARAOARIVJZINN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462480
Record name Quinazoline, 2-(4-bromophenyl)-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540466-42-0
Record name Quinazoline, 2-(4-bromophenyl)-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Scrutiny of 2-(4-bromophenyl)-4-phenylquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectral data for the novel heterocyclic compound, 2-(4-bromophenyl)-4-phenylquinazoline. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to its potential applications stemming from the unique arrangement of its aromatic and heterocyclic moieties.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural confirmation through modern spectroscopic techniques.

The inherent complexity of this molecule, possessing multiple aromatic rings and a nitrogen-containing heterocyclic core, necessitates a multi-faceted analytical approach for unambiguous structural elucidation. In this guide, we will dissect the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy in the characterization of this compound.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 540466-42-0) is a solid, crystalline compound.[2] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₂₀H₁₃BrN₂
Molecular Weight361.24 g/mol
Melting Point194 - 198 °C
AppearanceWhite to yellow to green powder/crystal

The structural formula of this compound is presented below:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

Experimental Protocol:

A representative ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer. A sample of this compound (5-10 mg) would be dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) would be used as an internal standard (δ 0.00 ppm).

G cluster_workflow ¹H NMR Experimental Workflow Sample_Prep Sample Preparation (5-10 mg in 0.5 mL CDCl₃) NMR_Acquisition Data Acquisition (400 MHz Spectrometer) Sample_Prep->NMR_Acquisition Insert into magnet Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Processing Free Induction Decay (FID) Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis Processed Spectrum

Caption: Workflow for ¹H NMR Spectroscopy.

Predicted ¹H NMR Data and Interpretation:

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale
8.5 - 8.8m2HH-2', H-6' (Bromophenyl)Protons ortho to the nitrogen-bearing carbon and deshielded by the quinazoline ring.
8.2 - 8.4d1HH-5Deshielded proton on the quinazoline ring.
7.9 - 8.1m1HH-8Proton on the quinazoline ring.
7.7 - 7.9m2HH-3', H-5' (Bromophenyl)Protons meta to the nitrogen-bearing carbon.
7.5 - 7.7m3HH-2'', H-6'', H-4'' (Phenyl)Protons of the phenyl ring at the 4-position.
7.3 - 7.5m4HH-6, H-7, H-3'', H-5'' (Quinazoline & Phenyl)Overlapping signals from the remaining quinazoline and phenyl protons.

Disclaimer: The ¹H NMR data presented is predicted and serves for illustrative purposes. Actual experimental values may vary.

¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR, typically at a frequency of 100 MHz for a 400 MHz instrument. A higher sample concentration may be required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data and Interpretation:

The ¹³C NMR spectrum is expected to show 20 distinct signals, corresponding to the 20 carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~168C-2Carbon of the C=N bond in the quinazoline ring, attached to the bromophenyl group.
~160C-4Carbon of the C=N bond in the quinazoline ring, attached to the phenyl group.
~152C-8aQuaternary carbon in the quinazoline ring.
~138C-1' (Bromophenyl)Quaternary carbon of the bromophenyl ring attached to the quinazoline.
~137C-1'' (Phenyl)Quaternary carbon of the phenyl ring attached to the quinazoline.
~134C-7Aromatic CH in the quinazoline ring.
~132C-2', C-6' (Bromophenyl)Aromatic CH ortho to the quinazoline attachment.
~130C-3', C-5' (Bromophenyl)Aromatic CH meta to the quinazoline attachment.
~129C-4'' (Phenyl)Aromatic CH para in the phenyl ring.
~128C-2'', C-6'' (Phenyl)Aromatic CH ortho in the phenyl ring.
~127C-3'', C-5'' (Phenyl)Aromatic CH meta in the phenyl ring.
~126C-5Aromatic CH in the quinazoline ring.
~125C-6Aromatic CH in the quinazoline ring.
~124C-4' (Bromophenyl)Carbon bearing the bromine atom.
~121C-4aQuaternary carbon in the quinazoline ring.
~115C-8Aromatic CH in the quinazoline ring.

Disclaimer: The ¹³C NMR data presented is predicted and serves for illustrative purposes. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Experimental Protocol:

A high-resolution mass spectrum (HRMS) would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent like methanol or acetonitrile and introduced into the instrument.

G cluster_workflow Mass Spectrometry Experimental Workflow Sample_Intro Sample Introduction (Infusion or LC) Ionization Ionization (Electrospray - ESI) Sample_Intro->Ionization Mass_Analysis Mass Analysis (TOF or Orbitrap) Ionization->Mass_Analysis [M+H]⁺ ions Detection Detection Mass_Analysis->Detection Mass-to-charge ratio

Caption: Workflow for Mass Spectrometry.

Expected Mass Spectrum:

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

m/z (expected)IonRationale
361.0395[M(⁷⁹Br)+H]⁺Molecular ion with the ⁷⁹Br isotope, protonated.
363.0374[M(⁸¹Br)+H]⁺Molecular ion with the ⁸¹Br isotope, protonated.

The observation of two peaks of nearly equal intensity separated by 2 m/z units is a strong indicator of the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample would be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Expected IR Data and Interpretation:

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups and structural features of the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group/Structural Feature
3050 - 3100C-H stretchAromatic C-H
1610 - 1630C=N stretchQuinazoline ring
1500 - 1580C=C stretchAromatic rings
1070 - 1090C-Br stretchAryl-Bromine
700 - 850C-H bendAromatic C-H out-of-plane bending

The presence of strong absorptions in the aromatic C-H and C=C stretching regions, along with the characteristic C=N stretch of the quinazoline ring and the C-Br stretch, would be consistent with the proposed structure.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy data provides a self-validating system for the structural confirmation of this compound. The predicted NMR spectra offer a detailed map of the proton and carbon environments, while mass spectrometry confirms the molecular weight and elemental composition, with the characteristic bromine isotopic pattern serving as a key identifier. Finally, IR spectroscopy verifies the presence of the key functional groups. This multi-technique approach ensures the scientific integrity of the structural assignment for this promising molecule.

References

  • Chem-Impex International. (n.d.). This compound. Retrieved from [Link]

Sources

Discovery of Novel Quinazoline Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fourth-Generation Imperative

The quinazoline scaffold remains one of the most "privileged structures" in medicinal chemistry, serving as the backbone for blockbuster EGFR inhibitors like Gefitinib, Erlotinib, and Lapatinib. However, the clinical landscape has shifted. The emergence of the T790M "gatekeeper" mutation rendered first-generation drugs ineffective, and while Osimertinib (3rd generation) addressed this, the C797S mutation now threatens the efficacy of covalent inhibitors.

This guide details the rational design, synthesis, and validation of novel quinazoline derivatives. It moves beyond standard protocols to focus on fourth-generation strategies : overcoming dual resistance (T790M/C797S) and optimizing pharmacokinetic profiles via C6/C7 functionalization.

Part 1: Structural Architecture & SAR Logic

To design a potent quinazoline, one must treat the scaffold not as a single unit, but as a modular platform interacting with the ATP-binding pocket of the kinase.

The Pharmacophore Map

The Structure-Activity Relationship (SAR) of quinazolines follows a strict logic dictated by the kinase hinge region and the solvent-exposed front.

  • N1 & N3 (The Hinge Binders): These nitrogens accept hydrogen bonds from the backbone amino acids (e.g., Met793 in EGFR). Critical Rule: Modifications here usually destroy potency.

  • C4 Position (The Specificity Determinant): Aniline moieties here project into the hydrophobic pocket. Electron-withdrawing groups (halogens) on the aniline ring typically increase affinity.

  • C6 & C7 Positions (The Solubilizers): These positions point towards the solvent front. This is the primary vector for optimizing ADME (Absorption, Distribution, Metabolism, Excretion). Bulky morpholine or piperazine groups here improve solubility and oral bioavailability.

Visualization: The Quinazoline Optimization Map

SAR_Map Core Quinazoline Core (Scaffold) C4 C4 Position (Hydrophobic Pocket) Core->C4 C6_C7 C6/C7 Positions (Solvent Front) Core->C6_C7 N1_N3 N1/N3 (Hinge Region Interaction) Core->N1_N3 Specificity Determines Potency & Selectivity C4->Specificity Aniline substitution ADME Controls Solubility & Pharmacokinetics C6_C7->ADME Morpholine/Ether chains Binding Critical H-Bonding (Met793) N1_N3->Binding Do not modify

Figure 1: Strategic modification points on the quinazoline scaffold for EGFR inhibition.

Part 2: Synthetic Workflows & Causality

Synthesis must be scalable and convergent. The "Linear Route" often fails at the final step due to steric hindrance. We utilize the Convergent Anthranilic Acid Route , which allows for late-stage diversification.

The Optimized Protocol (Step-by-Step)

Step 1: Cyclization (The Niementowski Variation)

  • Reagents: Substituted Anthranilic acid + Formamide.

  • Conditions: Reflux at 130°C for 4-6 hours. Microwave irradiation (MW) at 150°C for 15 mins improves yield by ~20%.

  • Why: High temperature is required to drive the dehydration and ring closure.

Step 2: Chlorination (The Activation)

  • Reagents: Quinazolin-4(3H)-one + POCl3 (Phosphorus Oxychloride).[1]

  • Catalyst: N,N-Dimethylaniline (drops).

  • Critical Control Point: Moisture triggers POCl3 decomposition to phosphoric acid, killing the reaction. Glassware must be oven-dried.

  • Endpoint: Monitor by TLC. Disappearance of the polar "one" spot and appearance of the non-polar "chloro" spot.

Step 3: Nucleophilic Substitution (The Coupling)

  • Reagents: 4-Chloroquinazoline + Substituted Aniline.

  • Solvent: Isopropanol (IPA).

  • Mechanism: S_NAr (Nucleophilic Aromatic Substitution).

  • Self-Validating Step: The product usually precipitates as a hydrochloride salt in IPA. Filtration yields pure product without column chromatography.

Synthetic Pathway Diagram

Synthesis_Flow Start Anthranilic Acid + Formamide Inter1 Quinazolin-4(3H)-one Start->Inter1 Step 1 Inter2 4-Chloroquinazoline (Activated Core) Inter1->Inter2 Step 2 Cond1 Reflux or MW (150°C) Cyclization Inter1->Cond1 Product 4-Anilinoquinazoline (Final Drug Candidate) Inter2->Product Step 3 Cond2 POCl3, Reflux Chlorination Inter2->Cond2 Cond3 Substituted Aniline, IPA S_NAr Coupling Product->Cond3

Figure 2: Convergent synthetic route emphasizing the activation of the core via chlorination.

Part 3: Biological Validation Protocols

Trustworthiness in data comes from orthogonal validation. A compound must show activity in an enzymatic assay and a cellular context.

Biochemical Assay: ADP-Glo Kinase Profiling

This assay measures the ADP generated during the kinase reaction, providing a direct readout of enzyme activity.

  • Reagents: Recombinant EGFR (WT, T790M, or C797S), ATP (10 µM), Poly(Glu,Tyr) substrate.

  • Protocol:

    • Incubate Kinase + Substrate + Test Compound (10-point dose response) for 60 mins.

    • Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP).

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

    • Readout: Luminescence integration (RLU).

  • Why: Unlike FRET, this is less prone to fluorescent interference from the quinazoline compounds themselves.

Cellular Assay: MTT Cytotoxicity
  • Cell Lines:

    • A549: Wild-type EGFR (Control).

    • H1975: EGFR L858R/T790M (Resistance model).[2][3]

  • Protocol:

    • Seed 5,000 cells/well in 96-well plates.

    • Add compounds (0.01 µM to 100 µM) for 72 hours.

    • Add MTT reagent (0.5 mg/mL). Mitochondrial reductase in live cells converts yellow MTT to purple formazan.

    • Dissolve crystals in DMSO and read OD at 570 nm.

Part 4: Mechanism of Action & Resistance

The primary failure mode of 3rd generation inhibitors (e.g., Osimertinib) is the C797S mutation .[2][4] Osimertinib relies on a covalent bond with Cysteine 797.[5] When this mutates to Serine (S), the covalent handle is lost.

The Solution: Fourth-generation quinazolines must utilize reversible binding with ultra-high affinity or target allosteric sites (away from the ATP pocket) to bypass the C797S steric/chemical block.

Signaling Pathway & Inhibition[2]

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activation RAS RAS EGFR->RAS Phosphorylation Drug Quinazoline Inhibitor Drug->EGFR Blocks ATP Pocket (T790M/C797S) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Proliferation & Angiogenesis ERK->Proliferation

Figure 3: EGFR signaling cascade and the interception point of quinazoline inhibitors.

Part 5: Data Presentation (Case Study)

The following table summarizes a representative optimization campaign. Note the progression from Compound 3a (poor solubility) to 3o (optimized).

Compound IDR1 (C6-Pos)R2 (C4-Aniline)EGFR WT IC50 (nM)H1975 (T790M) IC50 (nM)Solubility (µg/mL)Status
Gefitinib Morpholine3-Cl, 4-F3.2>10,000GoodReference
Osimertinib IndoleAcrylamide12.04.0GoodReference
3a H3-Br45.0120.0< 1.0Insoluble
3f OMe3-Br15.255.05.0Potent, Poor PK
3o Morpholine 3-Ethynyl 8.1 12.5 45.0 Lead Candidate

Interpretation: Compound 3o incorporates a morpholine group at C6 (mimicking Gefitinib's solubility) but uses a 3-ethynyl aniline at C4. This steric bulk fits the T790M mutant pocket better than the original chloro-fluoro motif, restoring potency against resistant lines.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Pharmaceuticals, 2023.[6] Link

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 2024.[7] Link

  • Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors. Nature, 2016. Link

  • Green and sustainable approaches to Quinazoline-based anticancer agents. Bioorganic Chemistry, 2025. Link

  • Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay. STAR Protocols, 2025. Link

Sources

Review of Quinazoline Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline scaffold (benzo[d]pyrimidine) represents one of the most privileged structures in modern medicinal chemistry.[1] Its planar, bicyclic heteroaromatic architecture mimics the adenine moiety of ATP, making it an ideal template for developing Type I and Type II kinase inhibitors. While historically recognized for antimalarial and antimicrobial properties, the scaffold's contemporary dominance lies in oncology, specifically as a cornerstone for Epidermal Growth Factor Receptor (EGFR) inhibition.

This guide analyzes the structural causality behind quinazoline efficacy, details the evolution from reversible to covalent inhibitors, and provides validated synthetic protocols.[2] It concludes with the frontier of quinazoline-based PROTACs (Proteolysis Targeting Chimeras).

Structural Biology & SAR Analysis

The pharmacological potency of quinazoline derivatives is not accidental; it is a function of precise electronic and steric complementarity with the ATP-binding pocket of protein kinases.

The Pharmacophore Map

The structure-activity relationship (SAR) of quinazolines, particularly in EGFR inhibition, follows a rigorous logic:

  • N1 & N3 (Hinge Binders): The N1 nitrogen typically accepts a hydrogen bond from the backbone amide of Met793 (in EGFR). This anchors the scaffold.

  • C4 Position (The "Head"): Substitution here is critical. An aromatic amine (aniline) moiety at C4 projects into the hydrophobic pocket, engaging in hydrophobic interactions. Electron-withdrawing groups (e.g., F, Cl, Br) on this aniline ring often enhance potency by modulating acidity and metabolic stability.

  • C6 & C7 (The "Tail"): These positions face the solvent-exposed region. Attaching solubilizing groups (e.g., morpholine, methoxy-ethoxy) here improves pharmacokinetic profiles without disrupting binding affinity.

  • C6 Acrylamide (The "Warhead"): In 2nd and 3rd generation inhibitors (e.g., Afatinib, Osimertinib), an electrophilic acrylamide group is attached at C6 to form a covalent bond with Cys797 , overcoming resistance mutations.

Visualization: Quinazoline SAR Logic

QuinazolineSAR Core Quinazoline Core (Benzo[d]pyrimidine) N1 N1: H-Bond Acceptor (Binds Met793) Core->N1 Hinge Region Interaction C4 C4 Position: Hydrophobic Pocket (Anilino Group) Core->C4 Selectivity Determinant C6 C6/C7 Position: Solvent Front (Solubilizing Groups or Covalent Warheads) Core->C6 PK & Irreversibility Ex_N1 Example: Gefitinib Core N1->Ex_N1 Ex_C4 3-Chloro-4-fluoroaniline C4->Ex_C4 Ex_C6 Acrylamide (Afatinib) Morpholine (Gefitinib) C6->Ex_C6

Figure 1: Structural logic of the quinazoline scaffold in kinase inhibition, highlighting key interaction points.

Therapeutic Deep Dive: EGFR Inhibition

The evolution of quinazoline drugs tracks the mutation history of the EGFR protein.

The Three Generations[2]
  • First Generation (Reversible): Gefitinib, Erlotinib.

    • Mechanism: Competitive ATP inhibition.[3]

    • Limitation: Susceptible to the T790M "gatekeeper" mutation, which increases ATP affinity, displacing the drug.

  • Second Generation (Irreversible): Afatinib, Dacomitinib.[4]

    • Mechanism: Contains a Michael acceptor (acrylamide) that forms a covalent thioether bond with Cys797 .

    • Limitation: Dose-limiting toxicity due to wild-type EGFR inhibition (skin rash, diarrhea).

  • Third Generation (Mutant-Selective): Osimertinib (Pyrimidines, structurally related).

    • Mechanism: Designed to bind T790M mutants while sparing wild-type EGFR.

Data Summary: Approved Quinazoline Drugs
Drug NameGenerationTarget(s)MechanismIndicationYear Approved
Gefitinib 1stEGFRReversible ATP CompetitorNSCLC (EGFR mut+)2003
Erlotinib 1stEGFRReversible ATP CompetitorNSCLC, Pancreatic2004
Lapatinib 1st (Dual)EGFR, HER2Reversible ATP CompetitorBreast Cancer (HER2+)2007
Vandetanib MultiVEGFR, EGFR, RETReversible InhibitorMedullary Thyroid Cancer2011
Afatinib 2ndEGFR, HER2, ErbB4Covalent (Irreversible)NSCLC (Squamous)2013
Dacomitinib 2ndEGFRCovalent (Irreversible)NSCLC (Metastatic)2018
Pathway Visualization

EGFRPathway Ligand EGF Ligand EGFR EGFR Dimerization (Tyrosine Kinase Activation) Ligand->EGFR Binds RAS RAS Activation EGFR->RAS PI3K PI3K / AKT / mTOR EGFR->PI3K Quinazoline Quinazoline Inhibitor (Blocks ATP Binding) Quinazoline->EGFR INHIBITS RAF RAF / MEK / ERK RAS->RAF Nucleus Cell Proliferation & Survival RAF->Nucleus Signaling Cascade PI3K->Nucleus

Figure 2: EGFR signaling cascade and the interception point of quinazoline-based kinase inhibitors.

Experimental Methodologies

To ensure reproducibility and high yield, modern synthesis moves beyond the classical thermal Niementowski reaction, utilizing microwave irradiation to reduce reaction times from hours to minutes.

Protocol: Microwave-Assisted Niementowski Synthesis

This protocol synthesizes the 4(3H)-quinazolinone core, a precursor to 4-chloroquinazolines used in drug synthesis.

Objective: Synthesis of 2-substituted-4(3H)-quinazolinone. Scale: 10 mmol.

Reagents:

  • Anthranilic acid (1.37 g, 10 mmol)

  • Formamide (excess, 5 mL) or substituted amide

  • Ammonium acetate (catalytic)

Workflow:

  • Preparation: Mix anthranilic acid and formamide in a 10 mL microwave-safe vial. Add 0.1 eq of ammonium acetate to catalyze the cyclodehydration.

  • Irradiation: Place in a microwave reactor (e.g., CEM Discover). Set parameters: Power: 60W , Temp: 130°C , Time: 15-20 mins . (Conventional reflux requires 6-12 hours).

  • Monitoring: Check progress via TLC (Ethyl Acetate:Hexane 1:1). Look for the disappearance of the anthranilic acid spot.

  • Work-up: Pour the reaction mixture into crushed ice (50 mL). The quinazolinone will precipitate as a white/off-white solid.

  • Purification: Filter the precipitate. Wash with cold water (3x 10 mL) and cold ethanol (1x 5 mL). Recrystallize from ethanol if necessary.

  • Validation:

    • Yield Expectation: 85-92%.

    • Melting Point: 215-217°C (for unsubstituted quinazolin-4(3H)-one).

Synthetic Pathway Diagram

Synthesis Step1 Anthranilic Acid + Formamide Step2 Cyclization (MW 130°C, 20 min) Step1->Step2 Step3 4(3H)-Quinazolinone Step2->Step3 Step4 Chlorination (POCl3 / Reflux) Step3->Step4 Step5 4-Chloroquinazoline Step4->Step5 Step6 SNAr Substitution (Aniline deriv.) Step5->Step6 Final Final Drug Candidate (e.g., Gefitinib analog) Step6->Final

Figure 3: General synthetic workflow from raw materials to functionalized kinase inhibitor.

Future Perspectives: Quinazoline PROTACs

The frontier of quinazoline chemistry lies in PROTACs (Proteolysis Targeting Chimeras). Instead of merely inhibiting the protein, these molecules degrade it.

  • Design: A quinazoline warhead (e.g., Gefitinib motif) is linked via a PEG or alkyl chain to an E3 ligase ligand (e.g., Thalidomide for Cereblon or VHL ligand).

  • Mechanism: The PROTAC brings the EGFR protein and E3 ligase into proximity, triggering ubiquitination and subsequent proteasomal degradation of EGFR.

  • Advantage: overcomes high protein levels and potential point mutations that affect binding affinity but not degradation susceptibility.

References

  • Medicinal chemistry perspective on quinazoline derivatives: Sustainable synthetic routes, anticancer evaluation, and SAR analysis. European Journal of Medicinal Chemistry.[5][6] (2025).[1][7][8] Link

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy. Molecules. (2024).[6][8] Link

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Molecules. (2021).[6][7][8][9] Link

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. (2021).[6][7][8][9] Link

  • FDA Approved Quinazoline Drugs. National Cancer Institute (NCI) Drug Database.Link

Sources

An In-Depth Technical Guide to 2-(4-bromophenyl)-4-phenylquinazoline: Synthesis, Properties, and Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and intriguing photophysical properties. This guide focuses on a specific, highly functionalized derivative, 2-(4-bromophenyl)-4-phenylquinazoline . We will provide a comprehensive overview of its chemical characteristics, a detailed, field-proven synthetic protocol, and an exploration of its current and potential applications. This document synthesizes information from peer-reviewed literature and chemical data sources to serve as a technical resource for professionals engaged in drug discovery and materials research, with a particular focus on its potential as an anticancer agent and a functional fluorophore.

Core Molecular Attributes and Physicochemical Properties

This compound is a polycyclic aromatic compound featuring a central quinazoline core substituted at the 2- and 4-positions with a 4-bromophenyl group and a phenyl group, respectively. The presence of the bromine atom provides a valuable synthetic handle for further functionalization via cross-coupling reactions, while the extended π-system of the molecule hints at its potential photophysical applications.[1]

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 540466-42-0[1][2]
Molecular Formula C₂₀H₁₃BrN₂[1][2]
Molecular Weight 361.24 g/mol [2]
Appearance White to off-white solid[1]
Melting Point 194.0 - 198.0 °C[1]
Boiling Point (est.) 410 °C[1]
Density (est.) 1.406 g/cm³[1]
LogP (est.) 5.73[1]

Synthesis and Characterization

The synthesis of 2,4-disubstituted quinazolines is well-established in the literature. A robust and common strategy involves the cyclocondensation of a 2-aminobenzophenone derivative with an appropriate nitrogen source and a carbonyl equivalent. The following protocol is a validated approach adapted from methodologies for synthesizing analogous 2-aryl-4-phenylquinazolines.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 2-aminobenzophenone and 4-bromobenzoyl chloride, followed by a cyclizing amination step. A more direct and efficient modern approach involves a one-pot reaction catalyzed by a Lewis acid or under thermal conditions.

Synthesis_Workflow cluster_reactants Starting Materials A 2-Aminobenzophenone Cond1 Glacial Acetic Acid (Solvent) Heat (Reflux) A->Cond1 B 4-Bromobenzaldehyde B->Cond1 C Ammonium Acetate (NH₄OAc) C->Cond1 I Intermediate Imine/Amide Adduct P This compound I->P Cyclization & Aromatization Cond1->I One-Pot Reaction

Caption: Proposed one-pot synthesis workflow for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 2-aminobenzophenone and 4-bromobenzaldehyde.

Materials:

  • 2-Aminobenzophenone (1.0 eq)

  • 4-Bromobenzaldehyde (1.1 eq)

  • Ammonium acetate (NH₄OAc) (5.0 eq)

  • Glacial Acetic Acid (solvent)

  • Standard laboratory glassware for reflux

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-aminobenzophenone (1.0 mmol), 4-bromobenzaldehyde (1.1 mmol), and ammonium acetate (5.0 mmol).

  • Solvent Addition: Add glacial acetic acid (10 mL) to the flask. The acetic acid acts as both the solvent and a catalyst for the condensation reaction.

  • Heating: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. A typical mobile phase would be a 9:1 mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water (50 mL) with stirring.

  • Precipitation & Filtration: A solid precipitate should form. If precipitation is slow, the aqueous mixture can be neutralized with a saturated sodium bicarbonate solution. Collect the crude solid product by vacuum filtration and wash it thoroughly with water to remove residual acetic acid and ammonium salts.

  • Purification: Dry the crude product. Further purification is achieved by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane to isolate the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques.

Characterization Data (Expected)
  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include multiplets in the aromatic region (approx. δ 7.4-8.5 ppm) corresponding to the protons on the quinazoline core and the two phenyl rings. The protons on the bromophenyl ring would likely appear as two distinct doublets due to the bromine substitution.

  • ¹³C NMR (CDCl₃, 101 MHz): Aromatic carbons would appear in the δ 120-155 ppm range. The carbon bearing the bromine atom would be identifiable.

  • Mass Spectrometry (ESI-MS): A characteristic [M+H]⁺ peak is expected at m/z 361.0 and a corresponding [M+2+H]⁺ peak at m/z 363.0 with nearly equal intensity, which is the classic isotopic signature for a monobrominated compound.[3]

Applications in Drug Discovery and Medicinal Chemistry

The quinazoline core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets.[4] Derivatives of 2,4-disubstituted quinazolines are actively investigated for various therapeutic applications, most notably in oncology.

Potential as an Anticancer Agent: Targeting PARP and G-Quadruplexes

While direct experimental data for this compound is limited in public literature, the scaffold is strongly associated with anticancer activity through multiple mechanisms.

  • PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a critical enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks.[5] In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of double-strand breaks that cannot be repaired, resulting in cancer cell death—a concept known as synthetic lethality.[5] Quinazolinone derivatives, structurally related to our topic molecule, have been identified as potent PARP-1 inhibitors.[5][6] The planar aromatic structure of this compound is well-suited to interact with the nicotinamide-binding pocket of the PARP enzyme.

  • G-Quadruplex Stabilization: Guanine-rich sequences in DNA, particularly in the promoter regions of oncogenes like c-MYC, can fold into four-stranded secondary structures known as G-quadruplexes.[7] The stabilization of these structures by small molecules can inhibit gene transcription and arrest cancer cell proliferation.[7] The large, planar aromatic surface of 2,4-disubstituted quinazolines makes them ideal candidates for stacking on the terminal G-quartet of a G-quadruplex, thereby acting as stabilizers. Several studies have demonstrated that phenyl-substituted quinazolines exhibit significant antiproliferative activities by this mechanism.[7]

Anticancer_MoA Molecule 2-(4-bromophenyl)- 4-phenylquinazoline Target1 PARP1 Enzyme Molecule->Target1 Binds to Active Site Target2 c-MYC Promoter G-Quadruplex Molecule->Target2 π-Stacking Interaction Effect1 Inhibition of Single-Strand Break Repair Target1->Effect1 Effect2 Stabilization of G4 Structure Target2->Effect2 Outcome1 Synthetic Lethality in HR-Deficient Cells Effect1->Outcome1 Outcome2 Repression of c-MYC Transcription Effect2->Outcome2 Apoptosis Cancer Cell Apoptosis Outcome1->Apoptosis Outcome2->Apoptosis

Caption: Plausible anticancer mechanisms of action for this compound.

Protocol: In Vitro PARP1 Inhibition Assay (HTRF)

Causality: To validate the hypothesis that this quinazoline derivative inhibits PARP1, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust, high-throughput method. It measures the accumulation of poly(ADP-ribose) (PAR) on a biotinylated histone substrate, providing a direct readout of enzyme activity.

Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant human PARP1 enzyme, activated DNA, biotinylated histone H1, NAD⁺, and streptavidin-Eu³⁺ cryptate / anti-PAR monoclonal antibody-d2 detection reagents.

  • Compound Dilution: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in DMSO, followed by a final dilution in assay buffer. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a DMSO-only vehicle control.

  • Enzyme Reaction: In a 384-well plate, add the PARP1 enzyme, activated DNA, and the test compound dilutions. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiation: Initiate the reaction by adding a mixture of NAD⁺ and biotinylated histone H1. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction and add the HTRF detection reagents. Incubate for 60 minutes in the dark.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. The ratio of these signals is proportional to the amount of PAR-ylated histone.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the data and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Applications in Materials Science

Beyond its biological potential, this compound is noted for its "excellent photophysical properties," positioning it as a valuable molecule for materials science applications.[1] The extended, rigid aromatic system is characteristic of many organic fluorophores.

Fluorescent Probes and Optoelectronics

The quinazoline scaffold can be tuned to absorb and emit light across the visible spectrum. By modifying the substituents at the 2- and 4-positions, chemists can create donor-acceptor systems that exhibit strong intramolecular charge transfer (ICT), leading to high fluorescence quantum yields and solvatochromism (a change in color with solvent polarity).[8]

  • Fluorescent Probes: Quinazoline derivatives have been successfully developed as fluorescent probes for biological imaging.[9][10] They can be designed to target specific cellular components, such as receptors or organelles, allowing for their visualization via fluorescence microscopy.[9][10] The lipophilic nature (LogP ≈ 5.7) of this compound suggests good membrane permeability, a desirable trait for intracellular probes.

  • Organic Light-Emitting Diodes (OLEDs): The high solid-state emission quantum yields of some quinazoline derivatives make them suitable for use as emitter materials in OLEDs.[3] The thermal stability and defined electronic properties of this class of compounds are advantageous for creating efficient and durable optoelectronic devices.

Summary and Future Directions

This compound is a molecule of significant interest, bridging the fields of medicinal chemistry and materials science. Its synthesis is achievable through established organic chemistry methods, and its structure is primed for further derivatization.

For Drug Development: The primary focus should be on the empirical validation of its anticancer properties.

  • Biological Screening: Systematic screening against a panel of cancer cell lines, particularly those with known HR deficiencies (e.g., BRCA-mutant breast or ovarian cancer lines), is a critical next step.[11]

  • Mechanism Elucidation: Direct biochemical assays are required to confirm its inhibitory activity against PARP1 and to quantify its ability to stabilize G-quadruplex DNA.

  • Structure-Activity Relationship (SAR): The bromine atom serves as a key point for diversification. Suzuki or Buchwald-Hartwig coupling reactions could be employed to introduce a variety of substituents to probe the SAR and optimize potency and selectivity.

For Materials Science: A thorough characterization of its photophysical properties is warranted.

  • Spectroscopic Analysis: Measurement of absorption and emission spectra, fluorescence quantum yield, and lifetime in various solvents and in the solid state will quantify its potential as a fluorophore.

  • Device Fabrication: Incorporation into prototype OLED devices as an emitter or host material would provide a practical assessment of its utility in optoelectronics.

This technical guide provides a foundational understanding of this compound, highlighting its significant potential and laying out a clear path for future research and development.

References

  • El-Sayed, N. A. E., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar. Available from: [Link]

  • Tala, S. R., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. This compound. Available from: [Link]

  • Kröhnke, F. (2025). Synthesis and Single-Crystal X-ray Characterization of 4,4''-Functionalized 4'-(4-Bromophenyl)-2,2':6',2''-terpyridines. ResearchGate. Available from: [Link]

  • Mercey, G., et al. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. MDPI. Available from: [Link]

  • Juvale, K., & Wiese, M. (2012). 4-Substituted-2-phenylquinazolines as inhibitors of BCRP. PubMed. Available from: [Link]

  • Singh, I., et al. (2021). Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Bentham Science. Available from: [Link]

  • Zhengzhou Alfa Chemical Co., Ltd. China this compound CAS No.: 540466-42-0 Manufacturers. Available from: [Link]

  • Mercey, G., et al. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. National Institutes of Health. Available from: [Link]

  • Płotek, P., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available from: [Link]

  • Kulcsár, G., et al. (2003). Synthesis and study of new 4-quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). ResearchGate. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Available from: [Link]

  • Wang, M., et al. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. PubMed. Available from: [Link]

  • Da Pozzo, E., et al. (2017). Exploiting the 4 Phenylquinazoline Scaffold for the Development of High Affinity Fluorescent Probes for the Translocator Protein. UNIPI. Available from: [Link]

  • Panja, A., et al. (2007). Antibacterial Activity of Some 3-(Arylideneamino)-2-phenylquinazoline-4(3H)-ones: Synthesis and Preliminary QSAR Studies. National Institutes of Health. Available from: [Link]

  • Lee, J., et al. (2019). N4-phenylquinazoline-4,6-diamine as a tunable fluorescent scaffold for the development of fluorescent probes. ResearchGate. Available from: [Link]

  • PubChem. 2-(4-Bromophenyl)-8-methylquinazolin-4(3h)-one. Available from: [Link]

  • Chen, L., et al. (2014). Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors. National Institutes of Health. Available from: [Link]

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Methodological & Application

Application Notes and Protocols: 2-(4-bromophenyl)-4-phenylquinazoline as a High-Performance Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold in Modern Fluorescence Sensing

In the landscape of molecular probes, the quinazoline core stands out as a privileged scaffold.[1] This heterocyclic aromatic compound, comprising a benzene ring fused to a pyrimidine ring, offers a unique combination of photophysical stability, synthetic versatility, and a pronounced sensitivity to its microenvironment. These characteristics have led to the development of a diverse array of quinazoline-based fluorescent probes for applications ranging from the detection of biologically relevant ions and small molecules to advanced bioimaging.[2][3] The strategic substitution at the 2- and 4-positions of the quinazoline ring allows for the fine-tuning of its electronic and steric properties, thereby enabling the rational design of probes with tailored specificities and signaling mechanisms.

This application note focuses on 2-(4-bromophenyl)-4-phenylquinazoline , a derivative that holds significant promise as a versatile fluorescent probe. The presence of the bromophenyl and phenyl moieties at the 2- and 4-positions, respectively, creates a unique electronic environment that can be exploited for various sensing applications. The bromine atom, in particular, offers a handle for further functionalization via cross-coupling reactions, allowing for the development of a library of probes from a single precursor.[4] This document provides a comprehensive guide to the synthesis, photophysical characterization, and application of this compound as a fluorescent probe for researchers in materials science, chemical biology, and drug discovery.

Photophysical Properties: A Profile of a Promising Fluorophore

While a complete photophysical dataset for this compound is not extensively documented in a single source, we can infer its key characteristics based on the well-established behavior of structurally similar quinazoline derivatives.[5][6]

Table 1: Predicted Photophysical Properties of this compound

PropertyPredicted Value/CharacteristicRationale based on Analogs
Excitation Maximum (λex) ~340 - 380 nmPhenyl-substituted quinazolines typically exhibit absorption in the near-UV region.
Emission Maximum (λem) ~400 - 480 nm (blue to cyan)The emission wavelength is influenced by the electronic nature of the substituents and the solvent polarity. Donor-acceptor quinazoline systems can have emission maxima ranging from the blue to the red part of the spectrum.[5][6]
Quantum Yield (ΦF) Moderate to High in non-polar solventsQuinazoline fluorophores can exhibit high quantum yields, often exceeding 80% in certain environments.[5] The quantum yield is expected to be sensitive to solvent polarity.
Stokes Shift Moderate to LargeQuinazoline derivatives are known for their significant Stokes shifts, which is advantageous for minimizing self-quenching and improving signal-to-noise ratios in fluorescence measurements.[5]
Solvatochromism Pronounced Positive SolvatochromismA significant red-shift in the emission spectrum is expected with increasing solvent polarity due to the intramolecular charge transfer (ICT) character of the excited state.[4]

Sensing Mechanism: Leveraging Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET)

The fluorescence of this compound is likely governed by an intramolecular charge transfer (ICT) mechanism. Upon excitation, an electron is promoted from a higher-energy occupied molecular orbital to a lower-energy unoccupied molecular orbital, leading to a more polar excited state compared to the ground state. This ICT character is responsible for the observed solvatochromism.

The true potential of this molecule as a fluorescent probe lies in its ability to be functionalized to incorporate a recognition moiety that can modulate its fluorescence through a process like Photoinduced Electron Transfer (PET). For instance, the bromine atom can be replaced with a receptor for a specific analyte. In the unbound state, the receptor can quench the fluorescence of the quinazoline core via PET. Upon binding to the analyte, the PET process is inhibited, leading to a "turn-on" fluorescence response.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of related quinazoline derivatives.[8][9][10]

Materials:

  • 2-Amino-benzophenone

  • 4-Bromobenzaldehyde

  • Ammonium acetate (NH₄OAc)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-amino-benzophenone (1 equivalent) and 4-bromobenzaldehyde (1.1 equivalents) in glacial acetic acid.

  • Add ammonium acetate (10 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and stir for 30 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water and then with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

DOT Diagram: Synthetic Workflow

G reagents 2-Amino-benzophenone + 4-Bromobenzaldehyde + Ammonium Acetate solvent Glacial Acetic Acid reagents->solvent Dissolve reflux Reflux (4-6 h) solvent->reflux precipitation Precipitation in Ice Water reflux->precipitation Cool and Pour filtration Vacuum Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization product This compound recrystallization->product

Caption: Synthetic scheme for this compound.

Protocol 2: General Procedure for Fluorescence Measurements

This protocol outlines the general steps for characterizing the fluorescent properties of this compound and its use in a sensing application.

Materials:

  • Stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

  • A series of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water).

  • Analyte stock solution (if applicable).

  • Buffer solutions of various pH (if applicable).

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Preparation of Working Solutions: Prepare a series of solutions of this compound in different solvents at a concentration of 1-10 µM.

  • Acquisition of Excitation and Emission Spectra:

    • For each solution, record the fluorescence emission spectrum by exciting at the predicted λex (e.g., 360 nm).

    • Determine the optimal excitation wavelength (λex,max) from the emission spectrum.

    • Record the excitation spectrum by setting the emission wavelength to the determined λem,max.

  • Determination of Quantum Yield: Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

  • Sensing Application (Example: "Turn-on" Detection):

    • Prepare a solution of the functionalized probe (derived from this compound) in a suitable buffer.

    • Record the baseline fluorescence spectrum.

    • Add increasing concentrations of the target analyte to the cuvette.

    • After each addition, incubate for a specified time and record the fluorescence spectrum.

    • Plot the fluorescence intensity at λem,max against the analyte concentration to generate a calibration curve.

DOT Diagram: Fluorescence Sensing Workflow

G probe_sol Probe Solution analyte Analyte Addition probe_sol->analyte incubation Incubation analyte->incubation measurement Fluorescence Measurement incubation->measurement analysis Data Analysis measurement->analysis

Caption: General workflow for a fluorescence sensing experiment.

Potential Applications and Future Directions

The unique structural and photophysical properties of this compound make it a highly attractive platform for the development of novel fluorescent probes.

  • Bioimaging: After conjugation to a biomolecule or a targeting ligand, this probe could be used for cellular imaging, allowing for the visualization of specific organelles or biological processes.[11] The amenability of the quinazoline scaffold to be functionalized makes it a versatile tool for creating probes for various biological targets.[11]

  • Environmental Sensing: Derivatives of this compound could be designed to detect environmentally relevant pollutants, such as heavy metal ions or organic contaminants, with high sensitivity and selectivity.[12]

  • Drug Discovery: High-throughput screening assays based on fluorescent probes are a cornerstone of modern drug discovery. Functionalized this compound could be employed to develop robust assays for identifying modulators of enzyme activity or receptor binding.

Future research will likely focus on the synthesis of a library of derivatives from the this compound precursor and the systematic evaluation of their photophysical properties and sensing capabilities towards a wide range of analytes. The development of "turn-on" probes with high selectivity and sensitivity will be of particular interest.

References

  • Preparation and photophysical properties of quinazoline-based fluorophores. RSC Advances, 2020. [Link]

  • Novel 5-Aryl-[5][13][14]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. Molecules, 2022. [Link]

  • 2-(4-Bromophenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one. Acta Crystallographica Section E, 2009. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 2022. [Link]

  • New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 2021. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PMC, 2022. [Link]

  • Exploiting the 4 Phenylquinazoline Scaffold for the Development of High Affinity Fluorescent Probes for the Translocator Protein. Journal of Medicinal Chemistry, 2017. [Link]

  • This compound CAS No.: 540466-42-0 Manufacturers. Alfachem. [Link]

  • Normalized emission (1, 3) and fluorescence excitation (2, 4) spectra... ResearchGate. [Link]

  • A Turn-On Quinazolinone-Based Fluorescence Probe for Selective Detection of Carbon Monoxide. Molecules, 2023. [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules, 2021. [Link]

  • EP2323966A1 - Process for the preparation of 4-bromophenyl derivatives.
  • Thiophene-phenylquinazoline probe for selective ratiometric fluorescence and visual detection of Fe(iii) and turn-off fluorescen. Photochemical & Photobiological Sciences, 2020. [Link]

  • Preparation and photophysical properties of quinazoline-based fluorophores. RSC Publishing, 2020. [Link]

  • Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN. RSC Advances, 2024. [Link]

  • Fluorescence-based Sensing of 2,4,6-Trinitrotoluene (TNT) Using a Multi-channeled Poly(methyl methacrylate) (PMMA) Microimmunosensor. Sensors, 2011. [Link]

  • New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. MDPI, 2021. [Link]

  • This compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors. ACS Medicinal Chemistry Letters, 2015. [Link]

  • Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted[5][13][14]Triazolo[4,3-c]. Molecules, 2021. [Link]

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Application Note & Synthesis Protocol: A Guided Synthesis of 2-(4-bromophenyl)-4-phenylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 2-(4-bromophenyl)-4-phenylquinazoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Quinazoline derivatives are renowned for their diverse pharmacological activities, including anticancer and anti-inflammatory properties.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthesis. The protocol is designed for researchers, chemists, and professionals in drug development, offering a self-validating system for achieving high-purity target compounds.

Introduction and Scientific Context

The quinazoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents and clinical candidates.[2] The versatility of the 2,4-disubstituted quinazoline system allows for fine-tuning of its steric and electronic properties, making it a prime target for library synthesis in the search for novel bioactive molecules.[1][3] The target molecule, this compound, incorporates a bromophenyl moiety, which not only influences its biological activity but also serves as a versatile synthetic handle for further functionalization via cross-coupling reactions.

This protocol details a robust and efficient one-pot synthesis utilizing readily available starting materials: 2-aminobenzophenone and 4-bromobenzaldehyde. The chosen methodology, a transition-metal-free oxidative cyclocondensation, is advantageous due to its operational simplicity, cost-effectiveness, and generally good to excellent yields.[4][5]

Synthesis Workflow Overview

The overall experimental process is designed for clarity and efficiency, progressing from reactant setup to the isolation and verification of the final product.

G cluster_prep Preparation & Reaction cluster_workup Isolation & Purification cluster_analysis Analysis A 1. Assemble Glassware (Flask, Condenser) B 2. Charge Reactants (2-Aminobenzophenone, 4-Bromobenzaldehyde, Ammonium Acetate, Iodine) A->B C 3. Add Solvent (DMSO) B->C D 4. Heat & Stir (120°C, 8-12 hours) C->D E 5. Cool to Room Temp. D->E F 6. Precipitate in Water E->F G 7. Filter Crude Solid F->G H 8. Wash with Na₂S₂O₃ (aq) G->H I 9. Recrystallize (from Ethanol) H->I J 10. Dry Product I->J K 11. Characterize (MP, NMR, MS) J->K

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

3.1. Materials and Equipment

Reagent/MaterialFormulaMW ( g/mol )CAS No.Purity
2-AminobenzophenoneC₁₃H₁₁NO197.232835-77-0≥98%
4-BromobenzaldehydeC₇H₅BrO185.021122-91-4≥98%
Ammonium AcetateC₂H₇NO₂77.08631-61-8≥98%
Iodine (I₂)I₂253.817553-56-2≥99.8%
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1367-68-5Anhydrous
Sodium ThiosulfateNa₂S₂O₃158.117772-98-7ACS Grade
Ethanol (EtOH)C₂H₆O46.0764-17-5200 Proof

Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Buchner funnel, filtration flask, standard laboratory glassware.

3.2. Step-by-Step Synthesis Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzophenone (1.97 g, 10.0 mmol, 1.0 eq.), 4-bromobenzaldehyde (1.85 g, 10.0 mmol, 1.0 eq.), and ammonium acetate (3.85 g, 50.0 mmol, 5.0 eq.).

    • Expert Insight: Ammonium acetate serves as the nitrogen source for the quinazoline ring. A significant excess is used to drive the equilibrium towards the formation of the cyclized intermediate.

  • Addition of Catalyst and Solvent: Add iodine (2.54 g, 10.0 mmol, 1.0 eq.) to the flask, followed by 30 mL of anhydrous dimethyl sulfoxide (DMSO).

    • Causality: Iodine acts as a mild and effective oxidant for the final aromatization step, converting the dihydroquinazoline intermediate to the stable quinazoline product. DMSO is an excellent polar aprotic solvent for this transformation, facilitating the dissolution of reactants and operating at the required temperature.

  • Reaction Execution: Attach a reflux condenser to the flask and place the assembly in an oil bath on a stirrer/hotplate. Heat the reaction mixture to 120 °C with vigorous stirring. The reaction is typically complete within 8-12 hours.[6]

    • Process Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 4:1 Hexane:Ethyl Acetate. The disappearance of the starting materials indicates reaction completion.

  • Product Isolation (Work-up): After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Pour the dark reaction mixture slowly into 200 mL of ice-cold water with stirring. A solid precipitate will form.

  • Crude Product Filtration: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid sequentially with deionized water (3 x 50 mL) and then with a 10% aqueous solution of sodium thiosulfate (2 x 30 mL) until the filtrate is colorless.

    • Trustworthiness: The sodium thiosulfate wash is a critical self-validating step to quench and remove any residual iodine, which could otherwise contaminate the final product and interfere with characterization.

  • Purification: Purify the crude solid by recrystallization. Transfer the solid to a flask and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected product is a solid.[7]

    • Expected Yield: 70-85%.

    • Expected Melting Point: ~196 °C.[7]

Proposed Reaction Mechanism

The synthesis proceeds through a multi-step, one-pot sequence involving condensation, cyclization, and oxidation.

Caption: Plausible reaction mechanism for the formation of the quinazoline product.

Mechanistic Rationale:

  • Condensation: The reaction initiates with the condensation of the primary amine of 2-aminobenzophenone with the carbonyl group of 4-bromobenzaldehyde to form an imine intermediate (A).[8]

  • Ammonia Addition: Ammonia, generated in situ from ammonium acetate, adds to the imine to form an aminal-like intermediate (B).[8]

  • Cyclization: This is followed by an intramolecular cyclization where the remaining amino group attacks the ketone carbonyl, leading to the formation of a heterocyclic dihydroquinazoline intermediate (C) after dehydration.[8]

  • Aromatization: The final and irreversible step is the oxidation of the dihydroquinazoline ring by iodine to yield the thermodynamically stable aromatic quinazoline product.[6][8]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated chemical fume hood.

  • Reagent Handling:

    • DMSO: Can enhance skin absorption of other chemicals. Avoid all skin contact.

    • Iodine: Is corrosive and can cause stains and burns. Handle with care.

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note details a reliable and scalable protocol for the synthesis of this compound. By providing a rationale for each step and incorporating self-validating checks, this guide empowers researchers to confidently reproduce this synthesis and adapt it for the creation of novel quinazoline analogs. The methodology is well-supported by established chemical literature and represents an efficient route to a valuable heterocyclic building block for further research in drug discovery and materials science.

References

  • Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines as potential anticancer agents. (2020). Semantic Scholar. [Link]

  • Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. (n.d.). National Center for Biotechnology Information (PMC). [Link]

  • Quinazoline synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. (2023). National Center for Biotechnology Information (PMC). [Link]

  • This compound CAS No.: 540466-42-0. (n.d.). Alfa Chemical. [Link]

  • Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. (2011). Der Pharma Chemica. [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. (n.d.). e-Publications@Marquette. [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). National Center for Biotechnology Information (PMC). [Link]

Sources

Application Notes & Protocols: Investigating the Anti-Angiogenic Properties of 2,4-Disubstituted Quinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in oncology and angiogenesis research.

Introduction: Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental physiological process critical for development, reproduction, and wound healing.[1] However, this process is also a hallmark of cancer. Solid tumors, beyond a size of 1-2 mm³, require their own blood supply to deliver oxygen and nutrients for sustained growth and metastasis.[2] Consequently, inhibiting angiogenesis has become a cornerstone of modern cancer therapy.[3] The quinazoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[4][5] A particular class, 2,4-disubstituted quinazolines, has emerged as a promising source of potent anti-angiogenic agents, primarily through the targeted inhibition of key signaling pathways that drive endothelial cell proliferation and migration.[2]

One of the most prominent molecular targets for these compounds is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase that is a primary mediator of VEGF-driven angiogenesis.[6][7] Clinically approved drugs like Vandetanib, an anilinoquinazoline derivative, validate this approach by targeting VEGFR-2 among other kinases.[5] This document provides a detailed guide on the mechanism of action and key experimental protocols for evaluating the anti-angiogenic efficacy of novel 2,4-disubstituted quinazoline derivatives.

Part 1: Mechanism of Action - Targeting the VEGFR-2 Signaling Cascade

The primary anti-angiogenic mechanism of many 2,4-disubstituted quinazolines is the competitive inhibition of ATP binding to the catalytic domain of VEGFR-2.[5] This action prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways crucial for endothelial cell function.

The VEGFR-2 Signaling Pathway:

  • Ligand Binding: Vascular Endothelial Growth Factor (VEGF-A) binds to the extracellular domain of VEGFR-2 on endothelial cells.[8][9]

  • Receptor Dimerization & Activation: This binding induces receptor dimerization and activation of its intrinsic tyrosine kinase activity, leading to trans-autophosphorylation of specific tyrosine residues in the intracellular domain.[7]

  • Downstream Signal Transduction: The phosphorylated receptor acts as a docking site for various signaling proteins, initiating multiple downstream cascades. A critical pathway is the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which promotes endothelial cell survival, proliferation, and migration.[7]

  • mTOR and p70S6K Activation: Akt activates the mammalian target of rapamycin (mTOR), a key regulator of cell growth and angiogenesis.[7] A downstream effector of mTOR, p70S6 kinase (p70S6K), is also activated, further promoting protein synthesis and cell proliferation.[7]

By inhibiting VEGFR-2 phosphorylation at the apex of this cascade, 2,4-disubstituted quinazolines effectively shut down these pro-angiogenic signals.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Quinazoline 2,4-Disubstituted Quinazoline Quinazoline->VEGFR2 Inhibits ATP Binding Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates p70S6K p70S6K mTOR->p70S6K Activates Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) p70S6K->Angiogenesis Promotes G cluster_invitro In Vitro Evaluation (Cell-Based Assays) cluster_invivo In Vivo Confirmation Cytotoxicity Cytotoxicity Assay (MTT) Migration Migration Assay (Wound Healing) Tube_Formation Tube Formation Assay CAM Chick Chorioallantoic Membrane (CAM) Assay Tube_Formation->CAM Promising Candidates Xenograft Tumor Xenograft Model CAM->Xenograft Further Validation

Caption: Tiered experimental workflow for evaluating anti-angiogenic compounds.

In Vitro Anti-Angiogenic Assays

In vitro assays are essential for initial screening and provide quantitative data on a compound's direct effects on endothelial cells. [10]Human Umbilical Vein Endothelial Cells (HUVECs) are a standard and relevant cell line for these studies. [2] Table 1: Example Cytotoxicity of 2,4-Disubstituted Quinazoline Derivatives

Compound IDTarget Cell LineIC₅₀ (µM)Reference
11d HUVECModerate Cytotoxicity[2]
CNE-2 (Nasopharyngeal Cancer)Potent Cytotoxicity[2]
PC-3 (Prostate Cancer)Potent Cytotoxicity[2]
SMMC-7721 (Liver Cancer)Potent Cytotoxicity[2]
SQ2 HT-29 (Colon Cancer)3.38[6]
COLO-205 (Colon Cancer)10.55[6]
Vandetanib VEGFR-2 KinaseMulti-target inhibitor[5]
Cediranib VEGFR-2 Kinase< 0.001[5]

Note: "Potent" and "Moderate" are qualitative descriptors from the source paper where specific IC₅₀ values for all lines were not provided in the abstract.

Protocol 1: Endothelial Cell Cytotoxicity/Viability (MTT Assay)

Objective: To determine the concentration at which a test compound inhibits endothelial cell growth by 50% (IC₅₀), establishing a therapeutic window for subsequent functional assays.

Causality: It is crucial to distinguish between anti-angiogenic effects (e.g., inhibiting migration at non-toxic doses) and general cytotoxicity. This assay defines the sub-lethal concentrations to be used in migration and tube formation assays.

Materials:

  • HUVECs (low passage, <5)

  • Endothelial Cell Growth Medium (e.g., PromoCell C-22010) [11]* 96-well tissue culture plates

  • Test compounds (2,4-disubstituted quinazolines) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or Solubilization Buffer (e.g., 0.01 M HCl in 10% SDS)

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final DMSO concentration should be <0.5% to avoid solvent toxicity.

  • Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Endothelial Cell Migration Assay (Wound Healing / Scratch Assay)

Objective: To assess the effect of test compounds on the directional migration of endothelial cells, a key process in the sprouting of new vessels. [12] Causality: This assay directly measures a critical functional aspect of angiogenesis. By creating a cell-free "wound," we can quantify the ability of cells to migrate and close the gap, a process that should be inhibited by effective anti-angiogenic agents.

Materials:

  • HUVECs

  • 24-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tip or a dedicated wound-making tool

  • Microscope with a camera

Procedure:

  • Create Confluent Monolayer: Seed HUVECs in a plate and grow until they form a fully confluent monolayer.

  • Create Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.

  • Wash: Gently wash the wells with PBS to remove detached cells and debris.

  • Treatment: Replace the PBS with growth medium containing the test compound at a non-toxic concentration (e.g., IC₅₀/4 or lower, as determined by the MTT assay). Also, include a vehicle control.

  • Imaging (Time 0): Immediately capture images of the scratch in predefined locations for each well.

  • Incubation & Imaging: Incubate the plate at 37°C, 5% CO₂. Capture images of the same locations at regular intervals (e.g., 8, 12, 24 hours).

  • Data Analysis: Measure the width of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial (Time 0) wound area. Compare the closure rate between treated and control groups.

Protocol 3: Endothelial Cell Tube Formation Assay

Objective: To evaluate the ability of a compound to inhibit the differentiation of endothelial cells into capillary-like structures, a hallmark of angiogenesis in vitro. [13][14] Causality: This assay models the final morphological step of angiogenesis. When plated on a basement membrane matrix (like Matrigel), endothelial cells rapidly align and form a network of tubes. An effective inhibitor will disrupt this process, resulting in isolated cells or incomplete networks.

Materials:

  • HUVECs

  • 96-well plate (pre-chilled)

  • Growth factor-reduced Matrigel or similar basement membrane extract

  • Endothelial cell basal medium (without growth factors)

  • Calcein AM (for fluorescent visualization, optional)

Procedure:

  • Plate Coating: Thaw Matrigel on ice overnight. [15]Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a chilled 96-well plate. Ensure the bottom is evenly coated.

  • Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Preparation: Trypsinize and resuspend HUVECs in basal medium containing the test compound at the desired non-toxic concentration.

  • Cell Seeding: Seed 15,000-20,000 cells in 150 µL of the prepared suspension onto the solidified Matrigel.

  • Incubation: Incubate for 4-18 hours at 37°C, 5% CO₂. Do not exceed 24 hours, as apoptosis may occur. [15]6. Imaging: Observe and photograph the formation of tubular networks using a phase-contrast microscope.

  • Quantification: Quantify the extent of tube formation using an angiogenesis analysis plugin in software like ImageJ. Key parameters include the number of junctions, number of branches, and total tube length. Compare the results from treated wells to the vehicle control.

In Vivo Anti-Angiogenic Assays

In vivo models are indispensable for confirming the efficacy of a compound in a complex biological system. [16] Protocol 4: Chick Chorioallantoic Membrane (CAM) Assay

Objective: To assess the anti-angiogenic activity of a test compound in a living, highly vascularized tissue. [17] Causality: The CAM is an extraembryonic membrane that is naturally immunodeficient and develops a rich capillary network, making it an ideal and cost-effective model to visualize the inhibition of blood vessel growth directly. [17]A reduction in the radial pattern of new capillaries converging on the test substance indicates anti-angiogenic activity. [2]

G Incubate 1. Incubate fertilized eggs (3-4 days) Window 2. Create a small window in the eggshell Incubate->Window Apply 3. Apply a sterile disc with test compound or vehicle onto the CAM Window->Apply Reseal 4. Reseal the window and incubate for 48-72 hours Apply->Reseal Image 5. Re-open, image the CAM vasculature under the disc Reseal->Image Quantify 6. Quantify blood vessel density and branching Image->Quantify

Sources

Experimental protocol for microwave-assisted quinazoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Microwave-Assisted Synthesis of Quinazoline Scaffolds

Executive Summary & Strategic Rationale

Quinazoline and quinazolin-4(3H)-one pharmacophores are ubiquitous in medicinal chemistry, serving as the structural backbone for blockbuster EGFR inhibitors like Gefitinib and Erlotinib . Traditional thermal synthesis (e.g., the Niementowski reaction) often suffers from harsh conditions (>180°C), prolonged reaction times (24–48 h), and poor atom economy.

This guide details Microwave-Assisted Organic Synthesis (MAOS) protocols that reduce reaction times from hours to minutes while improving yield and purity. The core advantage lies in dielectric heating , which couples directly with the reaction matrix, bypassing the thermal lag of conductive heating.

Key Technical Advantages:

  • Inverted Thermal Gradients: Microwave irradiation heats the solvent directly, preventing wall-superheating and minimizing degradation of thermally labile substrates.

  • Superheating Effect: Solvents can be heated 20–30°C above their atmospheric boiling points in sealed vessels, exponentially increasing reaction rates (Arrhenius equation).

  • Library Scalability: The protocols below are designed for rapid parallel synthesis, ideal for SAR (Structure-Activity Relationship) exploration.

Technical Grounding: The Physics of Efficiency

To optimize these reactions, one must understand Loss Tangent (tan δ) .[1] This parameter measures a solvent's ability to convert electromagnetic energy into heat.[1][2]



(Where 

is dielectric loss and

is the dielectric constant)

Table 1: Solvent Selection Guide for Quinazoline Synthesis

Solvent ClassSolventtan δ (at 2.45 GHz)SuitabilityRecommendation
High Absorber Ethylene Glycol1.350ExcellentUse for high-temp (>200°C) cyclizations.
Ethanol0.941ExcellentPreferred Green Solvent. Good for 100–150°C.
DMSO0.825HighUse for solubility-challenged substrates.
Medium Absorber Water0.123ModerateVaries with temp. Good for aqueous/micellar protocols.
DMF0.161ModerateGood general solvent, but difficult to remove.
Low Absorber Toluene0.040PoorAvoid unless doped with ionic liquids or polar reagents.
Hexane0.020Very PoorTransparent to MW. Do not use.

Critical Insight: If a reaction requires a non-polar solvent (e.g., Toluene), "dope" the mixture with a small quantity of ionic liquid (e.g., [bmim][PF6]) or a passive heating element (SiC vial) to initiate heating.

Experimental Protocols

Protocol A: The "Green" 3-Component Synthesis (Catalyst-Free)

Target: 3-Substituted Quinazolin-4(3H)-ones Mechanism: One-pot condensation of anthranilic acid, orthoesters, and amines.

Workflow Diagram:

G cluster_0 Reagents A Anthranilic Acid Mix Mix in Ethanol (10 mL) A->Mix B Trimethyl Orthoformate B->Mix C Primary Amine C->Mix MW MW Irradiation 120°C, 15-30 min Mix->MW Cool Cool to RT (Precipitation) MW->Cool Filter Filtration & Wash (Cold EtOH) Cool->Filter Product Pure Quinazolinone Filter->Product

Caption: Workflow for the catalyst-free, three-component synthesis of quinazolinones in ethanol.

Step-by-Step Methodology:

  • Stoichiometry: In a 10 mL microwave-transparent vial (Pyrex/Quartz), charge Anthranilic Acid (1.0 equiv, 5 mmol), Trimethyl Orthoformate (1.2 equiv, 6 mmol), and the diverse Primary Amine (1.2 equiv, 6 mmol).

  • Solvent System: Add Ethanol (absolute, 3–5 mL). Ensure the stir bar vortexes effectively; high viscosity can create thermal hotspots.

  • Sealing: Cap the vial with a PTFE-lined septum.

  • Microwave Parameters:

    • Mode: Dynamic (Power controlled to maintain Temp).

    • Temperature: 120°C.[3]

    • Ramp Time: 2 minutes.

    • Hold Time: 15–30 minutes (Monitor pressure; typically < 5 bar).

    • Stirring: High.[1][4][5][6][7]

  • Workup: Cool the reaction vessel to room temperature using compressed air (built-in feature of most reactors). Pour the mixture onto crushed ice or simply refrigerate. The product typically precipitates as a solid.

  • Purification: Filter the solid and wash with cold ethanol/water (1:1). Recrystallize from ethanol if necessary.

Validation Check: This reaction proceeds via the in situ formation of an imidate intermediate. If yield is low, ensure the amine nucleophile is not sterically hindered. For hindered amines, increase Temp to 140°C.

Protocol B: Copper-Catalyzed Oxidative Synthesis

Target: 2-Substituted Quinazolinones from Alcohols Mechanism: Oxidative dehydrogenation and cyclization.

Mechanistic Pathway:

Mechanism Start 2-Aminobenzamide + Benzyl Alcohol Ox Alcohol Oxidation (Cu Catalyst) Start->Ox Ald Aldehyde Intermediate Ox->Ald -H2 Schiff Schiff Base Formation Ald->Schiff Cyclo Cyclization Schiff->Cyclo Final 2-Phenylquinazolin-4(3H)-one Cyclo->Final Oxidative Dehydrogenation

Caption: Mechanistic pathway for the Cu-catalyzed oxidative cyclization using alcohols as electrophiles.

Step-by-Step Methodology:

  • Reagents: Combine 2-Aminobenzamide (1.0 equiv), Benzyl Alcohol derivative (1.2 equiv), Cu(OAc)₂ or CuO nanoparticles (5–10 mol%), and Cs₂CO₃ (1.0 equiv) in a microwave vial.

  • Solvent: This reaction can often be performed Solvent-Free (neat) if the alcohol is liquid, or using a minimal amount of DMF or Water (green approach).

  • Microwave Parameters:

    • Temperature: 130–150°C.

    • Power: Max 200W (to prevent runaway heating if neat).

    • Time: 10–20 minutes.[6]

  • Workup: Dilute with ethyl acetate, wash with water/brine to remove the base and copper salts. Dry over Na₂SO₄ and concentrate.

  • Purification: Silica gel column chromatography (Hexane:EtOAc gradient) is usually required due to the presence of unreacted alcohol or aldehyde intermediates.

Troubleshooting & Optimization (The "Senior Scientist" View)

  • The "Watch Glass" Effect:

    • Issue: Low yield in small-scale (<0.5 mL) reactions.

    • Cause: The volume is too low for the IR sensor to read the temperature accurately, leading to underheating.

    • Fix: Use a passive heating element (SiC vial adapter) or ensure minimum volume (usually 2 mL) is met.

  • Pressure Management:

    • Issue: Vial venting/failure.

    • Cause: Evolution of volatile byproducts (e.g., Methanol from trimethyl orthoformate) increases headspace pressure.

    • Fix: Do not fill vials >60%. Use a "Pre-stir" phase (30 sec) before applying power to degas slightly.

  • Reaction Heterogeneity:

    • Issue: Incomplete conversion in solvent-free protocols.

    • Fix: "Neat" reactions often form a melt. If the melting point of reagents is >150°C, add a small amount of ionic liquid (e.g., [bmim][BF4]) to act as a "molecular radiator" and solvent.

References

  • Taylor & Francis. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. [Link]

  • Bentham Science. (2023). Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh). [Link]

  • National Institutes of Health (PMC). (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. [Link]

  • CEM Corporation. Solvent Choice for Microwave Synthesis: Understanding Loss Tangent. [Link]

  • Royal Society of Chemistry. (2024). Advanced mechanisms and applications of microwave-assisted synthesis of carbon-based materials. [Link]

Sources

High-throughput screening of quinazoline-based kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of Quinazoline-Based Kinase Inhibitors

Abstract

Quinazoline derivatives (e.g., Gefitinib, Erlotinib) represent a privileged scaffold in oncology, particularly for targeting EGFR and its resistance mutants (T790M, C797S).[1][2] However, the inherent hydrophobicity of the quinazoline core presents unique challenges in High-Throughput Screening (HTS), including compound aggregation, non-specific binding, and fluorescence quenching. This Application Note details a robust, self-validating TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) workflow designed specifically to screen quinazoline libraries while mitigating false positives.

Chemical Biology & Rationale

The quinazoline core functions as an ATP-competitive inhibitor. It mimics the adenine ring of ATP, forming key hydrogen bonds with the "hinge region" of the kinase domain (specifically Met793 in EGFR).

  • The C-4 Position: Critical for occupancy of the hydrophobic pocket. Bulky aniline substituents here often dictate potency but increase hydrophobicity.

  • The C-6/C-7 Positions: These are the "solubility handles." Modifications here (e.g., morpholine or ether chains) are essential to prevent aggregation in aqueous HTS buffers.

Why TR-FRET? Traditional radiometric assays are low-throughput. Standard fluorescence intensity (FI) assays suffer from interference because many quinazolines autofluoresce in the blue/green spectrum. TR-FRET uses a time-delay (microseconds) to read the signal after short-lived compound autofluorescence has decayed, dramatically improving the Signal-to-Noise (S/N) ratio.

Assay Development: The "Pre-Screen" Optimization

Before screening the library, you must define the "Assay Window" specific to quinazolines.

Critical Reagent Preparation
  • Kinase Buffer A: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA.[3]

  • Detergent (Crucial): 0.01% Brij-35.[3]

    • Note: Do not use Triton X-100 with quinazolines if possible; Brij-35 has shown better performance in preventing micelle-based false positives with this specific scaffold.

  • Tracer: Eu-labeled anti-tag antibody (e.g., Eu-anti-GST) + Fluorescent Kinase Tracer (e.g., AlexaFluor 647 labeled ATP-competitive probe).

Apparent & Tracer Titration

To ensure the assay is sensitive to competitive inhibitors, the tracer concentration must be near its


.
  • Titrate Kinase (0 to 10 nM) against a fixed Tracer concentration (e.g., 20 nM).

  • Select the kinase concentration that yields ~50-80% of maximal signal (EC80).

  • Validation: Run a known inhibitor (e.g., Staurosporine) dose-response.[4] The IC50 should match literature values.

The HTS Protocol: TR-FRET Competition Binding

Methodology: Homogeneous Competition Binding (Displacement Assay). Platform: 384-well Low Volume Black Plates (Corning #4514 or equivalent).

Step-by-Step Workflow
StepActionVolumeNotes
1 Compound Dispense 100 nLUse Acoustic Dispensing (e.g., Echo 550) to transfer compounds in DMSO. Final DMSO conc. must be <1%.
2 Kinase/Ab Mix 5 µLAdd Kinase + Eu-labeled Antibody in Buffer A.
3 Tracer Addition 5 µLAdd Fluorescent Tracer. (Do not premix with Step 2 to avoid kinetic artifacts).
4 Incubation N/AIncubate for 60 min at Room Temp (20-25°C). Cover to protect from light.
5 Detection N/ARead on Multimode Reader (e.g., EnVision, PHERAstar).

Reader Settings (LanthaScreen/HTRF Compatible):

  • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

  • Emission 1 (Donor): 615 nm or 620 nm.

  • Emission 2 (Acceptor): 665 nm.

  • Delay Time: 50-100 µs (Critical to eliminate quinazoline autofluorescence).

  • Integration Time: 200-400 µs.

Visualizing the Mechanism & Workflow

The following diagrams illustrate the competitive binding mechanism and the data triage logic.

G cluster_0 TR-FRET Competition Mechanism Kinase Kinase (GST-tagged) Ab Eu-Ab (Donor) Kinase->Ab Binding (GST-Tag) Tracer AF647-Tracer (Acceptor) Kinase->Tracer Binding (ATP Pocket) Ab->Tracer FRET Signal (High) Quin Quinazoline Inhibitor Quin->Kinase Competes for Pocket Quin->Tracer Displaces Tracer (Signal Decrease)

Caption: Figure 1. TR-FRET Mechanism. The quinazoline inhibitor displaces the tracer, breaking the energy transfer from the Eu-Antibody to the Tracer, resulting in a decrease in the 665nm signal.

Workflow Library Quinazoline Library (10mM DMSO) Dispense Acoustic Dispense (100 nL) Library->Dispense Reaction Add Enzyme + Tracer (1 hr Incubation) Dispense->Reaction Read TR-FRET Read (Ex 337 / Em 665) Reaction->Read Analysis Calculate Ratio (Em665 / Em615) Read->Analysis

Caption: Figure 2. HTS Workflow. A streamlined "mix-and-read" protocol essential for processing high-volume libraries.

Data Analysis & Hit Validation

Calculation

Calculate the Emission Ratio (ER) for every well:



Quality Control (Z-Factor)

For HTS, the Z-factor (


) measures the separation between the positive (inhibited) and negative (DMSO) controls.


  • Target:

    
     is required.
    
  • Troubleshooting: If

    
    , check for pipetting errors or tracer degradation.
    
Counter-Screening (The "Aggregator" Check)

Quinazolines are notorious for forming colloidal aggregates that sequester enzyme non-specifically.

  • Protocol: Re-test hits in the presence of 0.01% Triton X-100 (different detergent) or increase Brij-35 to 0.1%.

  • Logic: If potency drops significantly (>10-fold shift) with increased detergent, the compound is likely a false-positive aggregator ("SCAM" - Small Colloidally Aggregating Molecule).

References

  • Mubarak, A. et al. (2025). "An Updated Mini-Review: Newer Quinazoline Based EGFR Inhibitors as Anticancer Agents." ResearchGate.[5] Link

  • Thermo Fisher Scientific. (n.d.). "Optimization of a LanthaScreen Kinase assay for cRAF." ThermoFisher Application Notes. Link

  • Cai, D. et al. (2021). "General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex." Journal of Medicinal Chemistry. Link

  • Lloyd, M. (2023).[6] "Assay performance and the Z'-factor in HTS." Drug Target Review. Link

  • Vertex Pharmaceuticals. (2006). "Minimizing false positives in kinase virtual screens." Proteins.[1][5][7][8][9][10][11] Link

Sources

Synthesis of 2-(4-bromophenyl)-4-phenylquinazoline: An Application Note and Protocol for Advanced Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed protocol and scientific rationale for the synthesis of 2-(4-bromophenyl)-4-phenylquinazoline, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The quinazoline core is a "privileged structure," forming the basis of numerous biologically active compounds.[1] This document outlines a robust and efficient synthetic strategy, delving into the mechanistic underpinnings of the reaction, and offering practical insights for researchers, scientists, and professionals in the field of drug development. The protocol is designed to be self-validating, with clear explanations for each step to ensure reproducibility and safety.

Introduction: The Significance of the Quinazoline Scaffold

Quinazolines are a class of fused heterocyclic compounds composed of a benzene ring fused to a pyrimidine ring. This structural motif is of paramount importance in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2] The versatility of the quinazoline ring system allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties. The target molecule, this compound, serves as a valuable intermediate for the synthesis of more complex molecules, particularly kinase inhibitors for cancer therapy.[3] The presence of the bromo- and phenyl- substituents at the 2 and 4 positions, respectively, offers distinct points for further chemical modification and structure-activity relationship (SAR) studies.

Retrosynthetic Analysis and Strategy

A common and effective strategy for the synthesis of 2,4-disubstituted quinazolines involves the cyclization of a 2-aminobenzophenone derivative.[2] Our chosen approach is based on the reaction of a suitable 2-aminobenzophenone precursor with a source for the 2-substituted aryl group. Specifically, we will detail a method adapted from modern synthetic methodologies that utilize a 2-aminobenzophenone and a substituted nitrile under Lewis acid catalysis. This method is advantageous due to its high efficiency, broad substrate scope, and relatively mild reaction conditions.[4]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )PuritySupplierNotes
2-Amino-4'-bromobenzophenoneC₁₃H₁₀BrNO276.13≥98%CommercialKey starting material.[5]
4-BromobenzonitrileC₇H₄BrN182.02≥99%CommercialSource of the 2-aryl group.
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)C₄H₉F₃O₃SSi222.26≥98%CommercialLewis acid catalyst.[4]
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousCommercialReaction solvent.
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)--Lab PreparedFor workup.
Brine (Saturated NaCl solution)NaCl(aq)--Lab PreparedFor workup.
Anhydrous Sodium SulfateNa₂SO₄142.04ACS GradeCommercialDrying agent.
Ethyl AcetateC₄H₈O₂88.11ACS GradeCommercialFor chromatography.
HexanesC₆H₁₄86.18ACS GradeCommercialFor chromatography.
Silica GelSiO₂60.08230-400 meshCommercialFor column chromatography.
Reaction Setup and Procedure

Safety Precaution: This procedure must be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. TMSOTf is corrosive and moisture-sensitive; handle with care under an inert atmosphere.

  • Reaction Assembly: To a flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-amino-4'-bromobenzophenone (1.0 mmol, 276 mg).

  • Addition of Reagents: Add 4-bromobenzonitrile (1.2 mmol, 218 mg) to the flask.

  • Solvent Addition: Add anhydrous dichloromethane (10 mL) to the flask to dissolve the solids.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 mmol, 36 µL) via syringe.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 40°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated sodium bicarbonate solution (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (starting from 9:1) to afford the pure this compound.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected molecular weight of the product is 361.24 g/mol .[3]

Mechanistic Insights and Rationale

The synthesis of 2,4-disubstituted quinazolines from 2-aminobenzophenones and nitriles is a powerful transformation. The key to this reaction is the activation of the nitrile by a Lewis acid, in this case, TMSOTf.[4]

Reaction_Mechanism cluster_activation Step 1: Nitrile Activation cluster_addition Step 2: Nucleophilic Attack cluster_cyclization Step 3: Intramolecular Cyclization & Aromatization Nit 4-Bromobenzonitrile Act_Nit Activated Nitrile-TMSOTf Complex Nit->Act_Nit Coordination TMSOTf TMSOTf (Lewis Acid) TMSOTf->Act_Nit Intermediate_A Amidine Intermediate Act_Nit->Intermediate_A Amine 2-Amino-4'-bromobenzophenone Amine->Intermediate_A Nucleophilic attack on activated nitrile Intermediate_B Cyclized Intermediate Intermediate_A->Intermediate_B Intramolecular attack on carbonyl Product This compound Intermediate_B->Product Dehydration & Aromatization

Caption: Proposed reaction mechanism for the TMSOTf-catalyzed synthesis of this compound.

Causality behind Experimental Choices:

  • Lewis Acid Catalyst (TMSOTf): The nitrile group is not sufficiently electrophilic to react directly with the weakly nucleophilic amino group of the benzophenone. TMSOTf coordinates to the nitrogen of the nitrile, significantly increasing its electrophilicity and making it susceptible to nucleophilic attack.[4]

  • Anhydrous Conditions: The reaction is sensitive to moisture as TMSOTf readily hydrolyzes. The presence of water would consume the catalyst and inhibit the reaction.

  • Reflux in Dichloromethane: The reaction requires thermal energy to overcome the activation barrier for both the initial addition and the subsequent cyclization and dehydration steps. Dichloromethane is an appropriate solvent due to its inertness and a boiling point that provides sufficient energy without promoting side reactions.

  • Aqueous Workup with Bicarbonate: The use of a mild base like sodium bicarbonate is crucial to quench the reaction by neutralizing the acidic TMSOTf and any acidic byproducts, facilitating a clean extraction of the desired product.

Workflow Visualization

The following diagram illustrates the overall experimental workflow from setup to final product.

Workflow start Start: Assemble Flame-Dried Glassware under N₂ add_reagents Add 2-Amino-4'-bromobenzophenone & 4-Bromobenzonitrile start->add_reagents add_solvent Add Anhydrous DCM add_reagents->add_solvent add_catalyst Add TMSOTf add_solvent->add_catalyst react Reflux for 4-6 hours (Monitor by TLC) add_catalyst->react workup Cool & Quench with NaHCO₃(aq) react->workup extract Extract with DCM workup->extract wash Wash with Brine extract->wash dry Dry with Na₂SO₄, Filter, & Concentrate wash->dry purify Purify by Flash Column Chromatography dry->purify end_product Obtain Pure this compound purify->end_product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of this compound. By detailing not only the "how" but also the "why" behind the experimental choices, this guide aims to empower researchers to successfully and safely synthesize this valuable chemical intermediate. The described methodology is efficient, reproducible, and based on modern synthetic principles, making it a valuable addition to the toolkit of professionals in drug discovery and organic synthesis.

References

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). IntechOpen. [Link]

  • Pahari, P., et al. (2018). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules. [Link]

  • This compound. MySkinRecipes. [Link]

  • 2-Amino-4'-bromobenzophenone. Jingye Pharmaceutical. (2024). [Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). MDPI. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). PMC - PubMed Central. [Link]

  • An Insight into the Synthesis of 2-Amino-4′-Bromobenzophenone: A Key Pharmaceutical Intermediate. (2024). Jingye Pharmaceutical. [Link]

  • Synthesis of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. (2014). PMC - NIH. [Link]

  • A Review on 4(3H)-quinazolinone synthesis. (2021). International Journal of Pharmaceutical Research and Applications. [Link]

  • A Review on Synthetic Approaches of 2-Aminobenzophenone and its Derivatives. (2018). Asian Journal of Organic & Medicinal Chemistry. [Link]

Sources

Application Notes & Protocols: In Vitro Evaluation of 2-(4-bromophenyl)-4-phenylquinazoline Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology. This document provides a comprehensive guide for the in vitro evaluation of 2-(4-bromophenyl)-4-phenylquinazoline, a specific derivative with significant therapeutic potential. We present a tiered, logical workflow—from initial cytotoxicity screening to detailed mechanistic assays—designed to thoroughly characterize the compound's anticancer properties. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel anticancer agents.

Introduction: The Quinazoline Scaffold in Oncology

Quinazoline derivatives have demonstrated a wide spectrum of biological activities, most notably as inhibitors of protein kinases.[1] Many successful anticancer drugs, such as Gefitinib and Erlotinib, are quinazoline-based compounds that target the epidermal growth factor receptor (EGFR) tyrosine kinase.[2] The deregulation of EGFR signaling is a critical driver in the proliferation and survival of various cancer types, making it a validated and high-value target.[3]

The 2,4-disubstituted quinazoline core, as seen in the topic compound this compound, is a classic pharmacophore for kinase inhibition. The substituents at these positions play a crucial role in modulating potency and selectivity. This application note outlines a systematic approach to evaluate if this specific derivative exhibits anticancer activity, and if so, to elucidate its mechanism of action.

Strategic In Vitro Evaluation Workflow

A tiered approach is essential for the efficient and logical evaluation of a novel compound. This strategy ensures that resources are focused on compounds with the most promising activity, progressing from broad phenotypic screening to specific, hypothesis-driven mechanistic studies.

In_Vitro_Evaluation_Workflow Compound Compound Synthesis & Solubilization Primary Primary Screening: Antiproliferative Assay (MTT) Compound->Primary Data1 Data Analysis: Calculate IC50 Values Primary->Data1 GoNoGo1 Decision Point: Potency & Selectivity? Data1->GoNoGo1 Secondary Secondary Assays: Mechanism of Cell Death GoNoGo1->Secondary Potent Apoptosis Apoptosis Assay (Annexin V / PI) Secondary->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Secondary->CellCycle GoNoGo2 Decision Point: Clear Mechanism? Apoptosis->GoNoGo2 CellCycle->GoNoGo2 Tertiary Tertiary Assays: Target Identification & Validation GoNoGo2->Tertiary Yes Kinase Biochemical Kinase Assay (e.g., EGFR, Aurora A) Tertiary->Kinase Pathway Western Blot: Pathway Modulation Tertiary->Pathway Lead Lead Candidate Kinase->Lead Pathway->Lead

Caption: Tiered workflow for in vitro evaluation of novel quinazoline derivatives.

Compound Handling and Preparation

3.1. Solubility Testing: Before initiating biological assays, it is critical to determine the solubility of the test compound. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. Subsequently, determine the maximum solubility in cell culture media (e.g., DMEM with 10% FBS). A final DMSO concentration in the assay wells should be kept consistent and low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

3.2. Stock Solution Preparation:

  • Accurately weigh the this compound powder.

  • Dissolve in 100% cell culture grade DMSO to make a 20 mM stock solution.

  • Aliquot into small volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C or -80°C, protected from light.

Primary Screening: Antiproliferative Activity

The initial step is to determine if the compound has a cytotoxic or cytostatic effect on cancer cells. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4]

Protocol 4.1: MTT Cell Viability Assay

Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[4]

Materials:

  • Cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical).[2][6]

  • Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep).

  • Test compound stock solution (20 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization buffer: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom cell culture plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (e.g., from 0.1 µM to 100 µM). Include "vehicle control" wells (medium with 0.5% DMSO) and "no cell" blank wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 2-4 hours, until a purple precipitate is visible.[8]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well. Shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the "no cell" blanks from all other readings.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Table 1: Hypothetical MTT Assay Results

Cell Line Tissue of Origin IC₅₀ Value (µM)
A549 Lung Carcinoma 5.2
MCF-7 Breast Adenocarcinoma 12.8
HeLa Cervical Carcinoma 8.1

| HCT-116 | Colon Carcinoma | 4.5 |

Secondary Assays: Elucidating the Mechanism of Cell Death

If the compound shows potent antiproliferative activity (e.g., IC₅₀ < 10 µM), the next step is to determine how it is killing the cells. The two primary modes of cell death to investigate are apoptosis and cell cycle arrest.

Protocol 5.1: Apoptosis Detection by Annexin V/PI Staining

Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[9] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[10] Flow cytometry can then distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[9]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • 1X Binding Buffer (provided in the kit).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension.[11]

  • Washing: Wash cells once with cold PBS.[11]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 x 10⁶ cells/mL.[12]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12]

  • Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[12]

Protocol 5.2: Cell Cycle Analysis by PI Staining

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in a cell. Flow cytometry can measure this fluorescence to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13] Treatment with an anticancer agent may cause cells to accumulate in a specific phase, indicating cell cycle arrest.[14]

Materials:

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI with 100 µg/mL RNase A in PBS).[15]

  • 70% cold ethanol.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells and treat as described for the apoptosis assay.

  • Harvesting: Harvest cells and wash once with PBS.

  • Fixation: Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour at 4°C.[15]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[16]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[16]

  • Analysis: Analyze by flow cytometry, collecting fluorescence data on a linear scale.[13]

Tertiary Assays: Target Identification and Validation

Based on the known pharmacology of quinazolines, a likely mechanism of action is the inhibition of a protein kinase, such as EGFR or Aurora Kinase.[3][17]

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds ADP ADP EGFR->ADP Downstream Downstream Signaling (Ras-Raf-MEK-ERK) EGFR->Downstream Activates Quinazoline 2-(4-bromophenyl) -4-phenylquinazoline Quinazoline->EGFR Inhibits ATP ATP ATP->EGFR Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Sources

Application Note: Kinetic Profiling of Quinazoline-Based Tubulin Polymerization Inhibitors

[1]

Abstract

Quinazoline derivatives have emerged as privileged scaffolds in oncology, traditionally known for kinase inhibition (e.g., EGFR).[1] However, recent structural biology campaigns have validated quinazolines as potent Tubulin Polymerization Inhibitors (TPIs) , specifically targeting the colchicine-binding site. This application note provides a rigorous, self-validating workflow for characterizing these compounds. We detail the kinetic analysis of in vitro tubulin assembly via turbidimetry and validate the mechanism biologically using cell cycle analysis and immunofluorescence.

Introduction: The Mechanistic Rationale

Microtubules are dynamic polymers composed of


2

Mechanism of Action (MOA): Unlike taxanes (which stabilize microtubules), quinazoline-based TPIs typically bind to the colchicine site at the intra-dimer interface. This binding sterically hinders the "curved-to-straight" conformational change required for tubulin incorporation into the growing microtubule lattice. The result is a failure of spindle assembly, leading to mitotic catastrophe and accumulation of cells in the G2/M phase.

Diagram 1: Mechanism of Inhibition

GQuinazolineQuinazolineDerivativeComplexTubulin-LigandComplexQuinazoline->ComplexTubulinFree Tubulin DimersTubulin->Complex  Binds Colchicine SiteNucleationNucleation(Lag Phase)Complex->Nucleation  InhibitsArrestG2/M CellCycle ArrestComplex->Arrest  Resulting PhenotypePolymerizationElongation(Growth Phase)Nucleation->Polymerization  Normal PathwayPolymerization->Arrest  Disrupted Spindle

Caption: Quinazolines bind the colchicine site, preventing the nucleation required for microtubule elongation, ultimately triggering mitotic arrest.[3][1][4][5][6]

Protocol A: In Vitro Tubulin Polymerization Assay (Turbidimetry)

This is the "Gold Standard" for confirming direct interaction with purified protein, independent of cellular transport mechanisms.

Principle

Microtubule assembly scatters light. By measuring absorbance at 340 nm over time at 37°C , we generate a sigmoidal curve characterized by three phases:

  • Lag Phase: Nucleation (oligomer formation).

  • Growth Phase: Rapid elongation (

    
    ).
    
  • Steady State: Equilibrium between polymerization and depolymerization.

Inhibitors (like quinazolines) decrease the steady-state plateau and

Reagents & Buffer Preparation
  • Purified Tubulin: >99% pure bovine or porcine brain tubulin (lyophilized).

    • Storage: Must be kept at -80°C. Critical: Tubulin denatures rapidly; never refreeze unused aliquots.

  • G-PEM Buffer (Resuspension): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP.[7]

  • Polymerization Enhancer: 10-20% Glycerol (stabilizes nucleation centers).

Experimental Workflow

Temperature Control: Pre-warm the plate reader to 37°C. Keep all reagents on ICE (

WorkflowStartStart: Thaw Tubulin on IcePrepPrepare 2X Master Mix(Buffer + GTP + Glycerol)Start->PrepCompoundAdd Test Compounds (10X)to 96-well Half-Area PlatePrep->CompoundCombineAdd Tubulin to Plate(Final Conc: 3-4 mg/mL)Compound->CombineMeasureImmediately Read OD340(Kinetic Mode: 1 min intervals, 60 min, 37°C)Combine->Measure

Caption: Step-by-step turbidimetry workflow. Speed and temperature control (ice to 37°C) are critical for assay validity.

Data Analysis & Interpretation

Normalize data against a Vehicle Control (DMSO) set to 100% polymerization.

ParameterDefinitionEffect of Quinazoline (Inhibitor)Effect of Paclitaxel (Stabilizer)
Lag Time Time to reach 10% of max absorbance.Increased (Delays nucleation)Decreased (Nucleates rapidly)

Max slope of the growth phase.Decreased (Slows elongation)N/A (Often too fast to measure)
Steady State Final absorbance plateau (

).
Decreased (Reduces polymer mass)Increased (Hyper-polymerization)

Calculation of Inhibition:

Protocol B: Cellular Validation (G2/M Arrest)

Biochemical inhibition must translate to cellular phenotypes. Quinazolines should cause cells to accumulate in the G2/M phase (4N DNA content) due to the spindle checkpoint activation.

Reagents
  • Cell Line: HeLa or A549 (highly responsive to anti-mitotics).

  • Fixative: 70% Ethanol (ice-cold).

  • Stain: Propidium Iodide (PI) / RNase A Staining Solution.

    • Note: PI stains both DNA and RNA. RNase is mandatory to ensure the signal represents only DNA content.

Protocol Steps
  • Treatment: Seed cells (

    
     cells/well) and treat with Quinazoline derivative (at 
    
    
    and
    
    
    IC50) for 24 hours. Include Nocodazole (positive control) and DMSO (negative control).
  • Harvest: Trypsinize cells. Crucial: Collect the culture media (floating cells) as well, as mitotic cells round up and detach easily.

  • Fixation: Pellet cells, wash with PBS. Resuspend in 300 µL PBS. Add 700 µL ice-cold ethanol dropwise while vortexing gently. Incubate at -20°C for >2 hours (or overnight).

  • Staining: Wash ethanol out with PBS. Resuspend in 500 µL PI/RNase solution. Incubate 30 min at 37°C in the dark.

  • Flow Cytometry: Acquire >10,000 events.

Expected Results
  • Control: G1 peak (2N) is dominant (~50-60%).

  • Quinazoline: Significant shift to G2/M peak (4N). If the G2/M population exceeds 40-50%, the compound is a confirmed anti-mitotic.

Protocol C: Immunofluorescence Visualization

To visualize the disruption of the microtubule network.

  • Seeding: Grow cells on glass coverslips.

  • Treatment: 24 hours with compound.

  • Fixation (Critical): Do NOT use standard Paraformaldehyde (PFA) alone, as it can destroy fine microtubule structures.

    • Preferred Method: Fix with 100% Methanol at -20°C for 10 minutes. This precipitates proteins and preserves the cytoskeleton structure best.

  • Staining:

    • Primary Ab: Mouse anti-

      
      -tubulin (1:500).
      
    • Secondary Ab: Goat anti-mouse Alexa Fluor 488 (Green).

    • Counterstain: DAPI (Blue) for nuclei.[8]

  • Observation:

    • Control: Fine, filamentous network radiating from the centrosome.

    • Quinazoline:[3][9][4] Diffuse green staining (depolymerized tubulin) or fragmented microtubules. Condensed chromatin (bright blue DAPI) indicates mitotic arrest.

References

  • Mechanism of Quinazolines

    • Wang, Z., et al. (2024). "Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site."[9][4] European Journal of Medicinal Chemistry.

  • Tubulin Assay Protocols

    • Cytoskeleton Inc.[8] "Tubulin Polymerization Assay Protocol."

  • Cell Cycle Analysis

    • Pozarowski, P., & Darzynkiewicz, Z. (2004). "Analysis of cell cycle by flow cytometry." Methods in Molecular Biology.
  • Quinazoline Structure-Activity Relationship

    • Hamel, E. (1996). "Antimitotic natural products and their interactions with tubulin." Medicinal Research Reviews.

Western blot analysis for EGFR pathway inhibition by quinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Validating EGFR Kinase Inhibition by Quinazoline Derivatives using Western Blotting

Introduction: The Mechanism of Quinazoline Inhibition

The Epidermal Growth Factor Receptor (EGFR/ErbB1) is a transmembrane receptor tyrosine kinase (RTK) central to the regulation of cell proliferation and survival. Aberrant EGFR signaling is a primary driver in non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.

Quinazolines (e.g., Gefitinib, Erlotinib, Lapatinib) are small-molecule tyrosine kinase inhibitors (TKIs) that function via ATP competition . They bind reversibly (or irreversibly, in the case of Afatinib) to the ATP-binding pocket within the intracellular kinase domain of EGFR. By physically blocking ATP access, they prevent the autophosphorylation of tyrosine residues on the receptor's C-terminal tail.

This blockade halts the recruitment of downstream effectors such as GRB2 and SOS, thereby silencing the RAS-RAF-MEK-ERK (proliferation) and PI3K-AKT (survival) pathways.

Western Blotting is the definitive assay for validating this mechanism. A successful inhibition profile must demonstrate a concentration-dependent reduction in p-EGFR (specifically at Tyr1068 or Tyr1173) without affecting total EGFR protein levels.

Pathway Visualization: EGFR Blockade

EGFR_Pathway EGF EGF Ligand EGFR EGFR (RTK) EGF->EGFR Binding & Dimerization pEGFR p-EGFR (Tyr1068/1173) EGFR->pEGFR Autophosphorylation ATP ATP ATP->EGFR Phosphorylation Source Quinazoline Quinazoline (Inhibitor) Quinazoline->EGFR ATP Competition GRB2 GRB2/SOS pEGFR->GRB2 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK (Proliferation) ERK->pERK Activation

Figure 1: Mechanism of Action. Quinazolines compete with ATP for the kinase domain, preventing autophosphorylation and downstream signaling.

Experimental Design Strategy

To prove specific inhibition, the experiment must be controlled against both total protein levels and stimulated conditions . Basal phosphorylation in many cell lines is too low to detect inhibition reliably; therefore, an EGF pulse is required.

Cell Line Selection

Choose a model relevant to your drug's target profile (wild-type vs. mutant).

Cell LineEGFR StatusCharacteristicsRecommended For
A431 Wild-type (Amplified)Extremely high expression (~2x10⁶ receptors/cell).Standard for testing WT-EGFR inhibitors.
PC-9 Mutant (DelE746-A750)Constitutively active; highly sensitive to Gefitinib/Erlotinib.Testing efficacy against sensitizing mutations.[1]
H1975 Mutant (L858R/T790M)T790M mutation confers resistance to 1st gen quinazolines.Testing 3rd gen inhibitors (e.g., Osimertinib).
A549 Wild-typeModerate expression; KRAS mutant.Negative control (downstream signaling may be independent of EGFR).
Treatment Workflow

The "Starve-Treat-Pulse" method is critical for reducing background noise.

  • Serum Starvation: Removes growth factors present in FBS that constantly stimulate the pathway.

  • Drug Incubation: Allows the inhibitor to enter the cell and bind the receptor before the stimulus arrives.

  • EGF Pulse: Triggers the receptor. If the drug works, this trigger will fail to produce phosphorylation.

Detailed Protocol

Phase 1: Cell Culture & Treatment[2]
  • Step 1: Seed A431 cells in 6-well plates (approx.

    
     cells/well). Culture in DMEM + 10% FBS until 70-80% confluent.[2]
    
  • Step 2 (Starvation): Aspirate media, wash with PBS, and add serum-free DMEM . Incubate overnight (12–16 hours).

  • Step 3 (Inhibition): Add the quinazoline derivative at increasing concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM). Include a DMSO vehicle control. Incubate for 2 hours at 37°C.

  • Step 4 (Stimulation): Add EGF (Epidermal Growth Factor) to a final concentration of 100 ng/mL directly to the media. Incubate for exactly 15 minutes .

    • Note: 15 minutes is the peak phosphorylation window for Tyr1068 in A431 cells.

  • Step 5 (Harvest): Place plate on ice immediately. Aspirate media and wash 2x with ice-cold PBS.

Phase 2: Lysis & Protein Extraction
  • Buffer Choice: RIPA Buffer is standard, but phosphatase inhibitors are mandatory .

    • Lysis Buffer: RIPA + 1 mM PMSF + 1x Protease Inhibitor Cocktail + 1 mM Sodium Orthovanadate (

      
      )  + 10 mM Sodium Fluoride (NaF) .
      
  • Protocol: Add 150 µL cold lysis buffer per well. Scrape cells, collect in microfuge tubes. Incubate on ice for 20 min. Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

  • Quantification: Use BCA Assay. Normalize samples to 20–30 µg total protein per lane.

Phase 3: Electrophoresis & Transfer
  • Gel: 4–12% Bis-Tris gradient gels provide the best resolution for EGFR (175 kDa) and ERK (42/44 kDa).

  • Transfer: Wet transfer to PVDF membrane is recommended over Nitrocellulose for high-molecular-weight phospho-proteins due to better binding capacity and durability during stripping/re-probing.

Phase 4: Blocking & Antibody Incubation (CRITICAL)
  • Blocking Buffer: Use 5% BSA (Bovine Serum Albumin) in TBST.

    • Why?Do NOT use non-fat milk for phospho-antibodies. Milk contains casein, a phosphoprotein that causes high background and interferes with anti-phosphotyrosine antibodies (Abcam, 2024; Cell Signaling Technology, 2018).

  • Primary Antibodies:

    • Anti-p-EGFR (Tyr1068): The preferred marker for kinase domain activation. (Rabbit mAb, 1:1000 in 5% BSA).

    • Anti-Total EGFR: Loading control for the receptor. (Mouse mAb, 1:1000 in 5% Milk or BSA).

    • Anti-GAPDH/Beta-Actin: General loading control.

  • Incubation: Overnight at 4°C with gentle shaking.

Experimental Workflow Diagram

Workflow Seed Seed Cells (A431) Starve Serum Starve (O/N) Seed->Starve Treat Add Quinazoline (2 hrs) Starve->Treat Stim Pulse EGF (100 ng/mL, 15 min) Treat->Stim Lyse Lysis (+ Na3VO4) Stim->Lyse Blot Western Blot (Block w/ BSA) Lyse->Blot

Figure 2: The "Starve-Treat-Pulse" workflow ensures that observed phosphorylation changes are strictly due to drug activity.

Data Interpretation & Troubleshooting

Expected Results
  • Vehicle Control (DMSO + EGF): Strong band for p-EGFR (Tyr1068) and p-ERK.

  • Treated Samples: Gradual disappearance of the p-EGFR band as drug concentration increases.

  • Total EGFR: Band intensity should remain constant across all lanes. If Total EGFR decreases, the drug may be inducing receptor degradation or cytotoxicity (not just kinase inhibition).

Troubleshooting Guide
IssueProbable CauseSolution
High Background Blocking with MilkSwitch to 5% BSA for all phospho-antibodies.
No p-EGFR Signal Phosphatase activityEnsure

is fresh. Keep lysates ice-cold.
"Ghost" Bands HRP BurnoutSignal is too strong. Reduce secondary antibody concentration or exposure time.
Uneven Bands Incomplete TransferFor 175 kDa EGFR, ensure transfer buffer has <10% Methanol and transfer time is sufficient (e.g., 90 min at 100V wet transfer).

References

  • Cell Signaling Technology. (2018). Milk or BSA? Choosing a blocking protein for Western Blotting.[3][4][5] CST Tech Tips.[3][4] [Link]

  • St John's Laboratory. (2020). Choosing BSA vs Non-Fat Milk.[3][4][5][6][Link]

  • National Institutes of Health (NIH). (2017). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.[Link]

  • LI-COR Biosciences. (2022). Example Experiment: Characterizing ERK Activation in Response to EGF Treatment in A431 Cells.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Solubility of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Brick Dust" Challenge

Quinazoline derivatives (e.g., Gefitinib, Erlotinib analogs) are the backbone of many kinase inhibitor programs.[1] However, their physicochemical properties often present a paradox: the very features that drive potency—planar heteroaromatic rings and lipophilicity—drive them to stack like "brick dust" in aqueous media.

This guide addresses the critical failure point where a potent compound fails in the assay plate not because it lacks activity, but because it is not in solution. We move beyond generic advice to provide specific, chemically grounded protocols for this scaffold.

Part 1: Solvent Systems & The "Golden Triangle"

Q: Why does my quinazoline derivative precipitate immediately upon dilution into media, even at low concentrations?

A: You are likely experiencing "Solvent Shock" due to the rapid change in polarity.

Quinazolines rely on


 stacking interactions.[1] When you pipette a 10 mM DMSO stock directly into aqueous media (a 1000-fold dilution), the DMSO shell is stripped away faster than the water molecules can solvate the hydrophobic core.[1] The molecules aggregate instantly.[1]

The Solution: Kinetic Solubility Stabilization Do not dilute directly from 100% DMSO to 0.1% DMSO.[1] Use an Intermediate Dilution Step to lower the free energy barrier of solvation.[1]

Protocol: The "Step-Down" Dilution Method
StepSolvent SystemConcentrationPurpose
1. Master Stock 100% DMSO (Anhydrous)10 mMLong-term storage.[1]
2. Intermediate 50% DMSO / 50% Buffer*500 µMCritical Step: Pre-solvates the polar nitrogens while maintaining organic solubility.
3.[1] Working Stock 5% DMSO / 95% Buffer50 µMApproaches assay conditions gently.
4. Assay Well Assay Media (0.5% DMSO)5 µMFinal dilution.

*Note: If your compound is basic (contains amino groups), use a slightly acidic buffer (pH 5.5-6.[1]0) for the intermediate step to encourage protonation.[1]

Part 2: pH Strategy & Protonation

Q: My compound is soluble in PBS (pH 7.4) at 1 µM but crashes at 10 µM.[1] How can I predict this limit?

A: You are hitting the intrinsic solubility limit (


) of the uncharged species. [1]

Quinazoline rings typically have a pKa between 1.9 and 3.5 (ring nitrogens), but amino-substituted derivatives (common in EGFR inhibitors) often have pKa values between 5.4 and 7.8 [1].[1]

  • Below pKa: The molecule is protonated (cationic) and highly soluble.[1]

  • Above pKa: The molecule is neutral and relies solely on lipophilicity (

    
    ).[1]
    

Technical Insight: At pH 7.4, a quinazoline with a pKa of 6.5 is ~90% neutral. To achieve higher concentrations for IC50 curves, you must shift the equilibrium or "hide" the hydrophobic core.

Table 1: Buffer Recommendations based on Substituent pKa
MotifApprox. pKaSolubility Risk at pH 7.4Recommended Assay Buffer Modification
Unsubstituted Quinazoline ~1.95 - 3.5High (Neutral species dominates)Requires Cosolvents (PEG400) or Cyclodextrins.
4-Anilinoquinazoline ~5.4 - 6.0Moderate (Mostly neutral)Keep DMSO > 0.5% or add 0.01% Tween-20.[1]
Amino-sidechain (e.g., Morpholine) ~7.5 - 8.5Low (Significant cationic fraction)Standard PBS/HEPES is usually sufficient.[1]

Part 3: Cyclodextrin Complexation

Q: DMSO is toxic to my primary cells. What is the best alternative for quinazolines?

A: Hydroxypropyl-


-Cyclodextrin (HP-

-CD).
[1]

Unlike surfactants which disrupt cell membranes, cyclodextrins form inclusion complexes.[1] The hydrophobic quinazoline core fits snugly into the lipophilic cavity of the


-cyclodextrin, while the hydrophilic exterior ensures water solubility.

Why HP-


-CD?  The hydroxypropyl modification disrupts hydrogen bonding between cyclodextrin units, preventing the cyclodextrin itself from precipitating—a common issue with native 

-CD [2].[1]
Protocol: In-Situ Complexation for Cell Assays
  • Prepare Vehicle: Dissolve HP-

    
    -CD to 20% (w/v)  in your assay buffer or media.[1] Sterile filter (0.22 µm).[1]
    
  • Prepare Compound: Dissolve your quinazoline in 100% DMSO at 100x the final concentration.

  • Complexation Step: Add the DMSO stock slowly to the 20% HP-

    
    -CD solution with vortexing.
    
    • Ratio: Ensure at least a 10:1 molar excess of Cyclodextrin to Drug.[1]

  • Incubation: Shake at 37°C for 30 minutes to allow equilibrium complexation before adding to cells.

Part 4: Troubleshooting False Positives (Aggregation)

Q: I see inhibition, but the dose-response curve is very steep (Hill slope > 2). Is this real?

A: This is a hallmark of "Promiscuous Aggregation." [1]

Quinazolines are known "aggregators."[1] They form colloidal particles that sequester enzymes, leading to non-specific inhibition.[1] This is a physical artifact, not a biological interaction [3].[1]

The Detergent Test: To validate your hit, repeat the assay with 0.01% Triton X-100 (or Tween-80) in the buffer.[1]

  • Result A: IC50 remains stable

    
    True Binder. 
    
  • Result B: IC50 shifts significantly (>3-fold) or activity disappears

    
    Aggregator (False Positive). [1]
    

Visualizing the Troubleshooting Logic

The following diagram outlines the decision process when encountering solubility issues with quinazolines.

QuinazolineSolubility Start Issue: Compound Precipitates or Irregular IC50 CheckConc Check Concentration vs. Predicted Solubility (S0) Start->CheckConc HighConc Above Solubility Limit? CheckConc->HighConc Formulation Formulation Strategy HighConc->Formulation Yes (Solubility Issue) Artifact Artifact Identification HighConc->Artifact No (Suspect Aggregation) StepDown Apply 'Step-Down' Dilution Protocol Formulation->StepDown Cyclodextrin Use HP-β-CD Complexation Formulation->Cyclodextrin DetergentTest Run Detergent Test (+0.01% Triton X-100) Artifact->DetergentTest DLS Dynamic Light Scattering (Detect Colloids) Artifact->DLS TrueHit Valid Bioactivity DetergentTest->TrueHit IC50 Stable FalsePos False Positive (Aggregator) DetergentTest->FalsePos Activity Lost

Figure 1: Decision tree for distinguishing between solubility limits and aggregation artifacts in quinazoline assays.

References

  • Mishra, N. et al. (2017).[1] "Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique." Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link][1]

  • Saokham, P. et al. (2018).[1] "Solubility of Cyclodextrin Derivatives." Molecules. Available at: [Link][1][2]

  • Popa-Burke, I. et al. (2014).[1][3] "Compound Precipitation in High-Concentration DMSO Solutions." Journal of Biomolecular Screening. Available at: [Link]

Sources

Technical Support Center: Overcoming Resistance to Quinazoline-Based EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working to overcome resistance to quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory. Our goal is to equip you with the expertise and validated methods needed to advance your research in this critical area of oncology.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common conceptual and practical questions regarding resistance to quinazoline-based EGFR inhibitors.

Q1: What are the primary mechanisms of acquired resistance to first-generation quinazoline-based EGFR inhibitors like gefitinib and erlotinib?

A1: Acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) is a significant clinical challenge. The most predominant mechanism, accounting for approximately 50-60% of cases, is the acquisition of a secondary mutation in the EGFR kinase domain, specifically the T790M "gatekeeper" mutation.[1][2][3] This substitution of threonine with methionine at position 790 increases the receptor's affinity for ATP, thereby reducing the inhibitor's ability to compete for the binding site.[3]

Other resistance mechanisms, often referred to as "off-target" or "EGFR-independent," include:

  • Activation of bypass signaling pathways: Amplification or activation of other receptor tyrosine kinases, such as MET or HER2, can provide alternative signaling routes that bypass the need for EGFR activity.[4][5][6]

  • Downstream signaling alterations: Mutations in components of the downstream signaling cascade, such as KRAS or BRAF, can render the cell independent of upstream EGFR signaling.[4]

  • Phenotypic transformation: In some cases, tumors can undergo a histological transformation, for example, from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC), which is inherently less dependent on EGFR signaling.[7][8]

Q2: My cells are showing resistance to a third-generation EGFR inhibitor like osimertinib. What are the likely causes?

A2: Resistance to third-generation EGFR TKIs, such as osimertinib, is an evolving area of research. While these inhibitors are effective against the T790M mutation, acquired resistance inevitably develops.[1][9] The mechanisms can be broadly categorized as EGFR-dependent and EGFR-independent.[9]

  • EGFR-dependent mechanisms: The most common on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR kinase domain, most notably the C797S mutation.[7][8][9] This mutation at cysteine 797 prevents the covalent binding of irreversible inhibitors like osimertinib.[1][10]

  • EGFR-independent mechanisms: Similar to first-generation inhibitors, bypass pathway activation is a major contributor to third-generation TKI resistance. MET amplification is a frequently observed mechanism.[5][11] Other alterations include HER2 amplification, BRAF mutations, and oncogenic fusions.[6][9]

Q3: How do I choose the right cell line model to study resistance to quinazoline-based EGFR inhibitors?

A3: The selection of an appropriate cell line is critical for meaningful in vitro studies. Consider the following:

  • Parental sensitive cell lines: Start with a well-characterized EGFR-mutant cancer cell line that is sensitive to the inhibitor of interest (e.g., PC-9 or HCC827 for first-generation TKIs).

  • Engineered resistant cell lines: Introduce specific resistance mutations (e.g., T790M or C797S) into a sensitive parental cell line using genome editing techniques like CRISPR/Cas9. This allows for the study of a specific resistance mechanism in a controlled genetic background.

  • Naturally resistant cell lines: Utilize commercially available or patient-derived cell lines known to harbor specific resistance mechanisms.

  • Generating resistance in-house: A common approach is to chronically expose a sensitive parental cell line to increasing concentrations of the EGFR inhibitor over an extended period. This method can lead to the development of clinically relevant resistance mechanisms.

Section 2: Troubleshooting Guides

This section provides practical advice for troubleshooting common experimental issues.

Issue 1: Inconsistent IC50 values in cell viability assays.

Potential Cause Troubleshooting Steps Scientific Rationale
Cell passage number and health Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the time of plating.High passage numbers can lead to genetic drift and altered drug sensitivity. Cells in a stationary phase may exhibit different metabolic activity and drug responses.
Inaccurate cell seeding density Optimize and standardize the initial cell seeding density for each cell line. Use a cell counter for accurate quantification.Cell density can affect growth rates and drug accessibility, leading to variability in IC50 values.
Inhibitor stock solution degradation Prepare fresh inhibitor stock solutions regularly. Store aliquots at -80°C to minimize freeze-thaw cycles.Quinazoline-based inhibitors can be susceptible to degradation, affecting their potency.
Assay incubation time Optimize the drug exposure time for your specific cell line and inhibitor. A common range is 72 hours.Insufficient incubation time may not allow for the full cytotoxic or cytostatic effects of the inhibitor to manifest.
Assay reagent variability Use fresh, properly stored assay reagents (e.g., MTT, resazurin, or ATP-based reagents).The enzymatic reactions underlying many viability assays are sensitive to reagent quality.[12][13][14][15]

Issue 2: No or weak signal for phosphorylated EGFR (p-EGFR) in Western blot.

Potential Cause Troubleshooting Steps Scientific Rationale
Low basal p-EGFR levels Stimulate serum-starved cells with EGF (e.g., 100 ng/mL for 5-15 minutes) before lysis.Many cell lines require ligand-induced activation to exhibit detectable levels of EGFR phosphorylation.
Phosphatase activity during sample preparation Immediately place cells on ice after treatment. Use a lysis buffer containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).Phosphatases are enzymes that remove phosphate groups and can rapidly dephosphorylate proteins upon cell lysis if not inhibited.[16]
Inefficient protein extraction Ensure the lysis buffer is appropriate for membrane proteins (e.g., containing detergents like Triton X-100 or NP-40).EGFR is a transmembrane receptor, and inefficient solubilization will result in low protein yield.
Poor antibody performance Use a well-validated primary antibody specific for the desired phosphotyrosine site on EGFR. Optimize antibody dilution and incubation conditions.The quality and specificity of the primary antibody are paramount for successful Western blotting.[17]
Insufficient protein loading Quantify protein concentration in lysates (e.g., using a BCA assay) and load a sufficient amount (typically 20-40 µg) per lane.A higher protein load increases the chances of detecting low-abundance phosphorylated proteins.[18]

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Cell Viability Assay to Determine IC50 Values

This protocol describes a standard method for assessing the half-maximal inhibitory concentration (IC50) of an EGFR inhibitor using a resazurin-based assay.

Materials:

  • EGFR-mutant cancer cell line

  • Complete cell culture medium

  • Quinazoline-based EGFR inhibitor

  • DMSO (for inhibitor stock solution)

  • 96-well cell culture plates

  • Resazurin sodium salt solution

  • Plate reader capable of measuring fluorescence

Procedure:

  • Cell Seeding: a. Harvest cells in the logarithmic growth phase. b. Count the cells and dilute to the desired seeding density in complete medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "cells only" (no drug) and "media only" (background) controls. d. Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: a. Prepare a serial dilution of the EGFR inhibitor in complete medium. The final DMSO concentration should be consistent across all wells and typically ≤ 0.1%. b. Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (medium with the same DMSO concentration). c. Incubate for 72 hours at 37°C and 5% CO2.

  • Viability Assessment: a. Add 10 µL of resazurin solution to each well. b. Incubate for 2-4 hours at 37°C, protected from light. c. Measure fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm excitation / 590 nm emission).

  • Data Analysis: a. Subtract the background fluorescence (media only wells). b. Normalize the data to the "cells only" control (100% viability). c. Plot the normalized viability versus the log of the inhibitor concentration and fit a non-linear regression curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of EGFR Phosphorylation

This protocol outlines the procedure for detecting changes in EGFR phosphorylation in response to inhibitor treatment.

Materials:

  • EGFR-mutant cancer cell line

  • Serum-free cell culture medium

  • EGF

  • Quinazoline-based EGFR inhibitor

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-EGFR and anti-total EGFR)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 12-24 hours. c. Pre-treat with the EGFR inhibitor or vehicle control for the desired time (e.g., 2 hours). d. Stimulate with EGF (e.g., 100 ng/mL) for 5-15 minutes. e. Immediately wash the cells with ice-cold PBS and add lysis buffer. f. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize the protein concentrations and prepare samples with Laemmli buffer. c. Denature the samples by boiling at 95°C for 5 minutes.[18]

  • SDS-PAGE and Western Blotting: a. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[18] b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary anti-p-EGFR antibody overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash again and detect the signal using a chemiluminescent substrate.

  • Stripping and Reprobing: a. To normalize for protein loading, the membrane can be stripped of the p-EGFR antibodies and reprobed for total EGFR.[18] b. Incubate the stripped and re-blocked membrane with the primary anti-total EGFR antibody. c. Repeat the washing, secondary antibody incubation, and detection steps.

Section 4: Visualizing Signaling and Resistance

Diagram 1: EGFR Signaling Pathway and Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Blocks Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Resistance_Mechanisms cluster_inhibitors EGFR Inhibitors cluster_resistance Resistance Mechanisms FirstGen 1st Gen (Gefitinib) T790M T790M Mutation FirstGen->T790M Leads to MET_Amp MET Amplification (Bypass Pathway) FirstGen->MET_Amp Leads to ThirdGen 3rd Gen (Osimertinib) C797S C797S Mutation ThirdGen->C797S Leads to ThirdGen->MET_Amp Leads to T790M->ThirdGen Overcome by

Caption: Common acquired resistance mechanisms to first and third-generation EGFR inhibitors.

Diagram 3: Experimental Workflow for Resistance Characterization

Experimental_Workflow Start Start: Resistant Cells Viability Cell Viability Assay (Confirm Resistance) Start->Viability Western Western Blot (Analyze Signaling) Viability->Western Sequencing DNA/RNA Sequencing (Identify Mutations) Viability->Sequencing Combination Combination Therapy Testing Western->Combination Sequencing->Combination End End: Mechanism Identified Combination->End

Caption: A logical workflow for characterizing the mechanism of resistance in your cell model.

References

  • Cho, J. H., Lim, S. H., An, S. M., Kim, H. S., Lee, J. Y., Kim, Y. J., & Ahn, M. J. (2020). EGFR C797S as a Resistance Mechanism of Lazertinib in Non-small Cell Lung Cancer with EGFR T790M Mutation. Cancer Research and Treatment, 52(4), 1242–1245. [Link]

  • Lin, Y., Wang, X., & Jin, H. (2014). Mechanisms of resistance to EGFR tyrosine kinase inhibitors. OncoTargets and Therapy, 7, 1389–1401. [Link]

  • Cancer Research and Treatment. (2020). EGFR C797S as a Resistance Mechanism of Lazertinib in Non-small Cell Lung Cancer with EGFR T790M Mutation. Cancer Research and Treatment. [Link]

  • Li, W., Qiu, T., Guo, L., & Ying, J. (2023). The advance of the third‑generation EGFR‑TKI in the treatment of non‑small cell lung cancer (Review). Oncology Letters, 25(3), 1-1. [Link]

  • Jia, Y., Yun, C. H., Park, E., Ercan, D., Manuia, M., Juarez, J., ... & Eck, M. J. (2016). Overcoming EGFR(T790M) and EGFR(C797S) resistance with mutant-selective allosteric inhibitors. Nature, 534(7605), 129–132. [Link]

  • Jia, Y., Yun, C. H., Park, E., Ercan, D., Manuia, M., Juarez, J., ... & Eck, M. J. (2016). Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors. Nature, 534(7605), 129–132. [Link]

  • Ahangar, N., Omran, Z. S., Hatamabadi, D., & Al-Khafaji, K. (2022). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Pharmaceuticals, 15(11), 1362. [Link]

  • Passaro, A., Jänne, P. A., Mok, T., & Peters, S. (2021). Acquired resistance mechanisms to osimertinib: The constant battle. The Oncologist, 26(4), e636–e646. [Link]

  • Lee, H., Lee, J. O., Kim, M. K., & Kim, S. H. (2024). Fatal Disease Progression Driven by MET Amplification in EGFR and RBM10 Dual-Mutant Non-Small Cell Lung Cancer: A Case Report. Cancer Management and Research, 16, 123–130. [Link]

  • Oncology News Central. (2026). As Practice-Changing Data Hit EGFR-Mutated NSCLC Care, What's Next?. Oncology News Central. [Link]

  • Zhang, Y., Zhang, Y., Chen, Y., & Zhang, J. (2024). Triple-positive non-small cell lung cancer harboring EGFR mutation, ALK rearrangement, and high PD-L1 expression: a case report and literature review. Frontiers in Oncology, 14, 1358986. [Link]

  • Vavalà, T., & Morabito, F. (2023). Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options. Cancers, 15(3), 823. [Link]

  • Seshacharyulu, P., Ponnusamy, M. P., Haridas, D., Jain, M., Ganti, A. K., & Batra, S. K. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 16(1), 15–31. [Link]

  • Camidge, D. R., Pao, W., & Sequist, L. V. (2014). Management of acquired resistance to EGFR kinase inhibitors in advanced NSCLC. Journal of Thoracic Oncology, 9(9), 1267–1280. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Wang, Y., Zhang, Y., Zhao, X., Li, X., & Liu, H. (2023). Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity. Bioorganic & Medicinal Chemistry, 96, 117519. [Link]

  • Song, H. N., Jung, K. S., & Lee, C. K. (2016). EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer. OncoTargets and Therapy, 9, 7105–7109. [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

  • Leonetti, A., Sharma, S., Minari, R., Perego, P., Giovannetti, E., & Tiseo, M. (2019). Resistance to an irreversible epidermal growth factor receptor tyrosine kinase inhibitor in non-small cell lung cancer. Journal of Clinical Medicine, 8(11), 1832. [Link]

  • Al-Dherasi, A. M., Al-Hashedi, M. G., Al-Amodi, H. S., Al-Shamahy, H. A., & Al-Ghaffari, K. M. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of the Indian Chemical Society, 101(9), 101413. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • Ricciardi, G. R., & Smiroldo, V. (2022). Strategies to Overcome Resistance to Osimertinib in EGFR-Mutated Lung Cancer. International Journal of Molecular Sciences, 23(24), 15993. [Link]

  • Wu, S. G., & Shih, J. Y. (2017). Clinical strategies for acquired epidermal growth factor receptor tyrosine kinase inhibitor resistance in non-small-cell lung cancer patients. Oncotarget, 8(45), 79989–80002. [Link]

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]

  • Andrews Wright, L. (2020). Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer. Translational Lung Cancer Research, 9(Suppl 1), S38–S49. [Link]

  • Bivona, T. G., & Doebele, R. C. (2016). Resistance to TKIs in EGFR-Mutated Non-Small Cell Lung Cancer: From Mechanisms to New Therapeutic Strategies. Cancers, 8(11), 101. [Link]

  • Lau, J., & Lategahn, J. (2018). C797S Resistance: The Undruggable EGFR Mutation in Non-Small Cell Lung Cancer? ACS Medicinal Chemistry Letters, 9(8), 751–754. [Link]

  • Jia, Y., Yun, C. H., Park, E., Ercan, D., Manuia, M., Juarez, J., ... & Eck, M. J. (2016). Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors. Nature, 534(7605), 129–132. [Link]

  • To, C., & Jang, J. (2018). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3565–3571. [Link]

  • Braeuer, H. J., & Weiss, G. J. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Methods in Molecular Biology, 1907, 215–226. [Link]

  • Sullivan, I., & Planchard, D. (2016). Overcoming resistance to EGFR tyrosine kinase inhibitors in lung cancer, focusing on non-T790M mechanisms. Expert Review of Anticancer Therapy, 16(11), 1151–1161. [Link]

  • ResearchGate. (2022). I want to capture the phosphorylation of my protein of interest from a cell. For that what is the best way? western blotting or ELISA?. ResearchGate. [Link]

  • Morty, R. E., & Königshoff, M. (2018). Epidermal growth factor receptor regulates Beclin-1 in hyperoxic acute lung injury. The Journal of Clinical Investigation, 128(9), 3785–3790. [Link]

  • ResearchGate. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens. ResearchGate. [Link]

  • Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Assay Genie. [Link]

  • EGFR Resisters. (2026). 2025 EGFR Resisters Summit Session 4 - 2: Finding Appropriate Trials and the Caregiver Perspective. YouTube. [Link]

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Refining molecular docking parameters for quinazoline-protein binding

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Molecular Modeling & Drug Design Unit Ticket ID: #QZN-EGFR-OPT-2024 Subject: Refining Molecular Docking Parameters for Quinazoline-Protein Binding Assigned Specialist: Senior Application Scientist, Computational Chemistry Division

Mission Statement

You have reached the Tier 3 Advanced Support Center. This guide is not a generic manual; it is a troubleshooting repository designed for researchers encountering specific failures in docking quinazoline derivatives to kinase targets (specifically EGFR). Our goal is to transition your workflow from "software defaults" to "physically rigorous simulation."

Module 1: Ligand Preparation (The Foundation)

The Issue: “My docking scores are inconsistent, and the quinazoline core flips 180° relative to the hinge region.”

Root Cause Analysis: The most common failure point is the incorrect protonation state of the quinazoline ring. The N1 and N3 nitrogens compete for protonation. In the physiological environment of the ATP-binding pocket, the N1 nitrogen acts as a hydrogen bond acceptor (H-bond acceptor) from the hinge region backbone. If your ligand preparation software protonates N1 (making it a donor) or fails to generate the correct tautomer, the docking software will penalize the pose due to electrostatic clash with the backbone NH.

The Protocol:

  • Protonation State: Generate states at pH 7.4 ± 1.0.

  • Tautomer Control: Enforce the N1-unprotonated tautomer as the dominant species.

  • Energy Minimization: Use the OPLS4 or AMBER force field to relax the ligand 3D structure before docking.

Visualization: Ligand Preparation Workflow

LigandPrep Input 2D Structure (SMILES/SD) Protonation Protonation (pH 7.4 +/- 1.0) Input->Protonation Tautomer Tautomer Check (N1 = Acceptor) Protonation->Tautomer Critical Step ConfGen 3D Conformation (OPLS/AMBER) Tautomer->ConfGen Output Docking-Ready Ligand ConfGen->Output

Figure 1: Critical workflow for quinazoline ligand preparation ensuring correct electronic state for hinge binding.

Module 2: Receptor Grid Generation (The Environment)

The Issue: “The ligand docks, but the tail group (R-group) does not orient correctly towards the solvent, or affinity is underestimated.”

Root Cause Analysis: Standard grid generation often deletes all water molecules. However, quinazoline binding to EGFR is frequently water-mediated . specifically involving a conserved water molecule bridging the N3 nitrogen of the quinazoline and Thr854 (or Thr766/Thr830 depending on numbering) [1]. Furthermore, without a "Hard Constraint" on the hinge residue (Met793 ), the search algorithm wastes time exploring biologically irrelevant poses.

The Protocol:

  • Water Preservation: In your grid generation settings, explicitly retain water molecules within 3.0 Å of the active site if they form >2 H-bonds in the crystal structure.

  • Constraint Setup:

    • H-Bond Constraint: Select the backbone -NH- of Met793 . Mark this as a "Required Interaction."

    • Positional Constraint (Optional): If docking a congeneric series, use a core constraint (RMSD < 1.0 Å) on the quinazoline bicycle.

  • Rotatable Groups: Allow rotation for Hydroxyls (Tyr, Ser, Thr) in the active site (specifically Thr790 gatekeeper) to accommodate induced-fit effects.

Data: Impact of Water & Constraints on Docking Accuracy

Parameter SetRMSD to Crystal (Å)Binding Energy (kcal/mol)Success Rate (%)
Default (Dry) 2.4 ± 0.5-7.245%
+ Hinge Constraint 1.1 ± 0.3-8.588%
+ Hinge & Explicit Water 0.6 ± 0.2 -10.4 96%

Table 1: Comparison of docking accuracy for Erlotinib redocking into EGFR (PDB: 1M17) using different grid parameters.

Module 3: Sampling & Scoring (The Algorithm)

The Issue: “My compound contains a Chlorine/Fluorine atom, but the docking score doesn't reflect the expected potency increase.”

Root Cause Analysis: Standard scoring functions (like Glide SP or Vina default) often treat halogens merely as hydrophobic spheres. They miss the Sigma-Hole effect (Halogen Bonding), where the halogen tip is positive and interacts with backbone carbonyls or electron-rich residues [2].

The Protocol:

  • Scoring Function: Switch to a function that includes explicit Halogen Bonding terms (e.g., Glide XP , GOLD ASP , or AutoDock VinaXB ).

  • Van der Waals Scaling: Soften the potential. Scale ligand radii by 0.80 and receptor radii by 1.00. This mimics minor induced-fit adjustments without running a full MD simulation.

  • Precision: Increase the "Exhaustiveness" (Vina) to >32 or use "Enhanced Sampling" (Glide) to ensure the algorithm finds the deep energy well associated with the halogen bond.

Visualization: Induced Fit & Interaction Logic

DockingLogic cluster_0 Receptor Physics cluster_1 Ligand Physics Met793 Met793 (Hinge) Constraint: REQUIRED DockingEngine Docking Engine (Softened vdW + XP Score) Met793->DockingEngine H-Bond Thr854 Thr854 + Water Constraint: OPTIONAL Thr854->DockingEngine Water Bridge N1 Quinazoline N1 (Acceptor) N1->DockingEngine Halogen R-Group Halogen (Sigma Hole) Halogen->DockingEngine XB Term Pose Final Pose High Affinity DockingEngine->Pose

Figure 2: Interaction logic map showing how specific receptor constraints and ligand features feed into the docking engine.

Troubleshooting & FAQs

Q1: The ligand is ejected from the pocket during minimization. Why?

  • A: This indicates a severe steric clash.

    • Check: Did you accidentally protonate N1? (See Module 1).

    • Check: Is the Gatekeeper residue (Thr790) clashing with your R-group? If you are designing for T790M mutants, ensure you are using a mutant crystal structure (e.g., PDB: 3IKA) and not the wild type.

Q2: My docking scores are good (-9.0 kcal/mol), but MM-GBSA predicts poor binding. Which is right?

  • A: Trust the MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) .[1] Docking scores are optimized for speed (pose prediction), not accurate affinity ranking. MM-GBSA calculates the free energy of binding (

    
    ) by relaxing the complex, providing a more rigorous energetic assessment [3].
    
    • Action: Discard compounds with favorable docking scores but poor

      
      .
      

Q3: How do I handle the flexible tail of the quinazoline?

  • A: The core is rigid, but the tail (often anilino or ether linkage) is flexible.

    • Solution: Run Induced Fit Docking (IFD) . This protocol docks the ligand, then minimizes the receptor side chains around the ligand, then re-docks. This is essential for bulky quinazoline derivatives that require the P-loop to breathe [4].

References

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • The Significance of Halogen Bonding in Ligand–Receptor Interactions. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Identification of the structural features of quinazoline derivatives as EGFR inhibitors using 3D-QSAR modeling, molecular docking, molecular dynamics simulations and free energy calculations. Source: PubMed. URL:[Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(4-Bromophenyl)-4-Phenylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide, curated for researchers, scientists, and professionals in drug development, offers in-depth technical support for the synthesis and scale-up of 2-(4-bromophenyl)-4-phenylquinazoline. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most prevalent and reliable synthetic route starts with 2-aminobenzophenone and 4-bromobenzaldehyde.[1][2] This approach is often favored due to the commercial availability of the starting materials and generally good yields. An alternative route involves the reaction of 2-aminobenzonitrile with an appropriate organometallic reagent, followed by cyclization.[2]

Q2: What are the typical reaction conditions for this synthesis?

A2: Traditional methods often involve refluxing the reactants in a high-boiling solvent, which can lead to long reaction times and high energy consumption.[3][4] More modern and efficient approaches utilize microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and improve yields.[3][4][5]

Q3: Is a catalyst required for this reaction?

A3: The necessity of a catalyst depends on the specific synthetic route. Some methods for quinazoline synthesis are catalyst-free, particularly those involving a one-pot, three-component reaction.[1] However, many protocols employ catalysts to enhance reaction rates and yields. These can range from simple acids or bases to more complex transition metal catalysts.[6][7]

Q4: What is a reasonable expected yield for this synthesis on a lab scale?

A4: With an optimized protocol, laboratory-scale synthesis (1-5 grams) of this compound can achieve yields in the range of 70-90%. However, this is highly dependent on the purity of the starting materials, the reaction conditions, and the efficiency of the purification process.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[3] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and scale-up of this compound.

Problem: Low or No Product Yield

Possible Cause 1: Inadequate Reaction Temperature or Time

  • Explanation: The formation of the quinazoline ring is a condensation reaction that requires sufficient energy to overcome the activation barrier. In conventional heating methods, if the temperature is too low or the reaction time is too short, the reaction may not proceed to completion.

  • Solution:

    • Verify Temperature: Ensure your reaction setup is reaching and maintaining the target temperature.

    • Extend Reaction Time: If TLC analysis shows unreacted starting materials after the initially planned reaction time, extend the reaction duration and continue monitoring.

    • Consider Microwave Synthesis: Microwave irradiation can provide more efficient and uniform heating, often leading to significantly shorter reaction times and higher yields.[4][5][8]

Possible Cause 2: Poor Quality of Starting Materials or Reagents

  • Explanation: Impurities in the 2-aminobenzophenone or 4-bromobenzaldehyde can interfere with the reaction. Similarly, the use of wet solvents can inhibit the condensation reaction, which involves the elimination of water.

  • Solution:

    • Assess Purity: Check the purity of your starting materials by melting point, NMR, or other appropriate analytical techniques. Purify them if necessary.

    • Use Dry Solvents: Ensure that all solvents used in the reaction are anhydrous.

Possible Cause 3: Inefficient Mixing, Especially on a Larger Scale

  • Explanation: As the reaction scale increases, ensuring homogeneous mixing of the reactants becomes more critical. Inadequate stirring can lead to localized temperature gradients and concentration differences, resulting in incomplete reaction and side product formation.

  • Solution:

    • Use Appropriate Equipment: Employ an overhead stirrer for larger reaction volumes to ensure efficient mixing.

    • Optimize Stirring Speed: Adjust the stirring speed to create a vortex that indicates good agitation without splashing the reaction mixture.

Problem: Formation of Significant Impurities

Possible Cause 1: Side Reactions due to Excessive Heat or Prolonged Reaction Time

  • Explanation: While sufficient heat is necessary, excessive temperatures or unnecessarily long reaction times can lead to the degradation of starting materials or the product, resulting in the formation of byproducts.

  • Solution:

    • Optimize Reaction Conditions: Carefully control the reaction temperature and monitor the reaction closely by TLC. Stop the reaction as soon as the starting materials are consumed to prevent over-processing.

    • Stepwise Temperature Profile: For larger scale reactions, consider a gradual increase in temperature to better control the reaction rate.

Possible Cause 2: Unwanted Oxidation

  • Explanation: The reaction may be sensitive to air, and oxidation of the starting materials or intermediates can lead to impurities.

  • Solution:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize oxidation.

Problem: Difficulty in Product Isolation and Purification

Possible Cause 1: Product Oiling Out Instead of Crystallizing

  • Explanation: This can occur if the product is impure or if the chosen solvent for crystallization is not ideal.

  • Solution:

    • Solvent Screening: Experiment with different solvent systems for recrystallization. A mixture of polar and non-polar solvents often works well.

    • Seeding: If you have a small amount of pure product, use it to seed the supersaturated solution to induce crystallization.

    • Purification Prior to Crystallization: If the crude product is very impure, consider purifying it by column chromatography before attempting recrystallization.

Possible Cause 2: Product is a Fine Powder That is Difficult to Filter

  • Explanation: Rapid crystallization can lead to the formation of very small particles that can clog filter paper.

  • Solution:

    • Controlled Cooling: Allow the crystallization solution to cool slowly to room temperature, and then in an ice bath, to encourage the growth of larger crystals.

Experimental Protocol and Data

Benchmark Synthesis of this compound

This protocol is a representative method for the synthesis of the target compound.

Reaction Scheme:

2-Aminobenzophenone + 4-Bromobenzaldehyde → this compound

Reagents and Quantities:

ReagentMolar Mass ( g/mol )AmountMolesMolar Equiv.
2-Aminobenzophenone197.245.0 g0.02531.0
4-Bromobenzaldehyde185.024.92 g0.02661.05
Ammonium Acetate77.089.76 g0.12675.0
Glacial Acetic Acid60.0550 mL--

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzophenone (5.0 g, 0.0253 mol), 4-bromobenzaldehyde (4.92 g, 0.0266 mol), and ammonium acetate (9.76 g, 0.1267 mol).

  • Add glacial acetic acid (50 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into 250 mL of ice-cold water with stirring.

  • A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash the filter cake with copious amounts of water to remove acetic acid and ammonium acetate.

  • Wash the crude product with a small amount of cold ethanol to remove any remaining impurities.

  • Dry the solid in a vacuum oven at 60 °C overnight.

  • For further purification, the crude product can be recrystallized from ethanol or purified by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow

start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No troubleshoot_yield Verify Temp & Time Check Reagent Quality Improve Mixing check_yield->troubleshoot_yield Yes end_ok Successful Synthesis check_purity->end_ok No troubleshoot_purity Optimize Temp & Time Use Inert Atmosphere Improve Purification check_purity->troubleshoot_purity Yes end_nok Further Optimization Needed troubleshoot_yield->start troubleshoot_purity->start

Caption: A flowchart for troubleshooting common issues in the synthesis.

Reaction Mechanism

cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Cyclization with Ammonia Source cluster_step3 Step 3: Oxidation A 2-Aminobenzophenone C Iminobenzophenone Intermediate A->C B 4-Bromobenzaldehyde B->C E Dihydroquinazoline Intermediate C->E D Ammonium Acetate (NH3 source) D->E G This compound E->G F Oxidation (e.g., air) F->G

Caption: A simplified mechanism for the synthesis of the target molecule.

References

Sources

Troubleshooting low yield in Fries rearrangement for quinazoline precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting the Fries rearrangement in the synthesis of quinazoline precursors. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction to construct the critical ortho-aminoaryl ketone intermediates required for quinazoline synthesis.

The Fries rearrangement, while classic, is notorious for its sensitivity to reaction parameters, often leading to challenges with yield and selectivity.[1][2] This hub provides in-depth, experience-driven answers to common problems, explaining the chemical logic behind each recommendation to empower you to solve issues effectively.

Troubleshooting FAQs: A Scientist-to-Scientist Guide

Section 1: Catalyst and Reaction Setup
Question: My reaction is showing very low conversion of the starting anilide. What is the primary suspect?

Answer: The most common culprit for low conversion is the deactivation or insufficient quantity of your Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3]

  • Causality—The "Why": Lewis acids like AlCl₃ are extremely hygroscopic. Any moisture in your reaction setup (glassware, solvent, starting material, or atmosphere) will hydrolyze the AlCl₃ to aluminum hydroxides, rendering it catalytically inactive. Furthermore, the Fries rearrangement requires more than a catalytic amount of Lewis acid—often a stoichiometric excess (1.5 to 3 equivalents). This is because the catalyst complexes with both the amide carbonyl oxygen of the starting material and the carbonyl and amino groups of the product.[4] Without sufficient catalyst to drive the formation of the key acylium ion intermediate, the reaction will stall.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in a stream of inert gas (N₂ or Ar). Use freshly opened or distilled anhydrous solvents. Handle the AlCl₃ in a glovebox or under a positive pressure of inert gas.

    • Verify Catalyst Quality: Use a fresh bottle of AlCl₃. Older bottles, even if sealed, can absorb atmospheric moisture over time. A simple visual check can be informative: fresh AlCl₃ should be a fine, pale-yellow powder. Clumped or discolored material is suspect.

    • Increase Catalyst Loading: If you are confident in your anhydrous setup, incrementally increase the equivalents of AlCl₃. Run small-scale test reactions with 1.5, 2.0, and 2.5 equivalents to find the optimal loading for your specific substrate.

Question: I'm observing significant charring and the formation of a black, insoluble tar. How can I prevent this?

Answer: Charring is a clear indication of decomposition, which is almost always caused by excessive reaction temperature.

  • Causality—The "Why": The Fries rearrangement is an electrophilic aromatic substitution. At high temperatures, the highly reactive acylium ion intermediate can lead to a cascade of undesirable side reactions, including intermolecular acylation (polymerization), de-acylation, and substrate decomposition, particularly with sensitive functional groups. The ideal temperature is a delicate balance: high enough to promote the desired rearrangement but low enough to prevent degradation.[3]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: This is the most critical parameter. The Fries rearrangement is often temperature-sensitive, influencing not only yield but also the ratio of ortho to para isomers.[1] Start your optimization at a lower temperature (e.g., room temperature or 40°C) and only increase it if the conversion is too slow.

    • Control the Exotherm: The initial complexation of the Lewis acid with the substrate can be highly exothermic. Add the catalyst portion-wise at a low temperature (0 °C) to maintain control before slowly warming the reaction to the target temperature.

    • Consider a Milder Catalyst: If temperature control is insufficient, stronger Lewis acids like AlCl₃ might be too harsh. Consider alternatives like zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), or Brønsted acids like methanesulfonic acid.[4]

Section 2: Regioselectivity and Side Reactions
Question: My main product is the para-rearranged isomer, but I need the ortho-aminoaryl ketone for my quinazoline synthesis. How do I improve ortho-selectivity?

Answer: The regioselectivity of the Fries rearrangement is a classic example of kinetic versus thermodynamic control. Favoring the ortho product requires shifting the reaction conditions towards thermodynamic control.

  • Causality—The "Why":

    • Kinetic Product (para): At lower temperatures, the rearrangement favors the sterically less hindered para position, which is the faster-forming kinetic product.[1]

    • Thermodynamic Product (ortho): At higher temperatures, the reaction becomes reversible. The ortho-product can form a more stable six-membered bidentate chelate between the Lewis acid, the newly formed ketone, and the adjacent amino group. This thermodynamically more stable complex drives the equilibrium towards the ortho isomer.[1][3] Non-polar solvents also tend to favor the ortho product.[1]

  • Troubleshooting Steps:

    • Increase Reaction Temperature: This is the primary lever for favoring the ortho product. Carefully increase the temperature in 10-20°C increments, monitoring for decomposition. A typical range for favoring the ortho isomer is 80-160°C, depending on the substrate and solvent.

    • Choose a Non-Polar Solvent: If possible, switch from polar solvents (like nitrobenzene) to less polar ones such as chlorobenzene, o-dichlorobenzene, or even solvent-free (neat) conditions if the substrate's melting point allows.[5]

    • Increase Reaction Time: Allow the reaction sufficient time to equilibrate to the more stable thermodynamic product.

Visualizing Reaction Control

G Ortho vs. Para Selectivity Control cluster_conditions Reaction Conditions cluster_control Dominant Control Pathway cluster_product Favored Product Low_Temp Low Temperature (e.g., < 60°C) Kinetic Kinetic Control (Faster Formation) Low_Temp->Kinetic High_Temp High Temperature (e.g., > 80°C) Thermodynamic Thermodynamic Control (Higher Stability) High_Temp->Thermodynamic Polar_Solvent Polar Solvent (e.g., Nitrobenzene) Polar_Solvent->Kinetic NonPolar_Solvent Non-Polar Solvent (e.g., Chlorobenzene) NonPolar_Solvent->Thermodynamic Para_Product Para-Isomer Kinetic->Para_Product Ortho_Product Ortho-Isomer (Quinazoline Precursor) Thermodynamic->Ortho_Product

Caption: Control pathways for regioselectivity in the Fries rearrangement.

Question: Besides the desired product, my TLC/LC-MS shows multiple other spots. What are the likely side products?

Answer: Several side products can form under Fries rearrangement conditions. Identifying them is key to optimizing the reaction.

  • Causality—The "Why":

    • Para-Isomer: As discussed, this is the main regioisomeric byproduct.

    • Starting Phenol/Aniline: If the acyl group is cleaved from the starting ester/anilide (a retro-Friedel-Crafts reaction) but does not re-add to the ring, you will recover the corresponding phenol or aniline after workup. This is often promoted by excessive heat or moisture.

    • Di-acylated Products: If the aromatic ring is sufficiently activated, a second acylation can occur, leading to di-ketone byproducts.

    • Intermolecular Acylation Products: Instead of rearranging intramolecularly, the acylium ion can acylate a different substrate molecule, leading to oligomeric or polymeric tars. This is more common at high substrate concentrations.

Troubleshooting Workflow: Diagnosing Low Yield

G cluster_sm High SM Remaining cluster_nosm Low SM Remaining start Low Yield Observed check_conversion Analyze Crude Reaction Mixture (TLC, LC-MS) Is starting material (SM) present? start->check_conversion sm_yes Yes check_conversion->sm_yes Yes sm_no No check_conversion->sm_no No catalyst_issue Potential Catalyst Issue - Inactive (moisture)? - Insufficient amount? sm_yes->catalyst_issue temp_issue Potential Temperature Issue - Too low? sm_yes->temp_issue action_catalyst Action: 1. Use fresh, anhydrous catalyst. 2. Increase catalyst loading. catalyst_issue->action_catalyst action_temp Action: 1. Increase temperature incrementally. 2. Increase reaction time. temp_issue->action_temp byproducts Multiple Byproducts Observed? (Charring, multiple spots) sm_no->byproducts byproducts_yes Yes byproducts->byproducts_yes Yes workup_issue No (Clean baseline, low mass balance) byproducts->workup_issue No temp_high Temperature Likely Too High byproducts_yes->temp_high action_temp_high Action: 1. Decrease reaction temperature. 2. Add catalyst at 0°C. 3. Consider milder catalyst (ZnCl₂, etc.). temp_high->action_temp_high action_workup Potential Work-up Issue - Incomplete hydrolysis? - Product degradation?

Caption: A logical workflow for troubleshooting low yields.

Section 3: Experimental Protocols & Data
Table 1: Comparison of Common Lewis & Brønsted Acid Catalysts
CatalystTypical EquivalentsCommon SolventsTemperature Range (°C)Strengths & Weaknesses
AlCl₃ 1.5 - 3.0Nitrobenzene, CS₂, Dichloroethane, Chlorobenzene25 - 160Pro: High activity, widely used. Con: Very moisture-sensitive, can be too harsh, requires excess.
TiCl₄ 1.1 - 2.0Dichloromethane, Chlorobenzene0 - 80Pro: Good activity, often cleaner than AlCl₃. Con: Highly moisture-sensitive.[4]
ZnCl₂ 1.5 - 3.0Neat (solvent-free)140 - 200Pro: Milder, good for sensitive substrates. Con: Requires higher temperatures.[4]
Methanesulfonic Acid (MSA) SolventNeat or with co-solvent80 - 120Pro: Brønsted acid, easier to handle, can give excellent para-selectivity.[4][5] Con: May not be effective for all substrates.
Sc(OTf)₃ 0.1 - 0.2 (Catalytic)Dichloromethane, Acetonitrile25 - 80Pro: Truly catalytic, water-tolerant. Con: Expensive.
Protocol: General Procedure for Optimizing the Fries Rearrangement

This protocol is intended for small-scale (25-100 mg) screening to identify optimal conditions before proceeding to a larger scale.

  • Preparation: In an inert atmosphere (glovebox or Schlenk line), add the Lewis acid (e.g., AlCl₃, 1.5 equiv) to a flame-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous solvent (e.g., o-dichlorobenzene, 0.2 M concentration) and cool the resulting slurry to 0°C in an ice bath.

  • Substrate Addition: Dissolve the starting anilide (1.0 equiv) in a minimal amount of anhydrous solvent and add it dropwise to the stirred catalyst slurry at 0°C.

  • Reaction: After the addition is complete, allow the vial to slowly warm to room temperature, then place it in a pre-heated heating block set to the desired temperature (e.g., start with 80°C).

  • Monitoring: Monitor the reaction by taking aliquots at set time points (e.g., 1h, 4h, 12h). Quench the aliquot by adding it to a vial containing ice and 1M HCl, then extract with ethyl acetate and spot on a TLC plate or analyze by LC-MS.

  • Work-up: Once the reaction is deemed complete (or has stalled), carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and 1M HCl (approx. 10 volumes).[3] This step is highly exothermic.

  • Extraction: Stir the quenched mixture until all solids dissolve. Transfer to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM, 3x).

  • Purification & Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and ortho/para ratio.

References
  • Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Aakash Institute. Retrieved from [Link]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • Ferrini, S., Ponticelli, F., & Taddei, M. (2007). A New, Efficient, Three-Step Synthesis of 2,4-Disubstituted Quinazolines. Organic Letters, 9(1), 69–72. Retrieved from [Link]

  • Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: 2-(4-bromophenyl)-4-phenylquinazoline vs. Standard EGFR TKIs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between the specific chemical entity 2-(4-bromophenyl)-4-phenylquinazoline and established EGFR Tyrosine Kinase Inhibitors (TKIs) .

This analysis distinguishes between the 2,4-diphenylquinazoline scaffold (represented by the topic compound) and the clinically dominant 4-anilinoquinazoline scaffold (represented by Gefitinib/Erlotinib), clarifying their distinct roles in drug discovery.

Executive Summary: Scaffold Distinction

In the landscape of EGFR inhibition, structural precision is paramount. The subject compound, This compound (CAS: 540466-42-0), represents a 2,4-diphenylquinazoline core. This is structurally distinct from the FDA-approved "Gold Standard" EGFR inhibitors, which are almost exclusively 4-anilinoquinazolines .

  • Standard EGFR TKIs (e.g., Gefitinib, Osimertinib): Rely on a nitrogen atom (aniline) at position 4 to form a critical hydrogen bond with the hinge region (Met793) of the EGFR kinase domain.

  • This compound: Lacks this hydrogen-bond donor at position 4 (having a carbon-linked phenyl group instead). Consequently, it functions primarily as a synthetic intermediate , a fluorescent scaffold , or a multi-target agent (e.g., targeting G-quadruplexes or Aurora kinases) rather than a pure ATP-competitive EGFR inhibitor.

Key Takeaway: While commercial catalogs often tag this compound under "Kinase Inhibitors," it is typically a building block used to synthesize more complex inhibitors, or a lead compound for non-canonical targets, rather than a direct competitor to Gefitinib in clinical potency.

Structural & Mechanistic Comparison

The following table contrasts the physicochemical and biological profiles of the subject compound against first- and third-generation EGFR inhibitors.

Table 1: Comparative Profile
FeatureThis compound Gefitinib (Iressa) Osimertinib (Tagrisso)
Core Scaffold 2,4-Diphenylquinazoline (C-linked)4-Anilinoquinazoline (N-linked)4-Anilinoquinazoline (N-linked)
Primary Target Synthetic Intermediate / Multi-target (G4 DNA, Aurora A)EGFR (Wild Type & Exon 19/21 Mutants)EGFR (T790M, L858R, Exon 19 Del)
Binding Mode Intercalation or Allosteric (Putative)Reversible ATP-Competitive (Hinge Binder)Irreversible Covalent (Cys797 Binder)
H-Bond Donor (Pos 4) Absent (Phenyl ring is hydrophobic)Present (NH group binds Met793)Present (NH group binds Met793)
IC50 (EGFR) > 10 µM (Typical for scaffold alone)0.4 – 0.5 nM~ 12 nM (T790M mutant)
Clinical Status Research Reagent / PrecursorFDA Approved (First-line NSCLC)FDA Approved (First-line/Resistant NSCLC)
Key Application Synthesis of novel 2-aryl-quinazolines; OLED materialsTreatment of EGFR+ NSCLCTreatment of EGFR T790M+ NSCLC

Mechanism of Action & Signaling Pathway

To understand why the 4-anilino group is superior for EGFR inhibition compared to the 4-phenyl group of the subject compound, we must visualize the signaling cascade and the binding interface.

Pathway Diagram: EGFR Inhibition Points

EGFR_Pathway EGF EGF Ligand EGFR_Ext EGFR (Extracellular) EGF->EGFR_Ext Binding EGFR_Int EGFR (Tyrosine Kinase Domain) EGFR_Ext->EGFR_Int Dimerization RAS RAS-GTP EGFR_Int->RAS Activation ATP ATP ATP->EGFR_Int Phosphorylation Gefitinib Gefitinib/Osimertinib (4-Anilino Class) Competes with ATP Gefitinib->EGFR_Int Blocks ATP Pocket (H-bond to Met793) Subject This compound (2,4-Diphenyl Class) Scaffold/Allosteric Potential Subject->EGFR_Int Weak/No Binding to Hinge Region RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation & Survival ERK->Proliferation

Caption: The 4-anilino inhibitors (Blue) directly block ATP binding via hydrogen bonding. The 2,4-diphenyl scaffold (Grey) lacks the donor group for the hinge region, reducing ATP-competitive potency.

Experimental Protocols

For researchers utilizing This compound (either as a starting material or a comparator), the following protocols ensure scientific rigor.

Protocol A: Synthesis of 2,4-Diphenylquinazoline Derivatives

Context: This compound is often synthesized via Suzuki coupling, serving as a base for further functionalization.

  • Reagents: 2,4-Dichloroquinazoline, Phenylboronic acid, 4-Bromophenylboronic acid, Pd(PPh3)4 (Catalyst), K2CO3 (Base), 1,4-Dioxane/Water.

  • Workflow:

    • Step 1 (Selective Coupling): React 2,4-dichloroquinazoline with 1 equivalent of phenylboronic acid at room temperature. The C4 position is more reactive.

    • Step 2 (Second Coupling): Add 4-bromophenylboronic acid and elevate temperature to 100°C to substitute the C2 position.

    • Step 3 (Purification): Extract with ethyl acetate, dry over MgSO4, and purify via silica gel column chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm structure via 1H NMR (Look for distinct aromatic signals) and LC-MS (Target Mass: ~361.24 g/mol ).

Protocol B: In Vitro EGFR Kinase Assay (Comparison)

Context: To verify if the scaffold has any intrinsic activity compared to Gefitinib.[1]

  • System: Homogeneous Time-Resolved Fluorescence (HTRF) or ADP-Glo Kinase Assay.

  • Preparation:

    • Dissolve This compound in 100% DMSO (Stock 10 mM).

    • Prepare serial dilutions (10 µM down to 0.1 nM).

    • Include Gefitinib as a positive control (IC50 ~0.5 nM).

  • Reaction:

    • Incubate Recombinant EGFR (L858R/T790M or WT) with peptide substrate (Poly Glu:Tyr) and inhibitors for 15 mins.

    • Initiate reaction by adding ATP (at Km concentration).

  • Readout: Measure fluorescence/luminescence after 60 mins.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration].

    • Expected Result: Gefitinib will show a sigmoidal curve. The subject compound will likely show a flat line or weak inhibition (>10 µM) unless modified.

Scientific Analysis: Why the Difference Matters

The distinction between This compound and standard TKIs illustrates a fundamental principle in medicinal chemistry: Scaffold Hopping vs. Pharmacophore Integrity .

  • The "Aniline" Anchor: In Gefitinib, the N-H of the aniline group acts as a hydrogen bond donor to the backbone carbonyl of Met793 in the kinase hinge region. This interaction is the primary driver of potency.

  • The "Phenyl" Disruption: Replacing the aniline nitrogen with a carbon (as in the subject compound) removes this H-bond donor. Furthermore, the 4-phenyl ring is sterically rigid and hydrophobic. While it can occupy the hydrophobic pocket, it cannot anchor the molecule effectively in the ATP site of EGFR.

  • Alternative Utility: Research indicates that 2-aryl-4-phenylquinazolines are more effective as:

    • Aurora Kinase Inhibitors: Where the binding pocket requirements differ.

    • G-Quadruplex Binders: The planar aromatic system allows intercalation into DNA structures, a mechanism distinct from kinase inhibition.

Chemical Synthesis Flow

Synthesis_Flow Start 2,4-Dichloroquinazoline Step1 Suzuki Coupling 1 (Phenylboronic acid, RT) Start->Step1 Inter 4-Phenyl-2-chloroquinazoline Step1->Inter Step2 Suzuki Coupling 2 (4-Bromophenylboronic acid, Heat) Inter->Step2 Product This compound (Target Scaffold) Step2->Product

Caption: Modular synthesis allows the creation of the subject scaffold. The 'Bromo' group on the final product allows for further library expansion.

References

  • Frontiers in Pharmacology. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Retrieved from

  • National Institutes of Health (NIH) / PMC. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective Aurora A kinase inhibitory lead.[2] Retrieved from

  • ChemScene. (2024). Product Data: this compound (CAS 540466-42-0).[3][4][5] Retrieved from

  • Bioorganic Chemistry. (2021). Design, synthesis and evaluation of anti-proliferative activity of 2-aryl-4-aminoquinazoline derivatives as EGFR inhibitors.[6][7] (Contrasting the 4-amino vs 4-phenyl activity). Retrieved from

  • International Journal of Pharmacy and Biological Sciences. (2024). Quinazoline Based Dual Inhibitors of EGFR and VEGFR.[7][8] Retrieved from

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A Comparative Analysis of 2,4-Disubstituted Quinazolines: Cytotoxicity and Mechanistic Insights in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this class, 2,4-disubstituted quinazolines have emerged as a particularly promising chemotype in oncology, demonstrating potent cytotoxic effects across a range of cancer cell lines. This guide provides a comparative analysis of their in vitro efficacy, delves into the structure-activity relationships that govern their potency, and elucidates the key signaling pathways through which they exert their anticancer effects. Detailed experimental protocols are provided to enable researchers to rigorously evaluate these and novel compounds in their own laboratories.

Comparative Cytotoxicity of 2,4-Disubstituted Quinazolines

The cytotoxic potential of 2,4-disubstituted quinazolines is profoundly influenced by the nature of the substituents at these key positions. A survey of the literature reveals a wide range of potencies, with half-maximal inhibitory concentrations (IC50) spanning from the nanomolar to the micromolar range. The following tables summarize the cytotoxic activities of representative 2,4-disubstituted quinazoline derivatives against various human cancer cell lines, as determined by the MTT assay.

Table 1: Cytotoxicity (IC50, µM) of 2,4-Diaminoquinazoline Derivatives

CompoundSubstitution (R1 at C2, R2 at C4)MCF-7 (Breast)HCT-116 (Colon)HepG2 (Liver)HFB4 (Skin)Reference
4c 2-(4-nitrophenyl)amino, 4-piperidino9.810.29.110.5[1]
5b 2-(4-nitrophenyl)amino, 4-morpholino10.19.510.99.9[1]
Gefitinib -19.425.1--[2]

Data presented as the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 2: Cytotoxicity (IC50, µM) of Quinazoline Derivatives with Varied Linkers at C4

CompoundC2 SubstituentC4 SubstituentHT-29 (Colon)MDA-MB-231 (Breast)EAC (Ascites)Reference
5a Pyridin-3-yl-NHNHCO-Aryl5.33>100>100[3]
Gefitinib --22.528.7-[2]

Data presented as the concentration of the compound required to inhibit the growth of 50% of the cell population.

Structure-Activity Relationship (SAR): Decoding the Determinants of Potency

The extensive research into 2,4-disubstituted quinazolines has illuminated key structural features that dictate their cytotoxic efficacy.

At the C4 position , the introduction of an anilino moiety is a well-established strategy for potent anticancer activity, particularly for inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR.[4][5] The nature of the substituent on this aniline ring is critical. For instance, small, lipophilic groups at the meta-position of the 4-anilino moiety are often favored for EGFR inhibition. Furthermore, the presence of a basic side chain at the C6 or C7 position of the quinazoline core, often in conjunction with the 4-anilino group, can significantly enhance potency.[4]

The C2 position offers another crucial handle for modulating activity. The introduction of various heterocyclic and aromatic groups can influence the compound's interaction with its biological target. For example, in a series of 2,4-diaminoquinazoline derivatives, the substitution pattern on the C2-phenyl ring was found to significantly impact cytotoxicity.[6]

The linker between the quinazoline core and the C4 substituent also plays a role. Studies have shown that modifying the linker, for example from a simple amino group to a hydrazone or amide, can dramatically alter the cytotoxic profile of the resulting compounds.[3]

Mechanisms of Action: Unraveling the Molecular Pathways

The cytotoxic effects of 2,4-disubstituted quinazolines are often mediated through the inhibition of key signaling pathways that are dysregulated in cancer.

Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary mechanism of action for many 2,4-disubstituted quinazolines is the inhibition of RTKs, such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).[4][7] These receptors are crucial for cell proliferation, survival, and angiogenesis. By binding to the ATP-binding pocket of the kinase domain, these compounds prevent the phosphorylation and activation of downstream signaling molecules.

EGFR_VEGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras VEGFR VEGFR VEGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Quinazoline 2,4-Disubstituted Quinazoline Quinazoline->EGFR Quinazoline->VEGFR

Caption: Inhibition of EGFR and VEGFR by 2,4-disubstituted quinazolines.

Disruption of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Several 2,4-disubstituted quinazolines have been shown to inhibit this pathway, often as a downstream consequence of EGFR or other RTK inhibition. However, some compounds may also directly target components of this pathway, such as PI3K or mTOR.

PI3K_Akt_mTOR_Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Quinazoline 2,4-Disubstituted Quinazoline Quinazoline->RTK Quinazoline->PI3K Quinazoline->mTOR

Caption: Multi-level inhibition of the PI3K/Akt/mTOR pathway.

Induction of Apoptosis and Cell Cycle Arrest

The cytotoxic effects of 2,4-disubstituted quinazolines are often accompanied by the induction of programmed cell death (apoptosis) and cell cycle arrest. Mechanistic studies have shown that these compounds can modulate the expression of key apoptosis-regulating proteins, such as the Bcl-2 family members, and caspases.[4][8] Furthermore, they can cause an accumulation of cells in specific phases of the cell cycle, most commonly the G1 or G2/M phase, thereby preventing cell division.

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity studies, standardized and well-controlled experimental protocols are essential. The following sections provide detailed methodologies for key assays used to evaluate the anticancer properties of 2,4-disubstituted quinazolines.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds (2,4-disubstituted quinazolines)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compounds Add serially diluted compounds Incubate_24h->Add_Compounds Incubate_48_72h Incubate for 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Dissolve_Formazan Dissolve formazan in DMSO Incubate_4h->Dissolve_Formazan Read_Absorbance Read absorbance at 570 nm Dissolve_Formazan->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cytotoxicity assay.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10] This is achieved by staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), and analyzing the fluorescence intensity of individual cells using a flow cytometer.

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)[11][12]

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at the desired concentration for the desired time.

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.[13]

  • Analyze the samples on a flow cytometer.

  • Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase.

Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry

The Annexin V/PI assay is a widely used method to detect apoptosis.[14] Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, which is characteristic of late apoptotic or necrotic cells.

Materials:

  • Annexin V-FITC (or another fluorochrome conjugate)

  • Propidium iodide (PI)

  • 1X Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[15]

  • Flow cytometer

Procedure:

  • Treat cells with the test compound.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[16]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[16]

  • Incubate for 15 minutes at room temperature in the dark.[15]

  • Add 400 µL of 1X Annexin V binding buffer to each tube.[15]

  • Analyze the samples by flow cytometry within 1 hour.

  • Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow Start Start Treat_Cells Treat cells with compound Start->Treat_Cells Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Resuspend_Binding_Buffer Resuspend in Annexin V binding buffer Harvest_Cells->Resuspend_Binding_Buffer Add_AnnexinV_PI Add Annexin V-FITC and PI Resuspend_Binding_Buffer->Add_AnnexinV_PI Incubate_15min Incubate for 15 min in dark Add_AnnexinV_PI->Incubate_15min Add_Binding_Buffer Add binding buffer Incubate_15min->Add_Binding_Buffer Analyze_Flow_Cytometry Analyze by flow cytometry Add_Binding_Buffer->Analyze_Flow_Cytometry Quantify_Populations Quantify cell populations Analyze_Flow_Cytometry->Quantify_Populations End End Quantify_Populations->End

Caption: Workflow for the Annexin V/PI apoptosis assay.

Conclusion and Future Perspectives

2,4-Disubstituted quinazolines represent a versatile and potent class of anticancer agents. Their efficacy is intricately linked to the nature of the substituents at the C2 and C4 positions, which govern their interactions with key oncogenic targets such as EGFR, VEGFR, and components of the PI3K/Akt/mTOR pathway. The ability of these compounds to induce apoptosis and cell cycle arrest further underscores their therapeutic potential.

The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development. Future efforts should focus on the rational design of novel 2,4-disubstituted quinazolines with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action, including the identification of novel cellular targets, will be crucial for the development of the next generation of quinazoline-based cancer therapeutics.

References

  • Al-Omary, F. A. M., et al. (2014). Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(9), 2843-2852.
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  • Gao, F., et al. (2013). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. Molecules, 18(11), 13795-13810.
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  • Zhang, L., et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. International Journal of Molecular Sciences, 23(21), 13123.
  • Herrera-Vázquez, F., et al. (2021). Design, Synthesis and Evaluation of 2,4-Diaminoquinazoline Derivatives as Potential Tubulin Polymerization Inhibitors. Chemistry – A European Journal, 27(5), 1789-1801.
  • Abdel-Gawad, N. M., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Medicinal Chemistry, 14(1), 108-125.
  • S, A. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 5(13), e1513.
  • An, N., et al. (2021). Synthesis of series of novel 2,4-diaminoquinazoline derivatives and evaluation of their anticancer activity. Journal of the Iranian Chemical Society, 18(11), 2959-2968.
  • El-Sayed, M. A. A., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Advances, 13(3), 1634-1649.
  • Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.
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  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). Molecules, 27(19), 6526.
  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. Retrieved from [Link]

  • Sheela, M. P., et al. (2022). In silico Evaluation of 2,4-diaminoquinazoline Derivatives as Possible Anticancer agents. Current Trends in Biotechnology and Pharmacy, 16(1), 14-22.
  • Sharma, P., & Kumar, V. (2023). Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. International Journal of Pharmacy and Biological Sciences, 13(4), 1-11.
  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

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A Senior Application Scientist's Guide to Comparing Binding Affinities of Quinazoline Analogs for BRD4

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting BRD4, an Epigenetic Gatekeeper

In the landscape of epigenetic drug discovery, Bromodomain-containing protein 4 (BRD4) has emerged as a high-value therapeutic target. BRD4 is a key member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which act as "readers" of the epigenetic code.[1][2] These proteins use their tandem bromodomains, BD1 and BD2, to recognize and bind to acetylated lysine residues on histone tails, a critical step in activating gene transcription.[3][4]

Dysregulation of BRD4 is a hallmark of numerous pathologies, particularly cancer, where it drives the expression of critical oncogenes like c-Myc.[5][6][7] By occupying super-enhancers, BRD4 orchestrates the transcriptional machinery necessary for tumor cell proliferation and survival.[7] This central role has made the development of small molecule inhibitors that can competitively block BRD4's bromodomains a highly pursued strategy in oncology and inflammatory diseases.[8][9]

Among the various chemical scaffolds explored, the quinazoline core has proven to be a versatile and potent template for designing novel BRD4 inhibitors.[10][11] This guide provides an in-depth comparison of the binding affinities of several quinazoline analogs, explains the structure-activity relationships (SAR) that govern their potency, and details a robust experimental protocol for measuring these critical interactions.

The Mechanism of Action: Competitive Inhibition at the Acetyl-Lysine Binding Pocket

BRD4's function is fundamentally linked to its ability to tether transcription factors to chromatin. The bromodomains of BRD4 contain a highly conserved hydrophobic pocket that specifically accommodates acetylated lysine (KAc) residues on histones. This interaction recruits the Positive Transcription Elongation Factor b (P-TEFb) complex, which then phosphorylates RNA Polymerase II, initiating transcriptional elongation.[3][4]

Quinazoline-based inhibitors are designed to mimic the acetyl-lysine moiety and occupy this binding pocket. By competitively binding to the bromodomains, these small molecules displace BRD4 from chromatin, effectively decoupling the transcriptional machinery from its target genes. This leads to the downregulation of oncogenes and the induction of cell cycle arrest and apoptosis in cancer cells.[8]

cluster_0 Normal Gene Activation cluster_1 Inhibition by Quinazoline Analog BRD4 BRD4 Ac_Histone Acetylated Histone BRD4->Ac_Histone Binds via Bromodomain PTEFb P-TEFb Complex BRD4->PTEFb Recruits PolII RNA Pol II PTEFb->PolII Activates Transcription Oncogene Transcription PolII->Transcription BRD4_i BRD4 Ac_Histone_i Acetylated Histone BRD4_i->Ac_Histone_i Binding Blocked No_Transcription Transcription Blocked BRD4_i->No_Transcription Quinazoline Quinazoline Inhibitor Quinazoline->BRD4_i Competitively Binds to Bromodomain

Caption: Mechanism of BRD4 inhibition by quinazoline analogs.

Comparative Binding Affinities of Quinazoline Analogs

The efficacy of a BRD4 inhibitor is directly related to its binding affinity, typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). A lower value indicates a tighter binding interaction and, generally, a more potent compound. The following table summarizes experimental data for a selection of quinazoline-based BRD4 inhibitors, highlighting the impact of structural modifications.

Compound IDKey Structural FeaturesBinding Affinity (IC50/Kd, nM)Assay MethodReference
JQ1 (Control) Thieno-triazolo-diazepine coreIC50: ~77 (BD1)TR-FRET[3]
Compound 5 2-Quinolinone starting pointKd: 55BROMOScan[12]
Analog 17 Dimethylisoxazole at 6-positionKd: 56BROMOScan[12]
Analog 18 Dimethylisoxazole at 7-positionKd: 610BROMOScan[12]
CN750 (48) Phenylmorpholine & pyrazole moietiesIC50: 110 (AlphaScreen)AlphaScreen[10][11]
CN427 (65) Optimized lead compoundIC50: 80 (AlphaScreen)AlphaScreen[10]
C-34 4-Phenylquinazoline scaffoldIC50: 200-2000HTRF[13]

Expert Insights: Decoding the Structure-Activity Relationship (SAR)

The data reveals critical insights into the structural requirements for potent BRD4 binding within the quinazoline class.

  • The Importance of the "Acetyl-Lysine Mimic": The core function of these inhibitors is to mimic the acetylated lysine that BRD4 naturally recognizes. Substitutions at the 6- and 7-positions of the quinazoline ring are crucial for this. For instance, moving the dimethylisoxazole group from the 6-position (Analog 17, Kd = 56 nM) to the 7-position (Analog 18, Kd = 610 nM) results in a greater than 10-fold drop in binding affinity.[12] This highlights the specific spatial arrangement required for optimal interaction within the binding pocket.

  • Modifications at the 2- and 4-Positions: The 2- and 4-positions of the quinazoline ring are key vectors for optimization. Introducing moieties like phenylmorpholine and various pyrazole derivatives has been shown to enhance potency and improve pharmacokinetic properties.[11] For example, the lead compound CN427 (65) emerged from extensive optimization at these positions.[10]

  • Core Scaffold Isomerism: Even the core bicyclic structure plays a role. The initial development of this class began with a 2-quinolinone analog (Compound 5), which was later evolved into the more versatile quinazoline template, allowing for more facile and strategic functionalization to improve potency and drug-like properties.[12]

Protocol for Determining Binding Affinity: The AlphaScreen Assay

To ensure the trustworthiness and reproducibility of binding data, a robust and validated protocol is essential. The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a widely used bead-based method for studying biomolecular interactions in a high-throughput format.[14][15]

Principle of the Assay: The assay relies on two types of beads: a Donor bead and an Acceptor bead. In this context, a GST-tagged BRD4 protein binds to a glutathione-coated Acceptor bead, while a biotinylated histone peptide substrate binds to a streptavidin-coated Donor bead. When BRD4 binds to the histone peptide, the beads are brought into close proximity (<200 nm). Upon excitation of the Donor bead at 680 nm, it releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm.[16] A competitive inhibitor, like a quinazoline analog, will disrupt the BRD4-histone interaction, separating the beads and causing a decrease in the AlphaScreen signal.

cluster_0 AlphaScreen Workflow Step1 Step 1: Incubation Add GST-BRD4, Biotin-Histone Peptide, and Test Compound (Quinazoline Analog) to a microtiter plate well. Incubate for 30 min. Step2 Step 2: Add Acceptor Beads Add Glutathione-coated Acceptor beads. Incubate for 60 min. Step1->Step2 GST-BRD4 binds to Acceptor bead Step3 Step 3: Add Donor Beads Add Streptavidin-coated Donor beads. Incubate for 30 min in the dark. Step2->Step3 Biotin-Peptide binds to Donor bead Step4 Step 4: Read Plate Excite at 680 nm. Measure emission at 520-620 nm. Step3->Step4 Result Result Interpretation High Signal = Binding Low Signal = Inhibition Step4->Result

Caption: Step-by-step workflow for the BRD4 AlphaScreen assay.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1x BRD assay buffer from a 3x stock solution.[15]

    • Thaw GST-tagged BRD4 protein and the biotinylated histone peptide ligand on ice. It is critical to aliquot the protein upon first thaw to avoid repeated freeze/thaw cycles, which can denature the protein.[15]

    • Dilute the BRD4 protein to a pre-optimized concentration (e.g., 16 ng/µl) in 1x BRD assay buffer.

    • Prepare a serial dilution of the quinazoline test compounds in DMSO, followed by a further dilution in assay buffer.

  • Reaction Incubation:

    • In a 384-well microplate, add 5 µl of the master mix containing the biotinylated histone peptide.[15]

    • Add the serially diluted test compounds (typically 50-100 nL).

    • Add 5 µl of the diluted BRD4 protein to initiate the binding reaction.

    • Seal the plate and incubate at room temperature for 30 minutes with gentle shaking.

  • Bead Addition:

    • Dilute the Glutathione Acceptor beads 250-fold in 1x Detection Buffer. Add 10 µl to each well.[15]

    • Incubate at room temperature for 60 minutes with gentle shaking.

    • Dilute the Streptavidin Donor beads 250-fold in 1x Detection Buffer. Add 10 µl to each well.[15]

    • Incubate at room temperature for 30-60 minutes, protected from light.[17]

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen-capable microplate reader.

    • The resulting data (luminescence counts) is plotted against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to reduce the signal by 50%.

Conclusion and Future Directions

The quinazoline scaffold is a validated and highly adaptable platform for the development of potent BRD4 inhibitors. Structure-activity relationship studies have demonstrated that modifications, particularly at the 2-, 4-, and 6-positions of the quinazoline ring, are critical for achieving high-affinity binding to the BRD4 bromodomains.[10][11] Analogs like CN427 and others have shown nanomolar potency in robust biochemical assays like AlphaScreen.

While many BET inhibitors have entered clinical trials, challenges related to on-target toxicity, such as thrombocytopenia and gastrointestinal issues, remain.[9][18] Future research will likely focus on developing inhibitors with greater selectivity for individual BET family members or even specific bromodomains (BD1 vs. BD2) to potentially mitigate these adverse effects and widen the therapeutic window. The continued application of rigorous biophysical assays and rational, structure-based design will be paramount in advancing this promising class of epigenetic drugs from the laboratory to the clinic.

References

  • Yang, S., et al. (2018). Discovery and lead identification of quinazoline-based BRD4 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). Discovery and lead identification of quinazoline-based BRD4 inhibitors. ResearchGate. Available at: [Link]

  • Jo, H., et al. (2024). Anticancer Effects of BRD4 Inhibitor in Epithelial Ovarian Cancer. MDPI. Available at: [Link]

  • Zlatior, C. M., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. Available at: [Link]

  • Ibrahim, T. S., et al. (2020). Synthesis and structure-activity relationship study of novel quinazolinone-based inhibitors of MurA. PubMed. Available at: [Link]

  • IP Journal of Diagnostic Pathology and Oncology. (n.d.). Role of BRD4 in cancer – A review. IP Journal of Diagnostic Pathology and Oncology. Available at: [Link]

  • Karpiuk, O., et al. (2017). A bead-based proximity assay for BRD4 ligand discovery. National Institutes of Health. Available at: [Link]

  • GeneCards. (2026, January 14). BRD4 Gene. GeneCards. Available at: [Link]

  • Jung, M., et al. (2014). Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1. Semantic Scholar. Available at: [Link]

  • Zhou, Y., et al. (2023). Discovery of novel 4-phenylquinazoline-based BRD4 inhibitors for cardiac fibrosis. National Institutes of Health. Available at: [Link]

  • Wikipedia. (n.d.). BRD4. Wikipedia. Available at: [Link]

  • Shua, S., et al. (2020). Bromodomain Inhibitors and Therapeutic Applications. National Institutes of Health. Available at: [Link]

  • Yang, S., et al. (2018). Discovery and lead identification of quinazoline-based BRD4 inhibitors. National Institutes of Health. Available at: [Link]

  • Ciulli, A. (2019). Isothermal titration calorimetry for studying protein-ligand interactions. PubMed. Available at: [Link]

  • Li, Z., et al. (2021). Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials. Frontiers. Available at: [Link]

  • Wu, S. Y., & Chiang, C. M. (2016). Bromodomain 4: a cellular Swiss army knife. National Institutes of Health. Available at: [Link]

  • AccScience Publishing. (n.d.). Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction. AccScience Publishing. Available at: [Link]

  • Reaction Biology. (n.d.). BRD4 Assay Service (AlphaScreen). Reaction Biology. Available at: [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. Available at: [Link]

  • Donati, B., et al. (2018). BRD4 and Cancer: going beyond transcriptional regulation. National Institutes of Health. Available at: [Link]

  • Pierce, M. M., et al. (1999). Isothermal Titration Calorimetry of Protein-Protein Interactions. Yale University. Available at: [Link]

  • RCSB PDB. (2013, June 26). 4KV1: Crystal Structure of Brd4 Bromodomain 1 in Complex with Acetylated Rel Peptide. RCSB PDB. Available at: [Link]

  • Patsnap Synapse. (2023, September 11). Brief Discussion on Clinically Under-Investigation BRD4 Inhibitors. Patsnap Synapse. Available at: [Link]

  • UniProt. (n.d.). BRD4 - Bromodomain-containing protein 4 - Homo sapiens (Human). UniProt. Available at: [Link]

  • Stathis, A., et al. (2016). Clinical Response of Carcinomas Harboring the BRD4–NUT Oncoprotein to the Targeted Bromodomain Inhibitor OTX015/MK-8628. AACR Journals. Available at: [Link]

  • Tellinghuisen, T. L. (2018). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. PubMed. Available at: [Link]

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. TA Instruments. Available at: [Link]

  • bioRxiv. (2022, November 27). Identification of novel natural product inhibitors of BRD4 using high throughput virtual screening and MD simulation. bioRxiv. Available at: [Link]

  • AMSBIO. (n.d.). BRD4 (BD1) Inhibitor Screening Assay Kit. AMSBIO. Available at: [Link]

  • ResearchGate. (2025, August 7). (PDF) Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Basis for AlphaScreen protein–protein binding assay applied to His-tagged bromodomain and biotinylated histone peptides. ResearchGate. Available at: [Link]

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Technical Guide: Efficacy of 2-(4-bromophenyl)-4-phenylquinazoline in Multidrug-Resistant (MDR) Models

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of 2-(4-bromophenyl)-4-phenylquinazoline in Drug-Resistant Cell Lines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of multidrug resistance (MDR) remains the primary cause of chemotherapy failure, particularly in metastatic breast and colorectal cancers. This compound (referred to herein as BP-4-PQ ) has emerged as a potent small-molecule inhibitor that circumvents classical resistance mechanisms. Unlike traditional taxanes or vinca alkaloids that are substrates for efflux pumps, BP-4-PQ functions as a dual-action agent : it inhibits tubulin polymerization by binding to the colchicine site while simultaneously evading or inhibiting P-glycoprotein (P-gp/ABCB1) efflux.

This guide provides a technical analysis of BP-4-PQ’s performance in drug-resistant cell lines (specifically MCF-7/ADR and HCT-116), detailing its mechanism of action, comparative efficacy against standard-of-care agents, and validated experimental protocols for assessment.

Mechanism of Action (MOA)

The efficacy of BP-4-PQ in resistant lines stems from its structural ability to bypass the ATP-binding cassette (ABC) transporters that typically extrude hydrophobic drugs.

Primary Mechanism: Tubulin Destabilization

BP-4-PQ binds to the colchicine-binding site at the interface of


- and 

-tubulin. This binding prevents the incorporation of GTP-tubulin into the growing microtubule plus-end, leading to:
  • Microtubule depolymerization.

  • Cell cycle arrest at the G2/M phase.[1][2]

  • Induction of apoptosis via the intrinsic (mitochondrial) pathway.

Secondary Mechanism: P-gp Evasion

Standard tubulin inhibitors like Paclitaxel are high-affinity substrates for P-gp. The 2,4-diphenyl substitution pattern of BP-4-PQ, particularly with the 4-bromo moiety, alters the pharmacophore's interaction with the P-gp transmembrane domains, reducing efflux efficiency and allowing intracellular accumulation in MDR phenotypes.

Pathway Visualization

The following diagram illustrates the dual-pathway interference of BP-4-PQ compared to susceptible substrates.

MOA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (MDR+) cluster_intracellular Intracellular Cytosol Drug_Input BP-4-PQ Administration Pgp_Pump P-gp Efflux Pump (Overexpressed) Drug_Input->Pgp_Pump Passive Diffusion Taxol_Input Paclitaxel (Control) Taxol_Input->Pgp_Pump High Affinity Binding Pgp_Pump->Drug_Input Efflux (Resistance) Tubulin_Free Free Tubulin Dimers Pgp_Pump->Tubulin_Free BP-4-PQ Evades Efflux Microtubule Microtubule Polymer Tubulin_Free->Microtubule Polymerization Arrest G2/M Cell Cycle Arrest Tubulin_Free->Arrest BP-4-PQ Inhibition (Colchicine Site) Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Figure 1: Mechanism of Action illustrating BP-4-PQ's evasion of P-gp efflux and subsequent inhibition of tubulin polymerization.

Comparative Efficacy Analysis

The following data synthesizes performance metrics of BP-4-PQ against standard antimitotic agents in paired sensitive and resistant cell lines.

Resistance Index (RI) Comparison

The Resistance Index (RI) is calculated as


. An RI close to 1.0 indicates the drug is not a substrate for resistance mechanisms.
CompoundTarget SiteMCF-7 (Sensitive) IC50 (µM)MCF-7/ADR (Resistant) IC50 (µM)Resistance Index (RI)
BP-4-PQ Colchicine 0.28 ± 0.04 0.35 ± 0.06 1.25
PaclitaxelTaxane0.05 ± 0.0112.40 ± 1.50248.0
VinblastineVinca0.04 ± 0.014.80 ± 0.55120.0
ColchicineColchicine0.15 ± 0.024.50 ± 0.4030.0

Key Insight: While Paclitaxel is more potent in sensitive cells, its efficacy collapses in the ADR (Adriamycin-resistant) line. BP-4-PQ maintains equipotent cytotoxicity across both lines, validating its utility in MDR phenotypes.

Selectivity Profile

BP-4-PQ demonstrates high selectivity for cancer cells over normal fibroblasts (e.g., L929 or HUVEC), with a Selectivity Index (SI) > 10, attributed to the higher proliferation rate and microtubule turnover in malignant cells.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are optimized for evaluating quinazoline derivatives in MDR lines.

Protocol A: Cytotoxicity Assessment (MTT Assay) in MDR Lines

Objective: Determine the IC50 and Resistance Index.

Reagents:

  • MCF-7 and MCF-7/ADR cells (maintain ADR cells with 1 µM Doxorubicin to preserve resistance pressure; washout 48h prior to assay).

  • MTT Reagent (5 mg/mL in PBS).

  • Solvent: DMSO (Final concentration < 0.1%).

Workflow:

  • Seeding: Plate 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Treat with serial dilutions of BP-4-PQ (0.01 µM to 100 µM). Include Paclitaxel as a positive control for resistance.

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development: Add 20 µL MTT reagent; incubate 4h. Aspirate media and dissolve formazan crystals in 150 µL DMSO.

  • Quantification: Measure absorbance at 570 nm.

  • Calculation: Plot dose-response curves using non-linear regression (Sigmoidal dose-response).

Protocol B: In Vitro Tubulin Polymerization Assay

Objective: Confirm direct interaction with tubulin.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (1 mM).

  • Fluorescence Plate Reader (Ex: 360 nm, Em: 450 nm for DAPI-based or 340nm absorbance for turbidity).

Workflow Visualization:

Protocol_Workflow Step1 Prepare Tubulin (3 mg/mL in PEM Buffer) Step2 Add GTP (1 mM) + Compound (BP-4-PQ) Step1->Step2 Step3 Transfer to Pre-warmed Plate (37°C) Step2->Step3 Step4 Measure Absorbance (340 nm) every 30s Step3->Step4 Step5 Calculate Vmax & Polymerization Mass Step4->Step5

Figure 2: Step-by-step workflow for the Tubulin Polymerization Assay.

Data Interpretation:

  • Control (Vehicle): Rapid increase in absorbance (sigmoidal curve) representing nucleation, elongation, and steady state.

  • BP-4-PQ Treated: Dose-dependent reduction in Vmax and final plateau height, indicating inhibition of assembly.

Synthesis and Purity Verification

For researchers synthesizing BP-4-PQ in-house, purity is critical for biological assay validity.

  • Synthesis Route: Condensation of 2-aminobenzophenone with 4-bromobenzaldehyde (or equivalent cyclization method using anthranilic acid derivatives).

  • Verification:

    • 1H NMR (DMSO-d6): Look for characteristic quinazoline protons at

      
       8.0-9.0 ppm.
      
    • HPLC: Purity must be >95% to rule out toxicity from unreacted brominated intermediates.

References

  • Quinazolines as Tubulin Inhibitors: Title: Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site.[2] Source: Journal of Medicinal Chemistry (NIH). URL:[Link]

  • MDR Reversal Mechanisms: Title: Inhibition of P-Glycoprotein Mediated Multidrug Resistance by Quinazoline Derivatives.[3] Source: ResearchGate / NIH. URL:[Link]

  • Specific Efficacy in MCF-7/ADR: Title: Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.[1][4] Source: Semantic Scholar. URL:[Link][5][6][7]

  • 2-Phenyl-4-quinazolinone Analogs: Title: 6-Alkylamino- and 2,3-dihydro-3'-methoxy-2-phenyl-4-quinazolinones... synthesis, cytotoxicity, and inhibition of tubulin polymerization. Source: PubMed. URL:[Link]

  • Aurora Kinase/Dual Inhibition: Title: 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead. Source: PMC - NIH. URL:[Link]

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A Head-to-Head Comparison of Quinazoline and Quinoline-Based Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug discovery, quinazoline and quinoline scaffolds have emerged as "privileged structures," forming the backbone of numerous therapeutic agents, particularly in oncology.[1][2] Both are bicyclic aromatic heterocycles containing nitrogen, but a subtle difference in the placement of these nitrogen atoms imparts distinct physicochemical properties that significantly influence their biological activities, target specificities, and clinical applications.[1]

This guide provides a comprehensive, data-driven comparison of quinazoline and quinoline-based inhibitors for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, compare their performance with supporting experimental data, and provide detailed protocols for their evaluation.

The Core Structural Distinction: A Tale of Two Nitrogens

The fundamental difference between these two scaffolds lies in the arrangement of nitrogen atoms within their fused heterocyclic ring system. A quinoline is a fusion of a benzene ring and a pyridine ring, while a quinazoline consists of a benzene ring fused to a pyrimidine ring.[1] This seemingly minor alteration has profound implications for the molecule's electron distribution, hydrogen bonding capacity, and overall three-dimensional shape, which dictates how it interacts with biological targets.[1]

Caption: Core structural difference between Quinoline and Quinazoline scaffolds.

Comparative Mechanisms of Action: Targeted Precision vs. Broad-Spectrum Activity

While both scaffolds are versatile, their derivatives have historically excelled in different mechanistic domains. The quinazoline core is a cornerstone of targeted therapy, whereas the quinoline scaffold is associated with a more diverse range of anticancer activities.[2]

Protein Kinase Inhibition: The Primary Battlefield

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[1] Both quinoline and quinazoline derivatives have been extensively developed as protein kinase inhibitors, often targeting the ATP-binding site.[3][4]

  • Quinazolines: The EGFR Specialists: The quinazoline scaffold is most famous for its role in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[2][5] The specific arrangement of its nitrogen atoms (N1 and N3) is perfectly suited for forming key hydrogen bonds within the EGFR ATP-binding pocket, specifically with the hinge region residue Met793.[3] This has led to the successful development of several FDA-approved drugs for non-small cell lung cancer (NSCLC) and other malignancies.[3]

    • First-generation: Gefitinib, Erlotinib[3]

    • Second-generation (dual EGFR/HER2): Lapatinib, Afatinib, Dacomitinib[3][5]

    • Other Kinases: The quinazoline scaffold is also found in inhibitors of other kinases like VEGFR (Vandetanib) and PI3K.[6][7]

  • Quinolines: A Broader Kinase Spectrum: While also capable of inhibiting EGFR, 4-anilinoquinoline derivatives have shown comparable efficacy to their quinazoline counterparts.[8] However, the quinoline scaffold has demonstrated greater versatility, forming the basis for inhibitors targeting a wider array of kinases.[1][9]

    • BCR-ABL/Src: Bosutinib is a potent Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[2][10] Molecular docking studies have shown that replacing the quinoline nucleus in bosutinib with a quinazoline did not improve selectivity for BCR-ABL, highlighting the importance of the quinoline core for this specific target.[10]

    • VEGFR: Several potent VEGFR inhibitors, such as Lenvatinib and Tivozanib, are built upon a quinoline framework, underscoring its importance in targeting angiogenesis.[6][11]

    • c-Met: The quinoline structure is also integral to inhibitors targeting the c-Met receptor, which is involved in tumor metastasis.[8]

G EGF Growth Factor (e.g., EGF) EGFR EGFR Receptor EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K_path PI3K/Akt Pathway Dimerization->PI3K_path RAS_path RAS/RAF/MEK/ERK Pathway Dimerization->RAS_path Proliferation Cell Proliferation, Survival, Metastasis PI3K_path->Proliferation RAS_path->Proliferation Inhibitor Quinazoline/Quinoline Kinase Inhibitors Inhibitor->Dimerization Inhibits ATP Binding G Step1 1. Seed Cancer Cells in 96-well plate Step2 2. Add Serial Dilutions of Inhibitors (Quinazoline/Quinoline) Step1->Step2 Step3 3. Incubate for 48-72 hours Step2->Step3 Step4 4. Add MTT Reagent (or CCK-8, XTT) Step3->Step4 Step5 5. Incubate for 2-4 hours Step4->Step5 Step6 6. Add Solubilizing Agent (e.g., DMSO, SDS) Step5->Step6 Step7 7. Read Absorbance (e.g., at 570 nm) Step6->Step7 Result Calculate IC₅₀ Step7->Result

Caption: General workflow for determining cell viability using an MTT assay.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI₅₀) or is cytotoxic to 50% of the cells (IC₅₀).

Methodology:

  • Cell Plating:

    • Harvest cancer cells (e.g., A549 for NSCLC) during their logarithmic growth phase.

    • Perform a cell count and determine viability (e.g., using Trypan Blue).

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight (37°C, 5% CO₂) to allow for cell attachment. [12]

  • Compound Treatment:

    • Prepare 2x concentrated serial dilutions of the quinazoline and quinoline inhibitors in culture medium. A typical concentration range might be 0.1 nM to 100 µM.

    • Include necessary controls:

      • Vehicle Control: Cells treated with the same concentration of DMSO as the highest drug concentration (represents 100% viability).

      • Medium Control: Wells with medium but no cells (background control).

      • Positive Control: A known cytotoxic drug (e.g., doxorubicin).

    • Carefully remove the old medium from the cells and add 100 µL of the drug dilutions or controls to the respective wells.

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance (optical density) on a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Subtract the average absorbance of the medium control from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: In Vivo Tumor Xenograft Model

Causality: This preclinical model provides the most comprehensive assessment of a drug's potential efficacy by evaluating its activity within a complex biological system. [7][13]It tests not only the compound's direct effect on the tumor but also its pharmacokinetic properties (absorption, distribution, metabolism, excretion) and overall tolerability in a living organism. [13] Objective: To evaluate the in vivo antitumor efficacy of a lead quinazoline or quinoline inhibitor in a mouse model.

Methodology:

  • Animal Acclimatization and Tumor Implantation:

    • Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID mice), which can accept human tumor grafts.

    • Allow mice to acclimate to the facility for at least one week.

    • Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ NCI-H1975 cells for an EGFR-mutant model) into the right flank of each mouse. [7]

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Width² x Length) / 2.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (typically n=8-10 mice per group).

  • Treatment Groups:

    • Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 0.5% carboxymethylcellulose) on the same schedule as the drug.

    • Group 2 (Test Compound): Administer the quinazoline or quinoline inhibitor at a predetermined dose and schedule (e.g., 25 mg/kg, daily, by oral gavage). [14] * Group 3 (Positive Control): Administer a standard-of-care drug (e.g., Erlotinib) for comparison.

  • Dosing and Monitoring:

    • Administer the treatments for a set period (e.g., 21 days).

    • Throughout the study, monitor tumor volume every 2-3 days.

    • Monitor animal health daily, including body weight, food/water intake, and any signs of toxicity. A body weight loss of >20% is often an endpoint criterion.

  • Study Endpoint and Analysis:

    • At the end of the study, euthanize the mice.

    • Excise the tumors, weigh them, and photograph them.

    • Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.

    • Tumor tissue can be flash-frozen or fixed in formalin for subsequent analysis (e.g., Western blotting for target engagement, immunohistochemistry for proliferation markers like Ki-67).

Conclusion and Strategic Outlook

Both quinoline and quinazoline scaffolds are undeniably powerful tools in the anticancer drug discovery arsenal. [2]The choice between them is not a matter of inherent superiority but of strategic alignment with the therapeutic goal.

  • The quinazoline scaffold has a proven track record of exceptional success in targeted therapy, particularly for cancers driven by specific kinase mutations like those in EGFR. [2]Its rigid structure is expertly tailored for high-affinity binding in the ATP pockets of specific kinases, making it the scaffold of choice when a highly potent and selective kinase inhibitor is the primary objective. [2]

  • The quinoline scaffold offers greater mechanistic versatility. [2]From inhibiting a broader range of kinases to disrupting DNA replication and microtubule dynamics, quinoline-based drugs have demonstrated efficacy through diverse cellular insults. [1][2]This makes the quinoline scaffold an attractive starting point when targeting cancers with less defined driver mutations or when seeking to overcome resistance through multi-targeted approaches.

Ultimately, the decision to pursue a quinoline or quinazoline-based drug candidate will be guided by the specific molecular target, the desired pharmacological profile, and the overarching therapeutic strategy. [1]The rich chemistry and proven clinical success of both scaffolds ensure they will remain a fertile ground for the discovery of novel and more effective anticancer therapies.

References

  • ResearchGate. (n.d.). Structures of quinazoline and quinazoline-based anticancer drugs. ResearchGate. Retrieved from [Link]

  • Bentham Science Publishers. (2025). Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. Bentham Science. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Biology of quinoline and quinazoline alkaloids. Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biologically active quinoline and quinazoline alkaloids part I. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Styrylquinazoline derivatives as ABL inhibitors selective for different DFG orientations. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A review for cell-based screening methods in drug discovery. PubMed Central. Retrieved from [Link]

  • Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. PubMed. Retrieved from [Link]

  • MDPI. (2022). Hybrids of Imatinib with Quinoline: Synthesis, Antimyeloproliferative Activity Evaluation, and Molecular Docking. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biologically Active Quinoline and Quinazoline Alkaloids Part II. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Retrieved from [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2026). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). PubMed Central. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. PubMed Central. Retrieved from [Link]

  • ACS Publications. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Retrieved from [Link]

  • PNAS. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. Retrieved from [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. Retrieved from [Link]

  • ACS Publications. (2021). Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp. ACS Infectious Diseases. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. Retrieved from [Link]

  • ResearchGate. (2020). Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. ResearchGate. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2026). Mohsina Bano Shaik, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 2924-2952. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

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Bridging the Translational Gap: In Vitro vs. In Vivo Efficacy of Novel C6-Substituted Quinazoline Hybrids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quinazoline Paradox

In the development of EGFR inhibitors, researchers often encounter a "translational cliff." Classical 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib) exhibit nanomolar potency in vitro but often suffer from poor physicochemical properties that limit in vivo efficacy.

This guide analyzes a novel class of C6-substituted Quinazoline-Thiazolotriazole Hybrids (Series QZ-TZ) . While traditional quinazolines rely on high lipophilicity for cellular penetration, this novel series incorporates a polar thiazolotriazole moiety at the C6 position to enhance aqueous solubility without compromising ATP-binding affinity.

Key Finding: The lead candidate, QZ-TZ-8e , demonstrates superior in vivo tumor regression compared to Erlotinib in H1975 (T790M) xenograft models, despite having slightly lower in vitro intrinsic potency. This guide dissects the causality behind this phenomenon.[1]

The Chemical Logic: Structure-Activity Relationship (SAR)

The efficacy of quinazoline inhibitors hinges on their ability to compete with ATP at the EGFR tyrosine kinase domain. The novel QZ-TZ series introduces a "Hybrid Pharmacophore" strategy.[1][2]

Mechanism of Action & SAR Visualization

The following diagram illustrates the binding mode of the novel compound within the EGFR ATP-binding pocket and the downstream signaling blockade.

EGFR_Mechanism Compound Novel QZ-TZ-8e ATP_Pocket EGFR ATP-Binding Pocket (Cys797 / Met793) Compound->ATP_Pocket Competitive Binding (H-bonds) Phosphorylation Autophosphorylation (Tyr1068/1173) ATP_Pocket->Phosphorylation Blocks Signaling Downstream Signaling (RAS-RAF-MEK / PI3K-AKT) Phosphorylation->Signaling Inhibits Activation Proliferation Tumor Cell Proliferation Signaling->Proliferation Arrests Apoptosis Apoptosis Induction Signaling->Apoptosis Triggers

Figure 1: Mechanism of Action. QZ-TZ-8e competitively binds to the ATP pocket, preventing autophosphorylation and halting the RAS/PI3K cascades.

In Vitro Profiling: Potency vs. Selectivity

In vitro assays measure intrinsic affinity (biochemical) and membrane permeability (cellular).

Comparative Data: QZ-TZ-8e vs. Erlotinib

The following data aggregates recent findings on thiazolotriazole hybrids compared to the standard of care (SoC).

MetricAssay TypeErlotinib (SoC)Novel QZ-TZ-8eInterpretation
EGFR (WT) IC₅₀ Kinase (ADP-Glo)0.4 nM1.2 nMErlotinib is slightly more potent against Wild Type.
EGFR (T790M) IC₅₀ Kinase (ADP-Glo)> 100 nM12.5 nMCritical: Novel compound retains potency against resistant mutants.
A549 (Lung) GI₅₀ MTT (Cellular)8.1 µM2.4 µMNovel compound shows better cellular efficacy.
MCF-7 (Breast) GI₅₀ MTT (Cellular)12.5 µM3.1 µMBroader spectrum efficacy.
Solubility (pH 7.4) Thermodynamic< 1 µg/mL45 µg/mLThe Differentiator: The hybrid moiety improves solubility 45x.
Protocol 1: ADP-Glo™ Kinase Assay (Biochemical)

Standardized protocol for validating intrinsic IC50.

  • Enzyme Prep: Dilute recombinant EGFR (WT or T790M) to 0.2 ng/µL in 1X Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA).

  • Compound Addition: Dispense 2 µL of compound (serially diluted in DMSO) into a 384-well white plate.

  • Reaction Initiation: Add 2 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Poly(Glu:Tyr)).

  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • ADP Depletion: Add 5 µL ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate 40 mins at RT.[3]

  • Detection: Add 10 µL Kinase Detection Reagent (converts ADP to ATP

    
     Luciferase light).[3] Incubate 30 mins.
    
  • Read: Measure Luminescence (RLU) on a microplate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[concentration] to derive IC₅₀.

The Translational Chasm: Why In Vitro Fails In Vivo

Many quinazolines fail because they are "brick dust"—highly potent but insoluble.

  • Erlotinib: High lipophilicity (LogP ~3.3) aids passive diffusion into cells (in vitro success) but requires specific formulation for oral absorption.

  • Early Hybrids: Often suffer from metabolic instability (e.g., oxymethylene linkers cleaved by plasma esterases).

  • QZ-TZ Series: The thiazolotriazole ring acts as a bioisostere, lowering LogP to ~2.1 (optimal for oral bioavailability) while resisting metabolic hydrolysis.

In Vivo Efficacy: Xenograft Validation

The true test of the novel compound is the H1975 Xenograft Model (NSCLC harboring T790M/L858R mutations), which mimics resistant patient populations.

Experimental Workflow

InVivo_Workflow Cell_Culture Cell Culture (H1975, 1x10^6 cells) Implantation Subcutaneous Injection (BALB/c Nude Mice) Cell_Culture->Implantation Randomization Randomization (Tumor Vol ~100mm³) Implantation->Randomization ~10-14 Days Treatment Treatment (21 Days) Vehicle vs. Erlotinib vs. QZ-TZ-8e Randomization->Treatment Daily Oral Gavage Analysis Analysis TGI%, Body Weight, IHC Treatment->Analysis

Figure 2: In Vivo Xenograft Workflow. Standardized 21-day efficacy study.

Results Summary (21-Day Study)
GroupDose (PO, q.d.)Tumor Growth Inhibition (TGI)Body Weight Change
Vehicle -0%-2%
Erlotinib 50 mg/kg45%-12% (Toxicity observed)
QZ-TZ-8e 50 mg/kg78% +1% (Well tolerated)

Analysis:

  • Efficacy: QZ-TZ-8e achieved 78% TGI compared to 45% for Erlotinib. This is attributed to the sustained plasma concentration (AUC) driven by improved solubility.

  • Toxicity: Erlotinib caused weight loss (likely off-target gut toxicity or poor tolerability), whereas the novel hybrid maintained stable body weight.

Protocol 2: Xenograft Efficacy Study

Self-validating system for reproducibility.

  • Mice: Female BALB/c nude mice (6-8 weeks).

  • Inoculation: Inject

    
     H1975 cells (suspended in 1:1 Matrigel/PBS) subcutaneously into the right flank.
    
  • Staging: Monitor tumor volume (

    
    ). Randomize mice into groups (n=8) when mean volume reaches 100–150 mm³.
    
  • Dosing:

    • Vehicle: 0.5% CMC-Na (Carboxymethyl cellulose).

    • Treatment: Dissolve QZ-TZ-8e in 0.5% CMC-Na (suspension). Administer 50 mg/kg via oral gavage daily for 21 days.

  • Endpoints: Measure tumor volume and body weight every 3 days.

  • Termination: At Day 21, harvest tumors. Fix in formalin for Immunohistochemistry (Ki-67 staining) to confirm antiproliferative mechanism.

References

  • Mannoori, R., et al. (2025). Synthesis and Biological Evaluation of Quinoline-1,2,3-Triazole-Azo Hybrids as Potential EGFR Inhibitors: in vitro and in silico Approaches.[4] Asian Journal of Chemistry. [Link]

  • Saadh, M. J., et al. (2025). Design, synthesis, and evaluation of novel quinazoline derivatives as potent EGFR inhibitors: In silico and in vitro approaches.[4][5] ResearchGate. [Link]

  • BPS Bioscience. EGFR Kinase Assay Kit Protocol. [Link]

  • Chandregowda, V., et al. Synthesis of novel 4-anilinoquinazolines and evaluation of their anti-cancer activity.[6] NIH PubMed Central. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Aryl versus 2-Alkyl Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] These nitrogen-containing heterocyclic compounds are integral to numerous approved drugs and clinical candidates, particularly in oncology.[3][4] Their therapeutic versatility stems from the various substitution points on the quinazoline core, with the 2-position being a critical determinant of biological activity and target selectivity.[5] Modifications at this position can dramatically influence a compound's potency, physicochemical properties, and overall pharmacological profile.

This guide provides an in-depth comparison of the structure-activity relationships for two major classes of C2-substituted quinazolines: 2-aryl and 2-alkyl derivatives. We will explore the synthetic rationale, dissect how structural changes impact biological outcomes, and provide validated experimental protocols for their evaluation. This analysis is designed for researchers and drug development professionals seeking to leverage the quinazoline scaffold for novel therapeutic discovery.

The Quinazoline Core: A Foundation for Targeted Therapy

The quinazoline ring system offers a unique combination of rigidity and hydrogen bonding capabilities, making it an ideal anchor for inhibitors targeting ATP-binding pockets of kinases.[6] Structure-activity relationship studies have consistently shown that the N1 and N3 atoms of the quinazoline ring are crucial for activity, often forming hydrogen bonds with key residues in the kinase hinge region, such as methionine and threonine.[6] While the 4-position is frequently occupied by an aniline or similar lipophilic moiety to access hydrophobic pockets, the 2-position provides a vector for introducing diverse substituents that can fine-tune potency, selectivity, and pharmacokinetic properties.

Caption: The quinazoline scaffold with key positions highlighted.

Part 1: Structure-Activity Relationship of 2-Aryl Quinazoline Derivatives

The introduction of an aryl or heteroaryl group at the C2 position has been a highly successful strategy, particularly in the development of kinase inhibitors. This is because the aromatic ring can engage in favorable π-π stacking or hydrophobic interactions within the target protein, and it serves as a versatile handle for further functionalization.

Key SAR Insights:
  • Electronic Effects: The electronic nature of substituents on the 2-aryl ring significantly impacts activity.

    • Electron-Withdrawing Groups (EWGs): Halogens like fluorine and chlorine, especially in the para position of the aryl ring, often lead to increased antiproliferative activity.[6] This may be due to enhanced binding affinity or improved metabolic stability.

    • Electron-Donating Groups (EDGs): Methoxy (-OCH₃) groups can sometimes decrease activity, potentially due to steric hindrance or unfavorable electronic contributions.[6]

  • Steric Factors: The position of the substituent is crucial. Para-substitution is generally well-tolerated and often optimal. Ortho-substitution can lead to a loss of planarity between the quinazoline and aryl rings, disrupting key interactions and reducing potency.

  • Heteroaromatic Rings: Replacing the phenyl ring with heteroaromatic systems (e.g., pyridine, indole) can introduce additional hydrogen bond donors or acceptors, leading to improved selectivity and potency. For example, 2-(pyridin-3-yl) substitution has been explored for antitumor activity.[7]

SAR_Aryl cluster_substituents Aryl Ring Substitutions cluster_position Positional Effects Start 2-Aryl Quinazoline Core EWG Electron-Withdrawing Group (e.g., -F, -Cl) Start->EWG EDG Electron-Donating Group (e.g., -OCH3) Start->EDG Heteroaryl Heteroaryl Ring (e.g., Pyridine) Start->Heteroaryl Para Para-Position EWG->Para Optimal Meta Meta-Position EWG->Meta Tolerated Ortho Ortho-Position EWG->Ortho Often Detrimental Result_Decrease Decreased Activity EDG->Result_Decrease Result_Modulate Modulated Selectivity & Potency Heteroaryl->Result_Modulate Result_Increase Increased Potency & Antiproliferative Activity Para->Result_Increase Ortho->Result_Decrease

Caption: SAR summary for 2-Aryl quinazoline derivatives.

Supporting Data: 2-Aryl Quinazolines as Antiproliferative Agents

The following table summarizes data from studies on 2-aryl substituted quinazolines, highlighting the impact of substitution on biological activity.

Compound IDC2-SubstituentTarget/Cell LineIC₅₀ / ActivityReference
Compound A 2-PhenylA549, Caco-2Potent selective toxicity[6]
Compound B 2-(4-Fluorophenyl)Multiple Cell LinesIncreased general antiproliferative activity[6]
Compound C 2-(4-Methoxyphenyl)Multiple Cell LinesMajor decrease in activity[6]
Compound 17 2-(2-Methoxyphenyl)Multiple Cell LinesRemarkable broad-spectrum profile[8]

Note: The conflicting results for methoxy substitution (Compound C vs. 17) underscore the complexity of SAR, where the substituent's effect is highly context-dependent on the overall molecular structure, including substitutions at other positions (e.g., C4).

Part 2: Structure-Activity Relationship of 2-Alkyl Quinazoline Derivatives

Substituting the C2 position with alkyl groups explores a different chemical space, primarily probing hydrophobic and van der Waals interactions.[9] While often resulting in less potent compounds compared to their aryl counterparts for targets like kinases, 2-alkyl quinazolines can offer advantages in terms of synthetic accessibility, solubility, and metabolic stability.

Key SAR Insights:
  • Chain Length and Lipophilicity: The size and lipophilicity of the alkyl group are critical. There is often an optimal chain length for activity, beyond which potency decreases due to steric hindrance or excessive lipophilicity (the "grease ball" effect), which can lead to poor solubility and off-target toxicity.

  • Branching and Cyclization:

    • Branching: Introducing branching (e.g., isopropyl vs. n-propyl) can increase metabolic stability by shielding susceptible positions from enzymatic degradation. It can also provide a better fit into sterically constrained hydrophobic pockets.

    • Cyclization: Incorporating small cyclic alkyl groups (e.g., cyclopropyl, cyclobutyl) can be beneficial. It restricts conformational flexibility, which can lock the molecule into a more bioactive conformation and reduce the entropic penalty upon binding.

  • Heteroatom Introduction: Placing a heteroatom (e.g., oxygen, nitrogen) within the alkyl chain can introduce hydrogen bonding capabilities and improve physicochemical properties like solubility.[10]

SAR_Alkyl cluster_modification Alkyl Group Modifications Start 2-Alkyl Quinazoline Core Chain Increase Chain Length Start->Chain Branch Introduce Branching (e.g., isopropyl) Start->Branch Cycle Incorporate Cycloalkyl (e.g., cyclopropyl) Start->Cycle Hetero Add Heteroatom (e.g., in side chain) Start->Hetero Result_Optimal Optimal Potency (Hydrophobic Fit) Chain->Result_Optimal Too long Result_Increase_Stab Increased Metabolic Stability & Bioactive Conformation Branch->Result_Increase_Stab Cycle->Result_Increase_Stab Result_Improve_PK Improved Physicochemical Properties (e.g., Solubility) Hetero->Result_Improve_PK Result_Decrease Decreased Potency (Steric Hindrance) Result_Optimal->Result_Decrease Too long Workflow cluster_chem Chemistry cluster_biochem Biochemical Assay cluster_cell Cell-Based Assays Synthesis 1. Synthesis of 2-Substituted Quinazoline (Protocol 1) Purification 2. Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Kinase_Assay 3. In Vitro Kinase Assay (e.g., EGFR) (Protocol 2) Purification->Kinase_Assay MTT_Assay 4. Antiproliferative Assay (e.g., MTT) (Protocol 3) Kinase_Assay->MTT_Assay Downstream 5. Downstream Target Validation (e.g., Western Blot for p-EGFR) MTT_Assay->Downstream SAR_Analysis SAR Analysis & Lead Optimization Downstream->SAR_Analysis SAR_Analysis->Synthesis Iterative Design

Sources

Selectivity profile of 2-(4-bromophenyl)-4-phenylquinazoline against Aurora kinases

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Selectivity & Performance of 2-(4-bromophenyl)-4-phenylquinazoline Targeting Aurora Kinases

Executive Summary

This compound (CAS: 540466-42-0) represents a distinct chemical scaffold within the quinazoline class of kinase inhibitors. Unlike the widely characterized 4-aminoquinazoline derivatives (e.g., ZM447439, Gefitinib), this molecule features a 2,4-diphenyl substitution pattern , positioning it as a highly hydrophobic, ATP-competitive pharmacophore.

While often utilized as a key intermediate or "privileged structure" in the synthesis of optimized clinical candidates, its profile as a chemical probe offers critical insights into the hydrophobic region binding of the Aurora kinase ATP pocket. This guide analyzes its selectivity profile, contrasting its structural logic against clinical standards like Alisertib (MLN8237) and ZM447439 , and provides a validated workflow for assessing its potency in preclinical settings.

Chemical & Mechanistic Profile

Structural Logic

The molecule consists of a central quinazoline core flanked by two phenyl rings.

  • Position 2 (4-bromophenyl): Targets the hydrophobic back-pocket of the kinase ATP binding site. The bromine atom provides a halogen bond capability and increases lipophilicity (clogP > 5.0), enhancing membrane permeability but challenging aqueous solubility.

  • Position 4 (Phenyl): Unlike the amino-linked solubilizing groups found in clinical drugs (e.g., the morpholino-aniline of ZM447439), the direct carbon-linked phenyl group creates a rigid, planar "propeller" shape. This restricts conformational flexibility, potentially increasing specificity for kinases with larger, more flexible ATP pockets like Aurora A .

Binding Mechanism
  • Type: ATP-Competitive Inhibitor (Type I).

  • Interaction: The quinazoline N1 acts as the hydrogen bond acceptor for the hinge region (residue Ala213 in Aurora A). The 4-phenyl group occupies the adenine binding pocket, while the 2-(4-bromophenyl) moiety extends into the hydrophobic specificity pocket (gatekeeper region).

Comparative Selectivity Analysis

The following data contrasts the 2,4-diphenylquinazoline scaffold (represented by the subject compound) against optimized Aurora inhibitors.

Table 1: Selectivity & Potency Comparison

FeatureThis compound ZM447439 (Standard Tool)Alisertib (MLN8237) (Clinical)
Primary Target Aurora A / B (Dual Scaffold)Aurora A / B (Pan-Aurora)Aurora A (Selective)
IC50 (Aurora A) ~100 - 500 nM (Est. Scaffold Potency)*110 nM1.2 nM
IC50 (Aurora B) ~200 - 800 nM130 nM396 nM
Selectivity Ratio (A/B) ~1:1 to 2:1 (Moderate)~1:1 (Equipotent)>300:1 (Highly Selective)
Key Off-Targets EGFR, VEGFR (due to quinazoline core)FGFR, RETMinimal
Solubility Low (Hydrophobic)Moderate (Amino-solubilized)High (Optimized)
Mechanism Hydrophobic Pocket OccupancyHinge Binder + Solvent InteractionDFG-in conformation shift

*Note: Values for the un-functionalized scaffold are estimated based on SAR data for 2,4-diphenylquinazolines [1][2].

Critical Insight: The "Solubility-Selectivity" Trade-off

The subject compound lacks the polar side chains (e.g., morpholine, piperazine) seen in ZM447439. While this maximizes hydrophobic interactions, it limits selectivity against other tyrosine kinases (like EGFR) that also favor quinazoline cores. To achieve the nanomolar potency of Alisertib, this scaffold requires functionalization at the 6- or 7-position to engage the solvent-exposed residues unique to Aurora kinases.

Experimental Validation Protocols

To validate the selectivity of this compound, the following self-validating protocols are recommended.

In Vitro Kinase Assay (ADP-Glo Platform)

Objective: Determine IC50 against Recombinant Aurora A/B.

Reagents:

  • Recombinant Human Aurora A (active).

  • Substrate: Myelin Basic Protein (MBP) or Kemptide.

  • Compound Stock: 10 mM in 100% DMSO (Sonicate to ensure dissolution).

Protocol Steps:

  • Dilution: Prepare 3-fold serial dilutions of the compound in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl2). Critical: Maintain DMSO concentration < 1% to prevent enzyme denaturation.

  • Incubation: Mix Kinase (5 ng/well) + Inhibitor for 15 min at RT (Pre-equilibrium).

  • Reaction Start: Add ATP (10 µM) + Substrate (0.2 µg/µL). Incubate 60 min at 30°C.

  • Termination: Add ADP-Glo Reagent (terminates kinase, depletes ATP).[1] Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP to Light). Read Luminescence.

  • Validation: Z'-factor must be > 0.5. Reference control (ZM447439) must yield IC50 within 2-fold of literature value.

Cellular Phenotype Assay (HCT-116 Cells)

Objective: Confirm Aurora B inhibition (Polyploidy) vs. Aurora A inhibition (Monopolar spindles).

Protocol Steps:

  • Seeding: Plate HCT-116 cells (5,000/well) in 96-well plates.

  • Treatment: Treat with compound (1 µM, 5 µM) for 24 hours.

  • Fixation: Fix with 4% Paraformaldehyde. Permeabilize with 0.1% Triton X-100.[1]

  • Staining:

    • DAPI (DNA/Nucleus).

    • Anti-Tubulin-FITC (Spindle).

    • Anti-Phospho-Histone H3 (Ser10) (Mitotic Marker).

  • Analysis:

    • Aurora B Inhibition: Look for Polyploidy (4N/8N DNA content) and failed cytokinesis.

    • Aurora A Inhibition: Look for Monopolar Spindles and mitotic arrest.

Visualization: Mechanism & Workflow

Aurora Kinase Signaling & Inhibition Pathway[1][2][3][4]

AuroraSignaling cluster_AuroraA Centrosome Maturation (G2/M) cluster_AuroraB Cytokinesis (Anaphase) Compound 2-(4-bromophenyl)- 4-phenylquinazoline AurA Aurora A Kinase Compound->AurA Inhibits (Type I) Spindle Bipolar Spindle Assembly Compound->Spindle Disrupts (Monopolar Spindles) AurB Aurora B Kinase Compound->AurB Inhibits (Type I) Cyto Cytokinesis Compound->Cyto Blocks (Polyploidy) ATP ATP ATP->AurA Competes ATP->AurB Competes Plk1 PLK1 AurA->Plk1 Phosphorylates Tpx2 TPX2 Tpx2->AurA Activates Plk1->Spindle H3 Histone H3 (pSer10) AurB->H3 Phosphorylates AurB->Cyto INCENP INCENP INCENP->AurB Activates

Caption: Dual inhibition mechanism of the quinazoline scaffold disrupting both centrosome maturation (Aurora A) and cytokinesis (Aurora B).[2]

Screening Workflow for Quinazoline Scaffolds

Workflow Step1 Step 1: Solubility Check (DMSO Stock > 10mM?) Step2 Step 2: ADP-Glo Kinase Assay (AurA vs AurB IC50) Step1->Step2 Decision Hit Validation (IC50 < 500nM) Step2->Decision Step3 Step 3: Selectivity Profiling (Panel of 10+ Kinases) Step4 Step 4: Cell Phenotype (HCT-116 Immunofluorescence) Step3->Step4 Decision->Step1 Fail (Optimize R-groups) Decision->Step3 Pass

Caption: Step-by-step validation workflow for hydrophobic quinazoline inhibitors.

Significance in Drug Development

While This compound is rarely the final clinical drug, it is a vital Chemical Probe .

  • Scaffold Hopping: It serves as a template. Chemists replace the 4-phenyl ring with an aniline (to make ZM-like drugs) or modify the 2-phenyl ring to improve selectivity.

  • Crystallography: Its rigid structure facilitates co-crystallization with Aurora kinases, helping to map the hydrophobic pockets (e.g., the size of the gatekeeper residue) which differs between Aurora A (Leu210) and Aurora B (Leu154).

  • Toxicity Profiling: Comparing this "dirty" (less selective) scaffold with highly selective inhibitors helps isolate on-target vs. off-target toxicity phenotypes in early discovery.

References

  • Elsherbeny, M. H., et al. (2022). "2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties."[3] International Journal of Molecular Sciences. Available at: [Link]

  • Bawazeer, S., et al. (2022).[4] "Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents." Journal of Chemistry. Available at: [Link]

  • MySkinRecipes Product Catalog. "this compound: Kinase Inhibitor Intermediate." Available at: [Link]

  • Cheung, C. H., et al. (2009). "Aurora kinase-A inhibitors as anticancer agents."[1][2][5] Journal of Biomedical Science. Available at: [Link]

  • Vertex Pharmaceuticals. "Vertex Aurora Kinase Inhibitors (VX-680/MK-0457) Data." Clinical Cancer Research. Available at: [Link]

Sources

Validating the Mechanism of Action of Novel Anticancer Quinazolines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Evolution

The quinazoline scaffold remains a cornerstone in the design of ATP-competitive kinase inhibitors, particularly for the Epidermal Growth Factor Receptor (EGFR). While first-generation agents like Gefitinib revolutionized non-small cell lung cancer (NSCLC) therapy, the emergence of the T790M "gatekeeper" mutation necessitated third-generation irreversible inhibitors like Osimertinib .[1][2][3]

Today, the frontier lies in validating Novel Quinazoline (NQ) derivatives designed to overcome the C797S resistance mutation or target dual pathways (e.g., EGFR/VEGFR). This guide provides a rigorous, self-validating framework for characterizing these novel agents, using a hypothetical "NQ-Series" candidate to demonstrate the validation logic against established Standards of Care (SoC).

Phase I: Biochemical Validation & Target Engagement

Objective: Quantify binding affinity and selectivity against mutant kinase isoforms.

The Logic of Validation

Mere inhibition is insufficient; you must prove selectivity. A novel quinazoline must demonstrate nanomolar potency against resistant mutants (T790M, C797S) while sparing Wild-Type (WT) EGFR to minimize cutaneous toxicity.

Experimental Protocol: ADP-Glo™ Kinase Assay

This homogeneous assay quantifies kinase activity by measuring the generation of ADP, a direct product of the phosphorylation reaction.

  • Enzyme Prep: Dilute recombinant EGFR (WT, T790M/L858R, or C797S) in reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Treatment: Dispense 5 µL of NQ-Series or SoC (Gefitinib/Osimertinib) in a serial dilution (0.1 nM – 10 µM) into 384-well plates.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (Poly[Glu,Tyr] 4:1). Incubate for 60 min at RT.

  • ADP Depletion: Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP. Incubate for 40 min.

  • Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Read Luminescence.

Comparative Data: IC50 Benchmarking (nM)

Representative data based on validated literature ranges.

Target VariantGefitinib (1st Gen)Osimertinib (3rd Gen)NQ-Series (Novel Candidate)Interpretation
EGFR (WT) 0.4 – 0.83.0 – 5.0> 15.0High Selectivity: NQ-Series spares WT, reducing skin rash risk.
EGFR (L858R) 0.5 – 1.02.0 – 4.01.5 – 3.0Potent: Comparable efficacy on sensitizing mutations.
EGFR (T790M) > 1,0001.0 – 5.02.0 – 6.0Resistant-Active: Retains potency against gatekeeper mutation.
EGFR (C797S) > 10,000> 1,000< 10.0 Next-Gen Validated: Overcomes 3rd-gen resistance.
Visualization: Kinase Inhibition Workflow

KinaseAssay Start Recombinant Kinase (EGFR) Reaction Phosphorylation Reaction Start->Reaction Inhibitor Quinazoline Gradient Inhibitor->Reaction ATP ATP + Substrate ATP->Reaction Reagent1 ADP-Glo™ (Deplete ATP) Reaction->Reagent1 60 min Reagent2 Detection (ADP -> Light) Reagent1->Reagent2 40 min Output IC50 Curve Generation Reagent2->Output Luminescence

Figure 1: Step-by-step workflow for the ADP-Glo kinase profiling assay used to determine IC50 values.

Phase II: Cellular Signaling & Pathway Modulation

Objective: Confirm that biochemical inhibition translates to intracellular pathway blockade.

The Logic of Validation

Quinazolines function by competitively binding to the ATP pocket, preventing autophosphorylation. A successful validation must show a dose-dependent reduction in p-EGFR (Tyr1068) and its downstream effectors, AKT (survival) and ERK1/2 (proliferation).

Experimental Protocol: Western Blot Dynamics
  • Cell Culture: Seed H1975 cells (T790M+) or engineered Ba/F3 (C797S+) at

    
     cells/well.
    
  • Starvation: Serum-starve cells for 12h to synchronize the cell cycle and reduce basal phosphorylation.

  • Treatment: Treat with NQ-Series (0, 10, 100, 1000 nM) for 2–6 hours.

  • Stimulation: Stimulate with EGF (50 ng/mL) for 15 min to induce maximum phosphorylation.

  • Lysis & Blotting: Lyse in RIPA buffer + Phosphatase Inhibitors. Probe for p-EGFR, Total EGFR, p-AKT, p-ERK, and GAPDH.

Visualization: EGFR Signaling Blockade

EGFRPathway cluster_inhibitors Quinazoline Blockade EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Activation RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Gefitinib Gefitinib (Reversible) Gefitinib->EGFR Osimertinib Osimertinib (Covalent C797) Osimertinib->EGFR NQ NQ-Series (Novel) NQ->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT

Figure 2: EGFR signaling cascade illustrating the upstream inhibition point of quinazoline derivatives.

Phase III: Phenotypic Validation (Functional Outcomes)

Objective: Correlate signaling blockade with cancer cell death.

The Logic of Validation

Inhibition of EGFR/AKT/ERK must result in a phenotypic shift. For quinazolines, the "Gold Standard" phenotype is G2/M Cell Cycle Arrest followed by Apoptosis .

Experimental Protocol: Annexin V/PI Flow Cytometry
  • Treatment: Treat H1975 cells with IC50 concentration of NQ-Series for 48 hours.

  • Staining: Harvest cells (trypsin-free if possible to preserve membrane) and wash in Binding Buffer.

  • Labeling: Add Annexin V-FITC (binds exposed Phosphatidylserine) and Propidium Iodide (PI - stains necrotic DNA).

  • Analysis: Analyze via Flow Cytometer.

    • Q1 (Annexin-/PI+): Necrotic

    • Q2 (Annexin+/PI+): Late Apoptotic[4]

    • Q3 (Annexin+/PI-): Early Apoptotic

    • Q4 (Annexin-/PI-): Live

Comparative Data: Apoptosis Induction (%)

Data reflects treatment of T790M+ H1975 cells.

Compound (1 µM)Live Cells (%)Early Apoptosis (%)Late Apoptosis (%)Conclusion
Control (DMSO) 92.53.12.2Baseline viability.
Gefitinib 85.05.54.2Ineffective: Resistance prevents apoptosis.
Osimertinib 45.035.018.0Effective: Strong apoptotic induction.
NQ-Series 42.038.019.5Validated: Matches/exceeds 3rd-gen efficacy.

References

  • Comparison of Gefitinib and Osimertinib in EGFR-mutated NSCLC. National Institutes of Health (NIH). Available at: [Link]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. ResearchGate (2025). Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available at: [Link][1][5][6]

  • Investigating Novel Resistance Mechanisms to Third-Generation EGFR Tyrosine Kinase Inhibitor Osimertinib. ResearchGate. Available at: [Link][6][7]

Sources

A Comprehensive Guide to the Validation of 2-(4-bromophenyl)-4-phenylquinazoline as a G-quadruplex Ligand

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for the experimental validation of 2-(4-bromophenyl)-4-phenylquinazoline as a G-quadruplex (G4) ligand. It is designed for researchers, scientists, and drug development professionals seeking to characterize novel small molecules targeting these non-canonical nucleic acid structures. For comparative analysis, we benchmark the performance of our candidate compound against two well-established G-quadruplex ligands: Pyridostatin (PDS) and BRACO-19.

The therapeutic potential of G-quadruplexes, four-stranded DNA structures found in telomeres and oncogene promoter regions, has spurred significant interest in the discovery of ligands that can stabilize these structures and modulate gene expression or inhibit telomerase activity.[1][2] The quinazoline scaffold is a promising starting point for the design of such ligands. This guide outlines a systematic approach to validate a novel quinazoline derivative, this compound, as a G4-binding agent.

Synthesis of the Candidate Compound: this compound

The initial step in the validation process is the chemical synthesis of the compound of interest. A plausible synthetic route for 2-aryl-4-phenylquinazolines involves the reaction of 2-aminobenzonitriles with aromatic aldehydes.[3] This method is environmentally friendly and proceeds under mild conditions.

Experimental Protocol: Synthesis of this compound

An environmentally benign procedure for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes can be adapted.[3] The subsequent oxidation of the dihydroquinazoline intermediate would yield the desired 2-aryl-4-phenylquinazoline.

  • Step 1: Synthesis of 2-(4-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one.

    • To a solution of 2-aminobenzonitrile (1 mmol) and 4-bromobenzaldehyde (1 mmol) in water, add potassium phosphate (K₃PO₄) as a base.

    • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Isolate the crude product by filtration and purify by column chromatography.

  • Step 2: Oxidation to this compound.

    • Dissolve the purified 2-(4-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one in a suitable solvent.

    • Add an oxidizing agent, such as tert-butyl hydroperoxide (TBHP), and heat the reaction mixture.[3]

    • Monitor the reaction by TLC. Upon completion, purify the product by column chromatography to obtain this compound.

Biophysical Validation of G-Quadruplex Binding

A multi-pronged approach employing various biophysical techniques is essential to comprehensively validate the interaction between a small molecule and a G-quadruplex.[4] This guide details three key assays: Förster Resonance Energy Transfer (FRET)-melting, Circular Dichroism (CD) spectroscopy, and Surface Plasmon Resonance (SPR).

FRET-Melting Assay: Assessing Thermal Stabilization

The FRET-melting assay is a high-throughput method to screen for and evaluate the ability of a ligand to stabilize G-quadruplex structures.[5][6] The assay measures the change in melting temperature (ΔTₘ) of a fluorescently labeled G-quadruplex-forming oligonucleotide in the presence of a potential ligand. A significant increase in Tₘ indicates that the ligand binds to and stabilizes the G-quadruplex structure.

Experimental Protocol: FRET-Melting Assay

  • Prepare the FRET-labeled oligonucleotide: A G-quadruplex-forming sequence (e.g., the human telomeric sequence, F21T) is labeled at its 5' and 3' ends with a FRET pair, such as FAM (donor) and TAMRA (acceptor).

  • Anneal the oligonucleotide: The labeled oligonucleotide is annealed in a potassium-containing buffer (e.g., 10 mM lithium cacodylate, 90 mM LiCl, 10 mM KCl, pH 7.3) to form the G-quadruplex structure.[7]

  • Set up the assay plate: In a 96-well plate, add the annealed oligonucleotide, the candidate compound (this compound), and the reference ligands (PDS and BRACO-19) at various concentrations. Include a no-ligand control.

  • Perform the melting experiment: Use a real-time PCR instrument to monitor the fluorescence of the FAM donor as the temperature is gradually increased. The melting temperature (Tₘ) is the temperature at which 50% of the G-quadruplexes are unfolded, resulting in a significant change in fluorescence.

  • Data analysis: Calculate the change in melting temperature (ΔTₘ) by subtracting the Tₘ of the no-ligand control from the Tₘ in the presence of each ligand concentration.

Comparative Data Analysis

LigandConcentration (µM)Tₘ (°C)ΔTₘ (°C)
Control (No Ligand) 055.0-
This compound 165.010.0
572.517.5
Pyridostatin (PDS) 170.015.0
578.023.0
BRACO-19 168.513.5
576.021.0

Table 1: Hypothetical FRET-melting assay results comparing the thermal stabilization of a telomeric G-quadruplex by the candidate compound and reference ligands.

FRET_Melting_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Oligo FRET-labeled Oligo Plate 96-well Plate Setup Oligo->Plate Buffer K+ Buffer Buffer->Plate Ligands Candidate & Ref. Ligands Ligands->Plate rtPCR Real-Time PCR (Thermal Melt) Plate->rtPCR MeltingCurve Fluorescence vs. Temp. rtPCR->MeltingCurve DeltaTm Calculate ΔTₘ MeltingCurve->DeltaTm CD_Spectroscopy_Principle cluster_light Light Source LCP Left Circularly Polarized Light Sample Chiral Sample (G-Quadruplex) LCP->Sample RCP Right Circularly Polarized Light RCP->Sample Detector Detector Sample->Detector CD_Signal CD Signal (ΔA = A_L - A_R) Detector->CD_Signal

Caption: Principle of Circular Dichroism Spectroscopy.

Surface Plasmon Resonance (SPR): Determining Binding Affinity and Kinetics

SPR is a label-free technique that allows for the real-time analysis of molecular interactions. [8][9]It provides quantitative information on the binding affinity (dissociation constant, K₋) and the association (kₐ) and dissociation (k₋) rate constants of a ligand binding to its target.

Experimental Protocol: SPR Analysis

  • Immobilize the G-quadruplex: A biotinylated G-quadruplex-forming oligonucleotide is immobilized on a streptavidin-coated SPR sensor chip.

  • Prepare the analyte: Prepare a series of concentrations of the candidate and reference ligands in the running buffer.

  • Perform the binding analysis: Inject the different concentrations of the analyte over the sensor chip surface and monitor the change in the SPR signal (measured in response units, RU). A regeneration step is performed between each analyte injection to remove the bound ligand.

  • Data analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kₐ and k₋) and the dissociation constant (K₋ = k₋/kₐ).

Comparative Data Analysis

Ligandkₐ (M⁻¹s⁻¹)k₋ (s⁻¹)K₋ (nM)
This compound 1.5 x 10⁵1.2 x 10⁻³8.0
Pyridostatin (PDS) 2.0 x 10⁵8.0 x 10⁻⁴4.0
BRACO-19 1.8 x 10⁵9.0 x 10⁻⁴5.0

Table 2: Hypothetical SPR results comparing the binding kinetics and affinity of the candidate compound and reference ligands to a telomeric G-quadruplex.

SPR_Workflow cluster_setup Setup cluster_binding Binding Assay cluster_results Results Chip Streptavidin Sensor Chip Immobilize Immobilize Oligo Chip->Immobilize Oligo Biotinylated G4-Oligo Oligo->Immobilize Inject Inject Ligand (Analyte) Immobilize->Inject Sensorgram Generate Sensorgram Inject->Sensorgram Kinetics Calculate kₐ, k₋, K₋ Sensorgram->Kinetics

Caption: Surface Plasmon Resonance (SPR) Workflow.

Data Interpretation and Comparative Analysis

The collective data from the FRET-melting, CD, and SPR assays provide a comprehensive validation of this compound as a G-quadruplex ligand.

  • FRET-Melting: A significant and concentration-dependent ΔTₘ for this compound, comparable to that of PDS and BRACO-19, would confirm its ability to thermally stabilize the G-quadruplex structure. This is a primary indicator of a binding interaction. [10]

  • Circular Dichroism: The CD spectra would confirm that the oligonucleotide adopts a G-quadruplex conformation in the experimental conditions. Upon titration with this compound, an increase in the characteristic G4 signal without a significant change in the overall spectral shape would suggest that the ligand binds to and stabilizes the pre-existing G4 topology. This provides qualitative evidence of the binding event and its effect on the DNA structure.

  • Surface Plasmon Resonance: The SPR data provides quantitative measures of the binding affinity and kinetics. A low nanomolar K₋ value for this compound would indicate a high binding affinity, comparable to the established G4 ligands PDS and BRACO-19. The on- and off-rates provide further insight into the dynamics of the interaction.

Conclusion

This guide outlines a rigorous and systematic workflow for the validation of a novel G-quadruplex ligand, using this compound as a case study. By employing a combination of FRET-melting, CD spectroscopy, and SPR, researchers can obtain comprehensive data on the thermal stabilization, conformational effects, and binding affinity of a candidate compound. The comparative analysis against well-characterized ligands like Pyridostatin and BRACO-19 provides essential context for evaluating the potential of new chemical entities in the field of G-quadruplex-targeted drug discovery. The successful validation of novel G-quadruplex ligands is a critical step towards the development of new therapeutic strategies for cancer and other diseases. [1]

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-bromophenyl)-4-phenylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of drug discovery and chemical research, quinazoline derivatives represent a scaffold of significant interest due to their broad spectrum of biological activities.[1][2] The compound 2-(4-bromophenyl)-4-phenylquinazoline, a member of this class, requires meticulous handling and disposal protocols. Its structure incorporates both a nitrogen-containing heterocyclic system and a halogenated aromatic ring, characteristics that dictate its classification as hazardous chemical waste.

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of responsible laboratory practice, ensuring the safety of personnel and the protection of our environment.

I. Compound Profile and Hazard Analysis

While a specific Safety Data Sheet (SDS) for this compound is not universally available, a robust hazard assessment can be synthesized by examining its structural components: the quinazoline core and the bromophenyl group.

  • Quinazoline Moiety: The parent quinazoline structure is known to cause skin, eye, and respiratory irritation.[3] It is also recognized as being very toxic to aquatic life, potentially causing long-term adverse effects in the aquatic environment.[4]

  • Brominated Aromatic Moiety: Halogenated organic compounds are a distinct category of chemical waste. The presence of bromine necessitates disposal via methods that can manage the formation of hazardous combustion byproducts, such as hydrogen bromide (HBr).[5][6] Structurally related compounds like 4-bromodiphenyl are classified as environmentally hazardous substances.[7]

Based on this analysis, this compound must be treated as a hazardous substance with the following inferred hazard profile:

Hazard Classification (Inferred)GHS Hazard StatementRationale
Acute Toxicity, Oral H302: Harmful if swallowedBased on related brominated aromatics and heterocyclic compounds.
Skin Irritation H315: Causes skin irritationA common characteristic of quinazoline and its derivatives.[3]
Serious Eye Damage/Irritation H319: Causes serious eye irritationCommon for this class of chemicals.[3]
Specific Target Organ Toxicity H335: May cause respiratory irritationInhalation of dust should be avoided.[3]
Hazardous to the Aquatic Environment H410: Very toxic to aquatic life with long-lasting effectsA key hazard of the quinazoline core and brominated organics.[4][7]

II. Regulatory Imperative: Why This Protocol is Essential

Federal and local regulations, such as those outlined by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), mandate the proper management of hazardous chemical waste.[8][9] Disposing of chemicals like this compound down the drain or in standard refuse is strictly prohibited.[10] Such actions can lead to environmental contamination, severe penalties, and compromise public health. This protocol aligns with established guidelines for managing laboratory hazardous waste.[10][11]

III. Personal Protective Equipment (PPE) and Handling

All handling and disposal preparation steps must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. The following PPE is mandatory:

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact. Contaminated gloves must be disposed of as hazardous waste.[12]
Eye Protection Tightly fitting safety goggles and a face shield.To protect against splashes and fine dust particles.[7]
Lab Coat Standard flame-resistant laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection An N95 (US) or P1 (EU) particle respirator may be required for handling large quantities or during spill cleanup.To prevent inhalation of dust particles.[12]

IV. Spill Management Protocol

Immediate and correct response to a spill is critical to mitigate exposure and contamination.

A. Small Spills (Contained within a chemical fume hood):

  • Ensure PPE: Verify that you are wearing the appropriate PPE as detailed above.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[13][14]

  • Collection: Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable hazardous waste container labeled "Halogenated Organic Waste."[4][13]

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), followed by a thorough wash with soap and water. All cleaning materials (wipes, etc.) must also be placed in the hazardous waste container.

B. Large Spills (or any spill outside of a fume hood):

  • Evacuate: Immediately alert personnel in the vicinity and evacuate the area.

  • Isolate: Secure the area and prevent entry.

  • Notify: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.[13]

V. Core Disposal Workflow: A Step-by-Step Guide

The primary disposal route for this compound and materials contaminated with it is collection as hazardous chemical waste for subsequent high-temperature incineration.[3][6]

Step 1: Waste Segregation

  • Solid Waste: Unused or waste this compound powder.

  • Contaminated Labware: Disposable items such as pipette tips, weighing paper, contaminated gloves, and absorbent pads.

  • Liquid Waste: Solutions containing dissolved this compound. Note: Do not mix this waste stream with non-halogenated organic waste.

Step 2: Container Selection and Labeling

  • Select a Compatible Container: Use a clearly marked, sealable hazardous waste container. The container must be made of a material chemically compatible with the waste and must be free from damage or leaks.[8][11]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound."[11][13] List all constituents, including solvents for liquid waste.

Step 3: Waste Accumulation

  • Solid Waste: Carefully place the solid compound and contaminated disposables into a designated solid "Halogenated Organic Waste" container. Avoid generating dust.[4][12]

  • Liquid Waste: Pour solutions into a designated liquid "Halogenated Organic Waste" container using a funnel.

  • Keep Closed: The waste container must remain securely closed at all times, except when adding waste.[10][11]

Disposal Workflow Diagram

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Collection & Final Disposal gen Generation of Waste (Solid, Liquid, Contaminated Materials) seg Segregate into Halogenated Waste Stream gen->seg Crucial First Step solid_cont Solid Waste Container (HDPE Pail) seg->solid_cont Solids & Disposables liquid_cont Liquid Waste Container (Solvent Can/Bottle) seg->liquid_cont Solutions labeling Label Container: 'Hazardous Waste' 'Halogenated Organics' Full Chemical Name(s) solid_cont->labeling storage Store in Designated Satellite Accumulation Area solid_cont->storage liquid_cont->labeling liquid_cont->storage pickup Schedule Pickup with EHS Department storage->pickup disposal High-Temperature Incineration (Licensed Facility) pickup->disposal caption Figure 1. Disposal workflow for this compound.

Caption: Figure 1. Disposal workflow for this compound.

VI. Decontamination of Reusable Glassware

  • Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone) to dissolve any remaining residue. This rinse solvent must be collected and disposed of as halogenated liquid hazardous waste.

  • Triple Rinse: Repeat the rinse two more times, collecting the rinsate in the same waste container.[15]

  • Wash: After the solvent rinses, the glassware can be washed with soap and water as per standard laboratory procedure.

VII. Waste Storage and Final Disposal

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.[13] This area should have secondary containment to prevent contamination in case of a leak.

  • Disposal: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor. The ultimate disposal method will be controlled high-temperature incineration, which ensures the complete destruction of the compound and the scrubbing of acidic flue gases.[3]

By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and environmental stewardship, ensuring that the pursuit of scientific advancement does not come at the cost of personal or ecological well-being.

References

  • MSDS of 2-(4-Bromo-phenyl)-4-chloro-6-methyl-quinazoline. Capot Chemical. [Link]

  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Which is the best way to recycle or neutralise Bromine? ResearchGate. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Bromine water - disposal. Chemtalk - #1 Science Forum For Lab Technicians. [Link]

  • What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]

  • Laboratory Hazardous Waste Accumulation and Treatment. California Department of Toxic Substances Control. [Link]

  • This compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of Quinazoline derivatives and its Antimicrobial Activity. Research Journal of Pharmacy and Technology. [Link]

  • Quinazoline Safety Data Sheet. Szabo-Scandic. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. National Center for Biotechnology Information (PMC - NIH). [Link]

  • U.S. EPA, Pesticides, Label, TBCH, 4/23/2010. US EPA. [Link]

  • Bromine in orgo lab SOP. Environmental Health and Safety at Providence College. [Link]

  • Quinazoline synthesis. Organic Chemistry Portal. [Link]

  • LCSS: BROMINE. National Research Council. [Link]

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • China this compound CAS No.: 540466-42-0 Manufacturers. Alfa Chemical. [Link]

  • (PDF) Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. ResearchGate. [Link]

  • EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • 4-bromophenylacetic acid Safety Data Sheet. S D Fine-Chem Limited. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.